molecular formula C27H37N3O7S B584768 1-epi-Darunavir CAS No. 1546918-95-9

1-epi-Darunavir

Cat. No.: B584768
CAS No.: 1546918-95-9
M. Wt: 547.667
InChI Key: CJBJHOAVZSMMDJ-FMTGGWRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-epi-Darunavir is a stereoisomer of the potent HIV-1 protease inhibitor Darunavir, designed for advanced research into enzyme inhibition and drug resistance mechanisms. This compound is intended for investigative use in biochemical and virological studies. Darunavir, the parent compound, exerts its antiviral effect by inhibiting the HIV-1 protease enzyme, an essential viral enzyme that cleaves precursor polyproteins into functional proteins necessary for viral maturation . By binding to the protease's active site, it prevents this processing step, leading to the production of immature, non-infectious viral particles . A key research value of Darunavir analogues lies in their unique mechanism of action. Darunavir forms extensive hydrogen bond interactions with the backbone atoms of the protease active site, particularly with the conserved residues Asp-29 and Asp-30 . This extensive backbone binding is believed to contribute to its robust activity against a wide spectrum of multi-drug-resistant HIV-1 variants, as the viral backbone structure undergoes minimal change even when mutations occur . The bis-tetrahydrofuranyl (bis-THF) moiety is a critical high-affinity P2 ligand that contributes to this binding profile . Researchers utilize Darunavir and its stereoisomers, such as this compound, to further explore the structural determinants of protease inhibition, study the evolution of drug resistance, and develop novel therapeutic strategies. This product is provided "For Research Use Only". It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-FMTGGWRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546918-95-9
Record name Darunavir, (1R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARUNAVIR, (1R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of Stereoisomeric Purity in HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-epi-Darunavir

Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated high efficacy against both wild-type and multidrug-resistant strains of the virus.[1][2] Its molecular structure features several stereocenters, with its therapeutic activity being critically dependent on the precise (3R,3aS,6aR) configuration of its bicyclic P2 ligand and the (1S, 2R) configuration of its hydroxyethylamine backbone.[3][4] The synthesis of such complex molecules invariably carries the risk of forming diastereomeric impurities, or epimers, where the configuration at one of these stereocenters is inverted.

This guide focuses on This compound , the epimer with an inverted stereocenter at the hydroxyl-bearing carbon of the backbone [(1S, 2S) configuration]. As a potential process-related impurity, the synthesis and characterization of this compound are crucial for developing robust analytical methods to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[5][] Understanding its distinct spectroscopic and chromatographic properties allows for its detection and control during manufacturing. This document provides a comprehensive overview of a plausible synthetic strategy for this compound and the rigorous analytical techniques required for its unambiguous structural elucidation.

Section 1: Synthetic Strategy and Rationale

The synthesis of Darunavir often relies on key stereoselective reactions to construct the chiral backbone.[7] A common strategy involves the ring-opening of a chiral epoxide with an amine, followed by subsequent functional group manipulations. To deliberately synthesize the (2S)-epimer, one must either start with an epoxide of the opposite configuration or, more practically, employ a stereocontrolled reaction that favors the formation of the desired epimeric alcohol.

Our proposed strategy adapts a convergent synthesis, focusing on an asymmetric aldol addition to set the crucial stereocenter, a method known for its high diastereoselectivity in Darunavir synthesis.[1][8] The causality behind this choice lies in the predictable stereochemical outcome directed by a chiral auxiliary. By selecting the enantiomer of the auxiliary typically used for Darunavir, we can logically invert the stereochemistry at the newly formed hydroxyl center.

Retrosynthetic Analysis

The retrosynthetic approach for this compound mirrors that of Darunavir, with the key difference being the stereochemical control in the formation of the β-amino alcohol intermediate.

Retrosynthesis This compound This compound Carbamate_Formation Carbamate Formation This compound->Carbamate_Formation Intermediate_A (1S,2S)-Amino Alcohol Carbamate_Formation->Intermediate_A Reduction_Acylation Reduction & Acylation Intermediate_A->Reduction_Acylation Intermediate_B β-Azido Alcohol Reduction_Acylation->Intermediate_B Azide_Displacement Azide Displacement Intermediate_B->Azide_Displacement Intermediate_C Nosylated Alcohol Azide_Displacement->Intermediate_C Bis_Nosylation Bis-Nosylation Intermediate_C->Bis_Nosylation Intermediate_D β-Amino Alcohol Bis_Nosylation->Intermediate_D Amide_Reduction Amide Reduction Intermediate_D->Amide_Reduction Intermediate_E Amide Amide_Reduction->Intermediate_E Aldol_Addition Asymmetric Aldol Addition Intermediate_E->Aldol_Addition Starting_Materials Aldehyde + Chiral Glycolate Aldol_Addition->Starting_Materials

Figure 1: Retrosynthetic pathway for this compound.
Proposed Synthetic Pathway

The forward synthesis begins with a titanium tetrachloride-mediated asymmetric glycolate aldol addition.[1] The use of an (S)-oxazolidine-2-thione chiral auxiliary is hypothesized to direct the formation of the (2S)-hydroxy stereocenter, the epimeric center of interest.

Synthetic_Pathway Figure 2: Proposed Synthesis of this compound A Aldehyde + (S)-Chiral Glycolate TiCl4, DIPEA B Aldol Adduct Transamidation w/ Isobutylamine A->B Aldol Addition C Amide Intermediate Reduction (e.g., LiAlH4) B->C Amidation D β-Amino Alcohol Bis-Nosylation (NsCl) C->D Reduction E Bis-Nosylated Intermediate Azide Substitution (NaN3) D->E Protection F β-Azido Sulfonamide Deprotection (CAN) E->F SN2 G β-Azido Alcohol Hydrogenation (H2, Pd/C) F->G Deprotection H (1S,2S)-Amino Alcohol Carbamoylation w/ activated Furanol G->H Reduction I This compound Purification H->I Coupling

Figure 2: Proposed Synthesis of this compound.

Section 2: Experimental Protocols

The following protocols are illustrative and based on established chemical transformations.[1][7][9] All operations should be conducted by trained personnel in a controlled laboratory environment.

Protocol 2.1: Synthesis of the Epimeric β-Azido Alcohol Intermediate
  • Asymmetric Aldol Addition: To a solution of the (S)-chiral auxiliary-derived glycolate in dichloromethane (DCM) at -78 °C, add titanium tetrachloride (TiCl4) followed by diisopropylethylamine (DIPEA). Stir for 30 minutes. Add the P1-fragment aldehyde and stir for 4 hours. Quench the reaction with saturated ammonium chloride solution.

  • Transamidation: To the crude aldol adduct in tetrahydrofuran (THF), add isobutylamine and stir at room temperature for 12 hours to yield the corresponding amide. Purify by flash chromatography.

  • Amide Reduction: Reduce the purified amide to the corresponding β-amino alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) in THF.

  • Bis-Nosylation: React the β-amino alcohol with 2.2 equivalents of p-nitrobenzenesulfonyl chloride (NsCl) in DCM with a base such as pyridine to protect the amine and activate the hydroxyl group as a sulfonate ester.

  • Azide Displacement: Treat the bis-nosylated intermediate with sodium azide (NaN3) in dimethylformamide (DMF) at 60 °C to displace the nosylate group, forming the azide with inversion of configuration (if applicable, though in this aldol route, the stereocenter is already set).

  • Deprotection: If a protecting group is used on the P1-fragment aldehyde (e.g., p-methoxyphenoxy), remove it using an oxidant like ceric ammonium nitrate (CAN).[2] Purify the resulting β-azido alcohol by flash chromatography.

Protocol 2.2: Final Assembly of this compound
  • Concurrent Reduction/Acylation: The key (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain is first activated, for example, by reaction with 1,1'-carbonyldiimidazole.[9]

  • Hydrogenation: The β-azido alcohol intermediate is subjected to hydrogenation (e.g., H2 gas, 10% Pd/C catalyst) in a solvent like ethyl acetate. This simultaneously reduces the azide to a primary amine and the nitro group on the sulfonamide to an aniline.[1]

  • Coupling: The in-situ generated amine from the hydrogenation step is then reacted with the activated bicyclic side chain to form the final carbamate linkage.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Section 3: Structural Characterization Workflow

Confirming the identity and stereochemistry of the synthesized product requires a multi-technique analytical approach. Each method provides a piece of the structural puzzle, and together they offer unambiguous proof.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Final Confirmation Synthesis Synthesized Product (Crude this compound) Purification Purification (Recrystallization) Synthesis->Purification HPLC Chiral HPLC Analysis Purification->HPLC Purity & Retention Time MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Connectivity & Relative Stereochemistry Confirmation Structure Confirmed: This compound HPLC->Confirmation MS->Confirmation XRAY X-Ray Crystallography (Optional, Definitive) NMR->XRAY Absolute Stereochemistry NMR->Confirmation XRAY->Confirmation

Figure 3: Experimental workflow for characterization.
Protocol 3.1: Chromatographic Analysis (Chiral RP-HPLC)

A validated, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating this compound from Darunavir and other process-related impurities.[10][11]

  • Column: Chiral stationary phase column (e.g., Chiralpak) or a high-resolution C8 or C18 column. A C8 column (250 mm × 4.6 mm, 5 µm) has been reported for separating Darunavir impurities.[10]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM phosphate buffer, pH 4.0) and an organic modifier like acetonitrile.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 268 nm.[12]

  • Procedure: Prepare standard solutions of Darunavir and the synthesized this compound in a suitable diluent (e.g., methanol-water). Inject and record the chromatograms. The epimer is expected to have a distinct retention time from Darunavir.

Protocol 3.2: Mass Spectrometry (ESI-MS/MS)

High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Tandem MS (MS/MS) reveals the fragmentation pattern, which confirms the molecular structure.[3][13]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: The [M+H]⁺ ion should be observed. For Darunavir (C₂₇H₃₇N₃O₇S), the expected m/z is approximately 548.24.[3] this compound, being an epimer, will have the identical molecular weight.

  • MS/MS Fragmentation: The fragmentation pattern is expected to be very similar, if not identical, to that of Darunavir, as it reflects the molecule's connectivity rather than its stereochemistry. Key fragments correspond to the loss of the bicyclic side chain and cleavages along the backbone.

Protocol 3.3: NMR Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR is the most powerful tool for elucidating the detailed structure in solution. Comparison of the spectra of the synthesized product with an authentic standard of Darunavir is key to confirming the epimeric relationship.[3][10]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

  • ¹H NMR: The proton chemical shifts and, crucially, the coupling constants (J-values) for the protons on the stereogenic centers of the backbone (H-1 and H-2) will differ between the two epimers. The change in dihedral angle between these protons in the (2R) vs. (2S) configuration will alter the observed J-coupling, providing strong evidence of epimerization.

  • ¹³C NMR: The chemical shifts of the carbons at and adjacent to the inverted stereocenter (C-1, C-2, and the attached phenyl and isobutyl groups) are expected to show slight but measurable differences compared to Darunavir.

  • 2D NMR (COSY, HSQC): These experiments confirm the proton-proton and proton-carbon connectivities, respectively, ensuring the overall molecular framework is correct.

Section 4: Data Interpretation and Summary

The successful synthesis and characterization of this compound would be confirmed by a complete and consistent dataset.

Technique Expected Result for this compound Rationale for Confirmation
Chiral HPLC A single, sharp peak with a retention time different from that of Darunavir standard.Demonstrates purity and confirms it is a distinct stereoisomer from Darunavir.[10]
HRMS [M+H]⁺ ion observed at m/z ≈ 548.24, matching the molecular formula C₂₇H₃₇N₃O₇S.Confirms the elemental composition is identical to Darunavir, as expected for an epimer.[3]
¹H NMR Overall pattern similar to Darunavir, but with distinct chemical shifts and coupling constants for protons H-1 and H-2.The altered stereochemistry at C-2 changes the magnetic environment and dihedral angles of adjacent protons.[2][14]
¹³C NMR Shifts for C-1, C-2, and adjacent carbons will be slightly different from those in the Darunavir spectrum.The change in stereochemistry at C-2 affects the electronic environment of nearby carbon atoms.[2][14]
X-ray Crystallography Unambiguous determination of the (1S, 2S) configuration of the backbone.Provides definitive proof of the absolute stereochemistry, serving as the gold standard for structural assignment.[15][16]

Conclusion

This technical guide outlines a robust and scientifically grounded strategy for the directed synthesis and comprehensive characterization of this compound. By leveraging stereocontrolled synthetic methods and a suite of advanced analytical techniques, the unambiguous identification of this critical epimer is achievable. The data and protocols described herein are vital for researchers in drug development and quality control, providing the necessary framework to identify, quantify, and control stereoisomeric impurities, thereby ensuring the safety and efficacy of Darunavir as a therapeutic agent.

References

  • Ghosh, A. K., Sridhar, P. R., & Leshchenko, S. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]

  • Ghosh, A. K., Sridhar, P. R., & Leshchenko, S. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. [Link]

  • Ghosh, A. K., Sridhar, P. R., & Leshchenko, S. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. [Link]

  • Rapolu, R. K., Areveli, S., Raju, V. V. N. K. V. P., Navuluri, S., & Chavali, M. (2019). An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. ResearchGate. [Link]

  • Rao, D. V., Kumar, A., & Saini, B. (2014). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health. [Link]

  • Sekar, V., Lavreysen, H., Van den Eynde, I., De Meulder, M., Van de Casteele, T., & Hoetelmans, R. M. (2010). Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. [Link]

  • Ghosh, A. K., Sridhar, P. R., & Leshchenko, S. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Figshare. [Link]

  • Unknown Author. (n.d.). Synthesis of darunavir showing the formation of six process related... ResearchGate. [Link]

  • Fayet, A., et al. (2016). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. PubMed. [Link]

  • Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. PubMed. [Link]

  • Kim, H., et al. (2016). Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry. PubMed. [Link]

  • Kovalevsky, A. Y., et al. (2008). Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114. PubMed Central. [Link]

  • Jackson, A., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. National Institutes of Health. [Link]

  • Unknown Author. (n.d.). (A) Co-crystallized X-ray crystallographic structure of HIV protease... ResearchGate. [Link]

  • Jackson, A., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]

  • Agniswamy, J., et al. (2014). Structures of darunavir-resistant HIV-1 protease mutant reveal atypical binding of darunavir to wide open flaps. PubMed. [Link]

  • Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Scilit. [Link]

  • Kumar, P., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. National Institutes of Health. [Link]

  • Weber, I. T., et al. (2013). Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. PubMed Central. [Link]

  • Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. ResearchGate. [Link]

  • Ghosh, A. K., et al. (2017). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2' Ligands of Darunavir. PubMed. [Link]

  • Yedla, N. (2016). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Figshare. [Link]

  • Unknown Author. (n.d.). Characterization of Darunavir: Β-Cyclodextrin complex and Comparison with the Forms of Darunavir Ethanolate and Hydrate. ResearchGate. [Link]

  • Unknown Author. (n.d.). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. European Patent Office. [Link]

  • Agniswamy, J., et al. (2012). Structural Evidence for Effectiveness of Darunavir and Two Related Antiviral Inhibitors against HIV-2 Protease. PubMed Central. [Link]

  • Kocienski, P. (2021). Synthesis of a Key Subunit of HIV-1 Protease Inhibitor Darunavir. ResearchGate. [Link]

  • Unknown Author. (n.d.). Structural Analysis of Darunavir Analogs Against Primary Resistance Mutations in HIV Protease. ResearchGate. [Link]

  • Unknown Author. (n.d.). General synthetic Scheme for the synthesis of Darunavir 1. ResearchGate. [Link]

  • S-U-Din, I., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. National Institutes of Health. [Link]

  • Pawar, H. M., et al. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Patel, C. N., et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. IOSR Journal of Pharmacy and Biological Sciences. [Link]

Sources

Formation Pathways of 1-epi-Darunavir: A Guide to Stereochemical Control in Darunavir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Darunavir is a second-generation HIV-1 protease inhibitor that has become a cornerstone of combination antiretroviral therapy. Its complex molecular structure, featuring multiple stereocenters, demands stringent control over stereochemical purity during synthesis to ensure therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the formation pathways of 1-epi-Darunavir, a critical diastereomeric impurity. We will explore the underlying reaction mechanisms, identify key influencing process parameters, and detail robust analytical methodologies for its detection and quantification. This document is intended to serve as a vital resource for researchers and process chemists dedicated to the development of high-purity Darunavir.

The Imperative of Stereochemical Purity in Darunavir

Darunavir's potent inhibitory action against the HIV-1 protease is intrinsically linked to its specific three-dimensional architecture. The molecule's stereochemically defined bicyclic (3R,3aS,6aR)-bis-tetrahydrofuran (bis-THF) heterocycle and the precise configuration of the amino alcohol backbone are crucial for its high-affinity binding to the protease active site[1][2]. Any deviation from the desired stereoisomer can lead to a significant loss of biological activity and potentially introduce unforeseen toxicological profiles.

This compound is a diastereomer that differs from Darunavir at the C1 stereocenter of the (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl backbone. As a process-related impurity, its formation must be understood and meticulously controlled to meet the stringent purity requirements set by regulatory bodies like the FDA and EMA[][4].

Overview of a Convergent Darunavir Synthesis

A common and efficient approach to Darunavir synthesis is a convergent pathway, where the key chiral fragments are prepared separately and then coupled. This strategy allows for better control over the stereochemistry of each component before the final assembly[5][6][7].

The synthesis can be broadly divided into three stages:

  • Synthesis of the Chiral Ligand: Preparation of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF alcohol), which is a key building block[1][8][9][10][11][12].

  • Synthesis of the Amino Alcohol Backbone: Preparation of the (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl amine derivative, which is coupled with a sulfonamide moiety[5][6].

  • Coupling and Final Steps: The activated bis-THF alcohol is coupled with the sulfonamide backbone to form Darunavir[1].

G cluster_0 Backbone Synthesis cluster_1 Ligand Synthesis cluster_2 Final Coupling A Epoxide Intermediate C (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl -N-isobutyl amine A->C Ring Opening B Isobutylamine B->C E Protected Sulfonamide Backbone C->E Sulfonylation D 4-Nitrobenzenesulfonyl Chloride D->E I Darunavir E->I Coupling Reaction F Chiral Starting Material (e.g., Isocitric Acid, Sugar) G (3R,3aS,6aR)-hexahydrofuro [2,3-b]furan-3-ol F->G Multi-step Synthesis H Activated bis-THF Ligand (e.g., Succinimidyl Carbonate) G->H Activation H->I

Fig 1. A simplified convergent synthetic pathway for Darunavir.

Mechanistic Insights into this compound Formation

The formation of this compound involves the inversion of the stereocenter bearing the hydroxyl group in the amino alcohol backbone. While direct epimerization of the final Darunavir molecule is possible under harsh conditions, the impurity is more likely generated from intermediates during the synthesis, where the stereocenter is more susceptible to inversion.

The most probable mechanism for epimerization at this β-amino alcohol center involves a reversible retro-aldol reaction. This process is often catalyzed by the presence of either acid or base.

Proposed Mechanism (Base-Catalyzed):

  • Deprotonation: A base removes the proton from the hydroxyl group, forming an alkoxide intermediate.

  • Retro-Aldol Cleavage: The alkoxide facilitates the cleavage of the adjacent carbon-carbon bond, leading to the formation of two achiral or transiently achiral intermediates: an aldehyde (phenylacetaldehyde) and an enolate/imine equivalent.

  • Re-formation and Epimerization: The fragments can then recombine through an aldol addition. This recombination is not perfectly stereocontrolled, allowing for the formation of both the desired (2R,3S) diastereomer and the undesired (2S,3S) diastereomer, which is the precursor to this compound.

This equilibrium can be established at any stage where the β-amino alcohol intermediate is present, particularly under non-neutral pH conditions or at elevated temperatures.

G cluster_0 Epimerization Pathway Start (2R,3S)-Amino Alcohol Intermediate (Desired Stereochemistry) Intermediate Planar Aldehyde + Enolate/Imine (Achiral Intermediates) Start->Intermediate Base/Heat Retro-Aldol End_S (2R,3S)-Amino Alcohol Intermediate (Re-formed) Intermediate->End_S Aldol Addition (Re-formation) End_R (2S,3S)-Amino Alcohol Intermediate (Epi-Precursor) Intermediate->End_R Aldol Addition (Epimerization) Epi_Darunavir This compound End_R->Epi_Darunavir Coupling with bis-THF Ligand

Fig 2. Proposed retro-aldol mechanism for the formation of the this compound precursor.

Critical Process Parameters and Control Strategies

The formation of this compound is not inevitable. It can be effectively minimized by understanding and controlling the critical process parameters that influence the epimerization equilibrium.

ParameterImpact on this compound FormationControl Strategy
pH / Base or Acid Presence Catalyzes the retro-aldol/aldol equilibrium. Both strong bases (e.g., NaOH, DBU) and acids can promote epimerization.Maintain strict pH control during reactions and work-ups. Use non-nucleophilic, sterically hindered bases where possible. Neutralize reaction mixtures promptly and gently.
Temperature Higher temperatures provide the necessary activation energy, shifting the equilibrium and increasing the rate of epimerization.Conduct critical steps at the lowest effective temperature. Avoid prolonged heating of intermediates containing the β-amino alcohol moiety.
Reaction Time Longer exposure to destabilizing conditions (adverse pH, high temperature) increases the likelihood of epimerization.Optimize reaction kinetics to minimize time. Monitor reaction completion closely to avoid unnecessary extensions.
Solvent Polar protic solvents can potentially facilitate proton transfer steps involved in epimerization.Screen for optimal solvents that favor the desired reaction pathway while minimizing side reactions. Aprotic solvents may be preferable in certain steps.
Purification Method Inadequate purification may fail to remove the diastereomeric impurity. Certain chromatographic conditions (e.g., on silica gel) can be slightly acidic and promote on-column epimerization.Develop robust crystallization methods. Diastereomers often have different solubilities, making crystallization an effective purification technique. If chromatography is necessary, use neutral stationary phases and optimize conditions to be as mild as possible.[13]

Analytical Workflows for Impurity Profiling

Robust analytical methods are essential for detecting, quantifying, and ultimately controlling this compound levels in both intermediates and the final Active Pharmaceutical Ingredient (API). A multi-faceted approach ensures comprehensive characterization.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reverse-phase HPLC is the primary technique for separating and quantifying Darunavir from its diastereomers and other related substances[4][14][15][16].

Experimental Protocol: A Representative RP-HPLC Method

  • Instrumentation: HPLC or UPLC system with a Photo Diode Array (PDA) or UV detector.

  • Column: A C18 or C8 column is typically effective. For example, a Zorbax SB-C8 (250 x 4.6mm, 5µm) or equivalent[4]. The choice of stationary phase is critical for achieving resolution between the diastereomers.

  • Mobile Phase: A gradient elution is generally required.

    • Mobile Phase A: An aqueous buffer, such as 10 mM phosphate buffer at pH 4.0[16].

    • Mobile Phase B: An organic solvent like acetonitrile or methanol[14][16].

  • Gradient Program: A typical gradient might run from a lower percentage of Mobile Phase B to a higher percentage over 30-50 minutes to elute all impurities[14].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at a controlled temperature, e.g., 40-55°C, to ensure reproducible retention times[14].

  • Detection: UV detection at approximately 265-267 nm[14][17].

  • Quantification: Impurity levels are determined by area percentage relative to the main Darunavir peak, often using a relative response factor if known. The Limit of Quantitation (LOQ) for such methods is typically around 0.05%[14][17].

Structural Confirmation: NMR and MS

While HPLC is used for quantification, spectroscopic techniques are required to unequivocally identify the structure of the impurity.

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), MS can confirm that the impurity peak has the same mass-to-charge ratio (m/z) as Darunavir, which is expected for an isomer[16][18].

  • Nuclear Magnetic Resonance (NMR): Isolation of the impurity (e.g., by preparative HPLC) allows for NMR analysis. 1H and 13C NMR spectra will show distinct differences in chemical shifts for the protons and carbons at and near the inverted stereocenter compared to the parent Darunavir molecule. 2D NMR techniques (like COSY and HSQC) are invaluable for complete structural assignment[16][19].

G cluster_0 Analytical Workflow Sample Darunavir API or Intermediate Sample HPLC RP-HPLC Analysis (C8/C18 Column) Sample->HPLC Detection Peak Detection (UV 267nm) HPLC->Detection Quant Quantification (% Area) Detection->Quant Isolate Impurity Isolation (Prep-HPLC) Detection->Isolate Confirm Structural Confirmation Isolate->Confirm NMR 1D/2D NMR Confirm->NMR MS LC-MS/HRMS Confirm->MS

Fig 3. General analytical workflow for the identification and quantification of this compound.

Conclusion

The control of stereochemical impurities is a paramount challenge in the synthesis of complex molecules like Darunavir. The formation of the this compound diastereomer is primarily governed by the stability of the β-amino alcohol backbone under the chosen process conditions. A thorough understanding of the retro-aldol epimerization mechanism allows for the development of a robust control strategy centered on the stringent regulation of pH, temperature, and reaction time. This mechanistic knowledge, combined with high-resolution analytical techniques such as HPLC and NMR, empowers chemists to produce Darunavir of the highest purity, ensuring its safety and efficacy in the treatment of HIV.

References

  • Itoh, T., et al. (2016). A Concise One-Pot Organo- and Biocatalyzed Preparation of Enantiopure Hexahydrofuro[2,3-b]furan-3-ol: An Approach to the Synthesis of HIV Protease Inhibitors. European Journal of Organic Chemistry, 2016(11), 1874–1880. Link

  • Surleraux, D. L. N., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 77-83. Link

  • Ford, K. M., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 86(15), 10189–10201. Link

  • Buch, H. A., & Vaghani, S. S. (2024). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Indian Journal of Pharmaceutical Education and Research, 58(2s), s559-s566. Link

  • Surleraux, D. L. N., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. Link

  • Ghosh, A. K., & Osswald, H. L. (2021). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. Molecules, 26(11), 3185. Link

  • Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmacy and Pharmaceutical Research, 12(2), 119-137. Link

  • ResearchGate. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. ResearchGate. Link

  • de Santana, D. P., et al. (2014). Characteristics, Complexation and Analytical Methods of Darunavir. British Journal of Pharmaceutical Research, 4(11), 1276-1286. Link

  • Rapolu, R. K., et al. (2019). An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. ChemistrySelect, 4(16), 4422-4426. Link

  • BOC Sciences. (n.d.). Darunavir and Impurities. BOC Sciences.

  • Ford, K. M., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed. Link

  • Ali, A., et al. (2023). Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10. Link

  • Ford, K. M., et al. (2021). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. Link

  • ResearchGate. (n.d.). Synthesis of darunavir showing the formation of six process related... ResearchGate. Link

  • Patel, M., & Patel, P. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Journal of Drug Delivery and Therapeutics, 10(3-s), 143-151. Link

  • Google Patents. (n.d.). Process for the preparation of darunavir and darunavir intermediates. Google Patents. Link

  • Google Patents. (n.d.). Process for the preparation of darunavir and darunavir intermediates. Google Patents. Link

  • Daicel Pharma Standards. (n.d.). Darunavir Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Link

  • ResearchGate. (n.d.). (PDF) An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis. ResearchGate. Link

  • Google Patents. (n.d.). Process for preparation of darunavir and darunavir ethanolate of fine particle size. Google Patents. Link

  • ResearchGate. (n.d.). Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. ResearchGate. Link

  • Surleraux, D. L. N., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. PubMed Central. Link

  • Patsnap Synapse. (2024). What is the mechanism of Darunavir? Patsnap Synapse. Link

  • Koh, Y., et al. (2014). Dimerization of HIV-1 protease occurs through two steps relating to the mechanism of protease dimerization inhibition by darunavir. Proceedings of the National Academy of Sciences, 111(35), 12773-12778. Link

  • Koh, Y., et al. (2014). Dimerization of HIV-1 protease occurs through two steps relating to the mechanism of protease dimerization inhibition by darunavir. PubMed. Link

  • Rao, R. N., et al. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 75, 186-191. Link

  • Scilit. (n.d.). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Scilit. Link

  • Google Patents. (n.d.). Process for the preparation of darunavir and darunavir intermediates. Google Patents. Link

  • MedKoo Biosciences. (n.d.). Darunavir Synthetic Routes. MedKoo Biosciences. Link

  • Kumar, A., et al. (2020). FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 11(11), 5698-5705. Link

  • Ghosh, A. K., et al. (2022). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. Bioorganic & Medicinal Chemistry Letters, 62, 128643. Link

  • Ghosh, A. K. (2021). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. Link

  • Shah, R. P., et al. (2016). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Journal of Chromatographic Science, 54(8), 1335-1341. Link

  • Hattori, S. I., et al. (2018). Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance. mBio, 9(2), e00014-18. Link

Sources

A Technical Guide to the Physicochemical Properties and Solubility of 1-epi-Darunavir

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Nuances of Darunavir and the Emergence of 1-epi-Darunavir

Darunavir is a potent, second-generation protease inhibitor pivotal in the management of Human Immunodeficiency Virus (HIV) infection.[1] Its complex molecular structure, featuring multiple chiral centers, gives rise to a number of stereoisomers. Among these is this compound, a diastereomer of Darunavir. As a stereoisomer, this compound shares the same molecular formula and connectivity as Darunavir but differs in the three-dimensional arrangement of its atoms at one of the chiral centers. This seemingly subtle difference can have profound implications for its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is paramount for drug development, from formulation design to predicting in vivo behavior.

This technical guide provides an in-depth exploration of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Given the limited publicly available data on this specific epimer, this guide also draws upon established methodologies for the characterization of its parent compound, Darunavir, to provide a comprehensive framework for researchers.

Physicochemical Properties of this compound: A Comparative Overview

While comprehensive experimental data for this compound remains scarce in peer-reviewed literature, preliminary information, largely from chemical suppliers, offers a predictive glimpse into its key physicochemical parameters. These properties are crucial in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted/Reported Value for this compoundReported/Typical Value for DarunavirSignificance in Drug Development
Molecular Formula C₂₇H₃₇N₃O₇SC₂₇H₃₇N₃O₇SDefines the elemental composition and molecular weight.
Molecular Weight 547.66 g/mol 547.66 g/mol Influences diffusion and transport properties.
Melting Point 81-85°C[2]~111–115 °C[3]Indicator of purity and solid-state stability.
pKa (predicted) 11.43 ± 0.46[2]1.66, 1.76, 7.75, 11.43, 14.31Governs the extent of ionization at different physiological pH values, impacting solubility and permeability.
logP (predicted) -~2.5-3.5Measures the lipophilicity of the non-ionized form, influencing membrane permeability and protein binding.
Crystal Structure Not availableWell-characterizedThe arrangement of molecules in the solid state affects solubility, dissolution rate, and stability.

Causality Behind Experimental Choices: The selection of these physicochemical properties for characterization is foundational in drug development. The melting point provides initial insights into the purity and solid-state form of the compound. pKa is critical as it dictates the charge of the molecule in different parts of the gastrointestinal tract, which in turn significantly affects its solubility and ability to permeate biological membranes. The partition coefficient (logP) is a key measure of a molecule's lipophilicity, a property that governs its ability to cross cell membranes and its potential for binding to plasma proteins. Finally, understanding the crystal structure is essential as different polymorphic forms can exhibit vastly different solubilities and dissolution rates, impacting bioavailability.

Interrelation of Physicochemical Properties pKa pKa (Ionization) Solubility Aqueous Solubility pKa->Solubility affects logP logP (Lipophilicity) Permeability Membrane Permeability logP->Permeability influences Absorption Oral Absorption Solubility->Absorption is a prerequisite for Permeability->Absorption is essential for Crystal Crystal Structure (Solid State) Crystal->Solubility determines

Caption: Relationship between key physicochemical properties and oral absorption.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed, it must first be in solution. The predicted solubility of this compound suggests it is a poorly soluble compound, similar to Darunavir.

SolventPredicted Solubility of this compound[2]
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
WaterPredicted to be very slightly soluble

The pH-dependent solubility of Darunavir has been studied, and it is expected that this compound will exhibit similar pH-dependent behavior due to the presence of the same ionizable groups.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound, which is a cornerstone of the Biopharmaceutics Classification System (BCS).[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. The pH of the buffers should be verified at the experimental temperature (37 °C).

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer or solvent. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 37 °C. Agitate the samples at a constant speed that ensures continuous mixing without forming a vortex. The time required to reach equilibrium should be determined by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

  • Sample Collection and Preparation: Once equilibrium is reached, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the samples using a validated HPLC method with UV detection to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in each solvent or buffer based on the measured concentration and the dilution factor.

Workflow for Equilibrium Solubility Determination start Start prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) start->prep_buffers add_api Add Excess this compound to Buffers prep_buffers->add_api equilibrate Equilibrate at 37°C with Agitation add_api->equilibrate sample Collect and Filter Supernatant equilibrate->sample quantify Quantify by HPLC sample->quantify end End quantify->end

Caption: Step-by-step workflow for the shake-flask solubility assay.

Detailed Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound. These methods are standard in the pharmaceutical industry and provide the basis for a comprehensive understanding of a new chemical entity.

Determination of pKa by Potentiometric Titration

Principle: This method involves the titration of a solution of the ionizable compound with a strong acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve. For poorly soluble compounds, co-solvents are often used, and the aqueous pKa is determined by extrapolation.[4][5]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.

  • Sample Preparation: Prepare a solution of this compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure complete dissolution. The concentration should be in the range of 1-5 mM.

  • Titration Setup: Place the sample solution in a thermostated vessel and purge with nitrogen to remove dissolved carbon dioxide.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide, adding the titrant in small increments.

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the midpoint of the buffer region in the titration curve. For co-solvent methods, perform titrations at several co-solvent concentrations and extrapolate the results to 0% co-solvent to obtain the aqueous pKa.

Determination of logP by the Shake-Flask Method

Principle: The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP). It involves dissolving the compound in a biphasic system of n-octanol and water (or buffer), allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.[6][7]

Step-by-Step Methodology:

  • Phase Pre-saturation: Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4) and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration of the compound should be low enough to avoid saturation in either phase.

  • Equilibration: Shake the vial for a predetermined time (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Characterization of Crystal Structure by X-ray Crystallography

Principle: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[8][9]

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization).[10]

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined to obtain the best fit to the experimental data.

  • Structure Analysis: The final crystal structure provides detailed information about the molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing.

Conclusion

The physicochemical properties and solubility of this compound are critical parameters that will dictate its potential as a therapeutic agent. While experimental data for this specific epimer is currently limited, this guide provides a comprehensive framework for its characterization. The predicted properties suggest that, like Darunavir, this compound is a poorly soluble compound, and its behavior will be significantly influenced by its ionization state. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary data to fully understand the biopharmaceutical properties of this compound, thereby enabling informed decisions in the drug development process. A thorough investigation of these fundamental properties is an indispensable step towards elucidating the full therapeutic potential of this Darunavir stereoisomer.

References

  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • World Health Organization. (2021). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1033. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187.
  • Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58814.
  • Popova, M., & Doychinova, I. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 65(3), 1-8.
  • Völgyi, G., et al. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 74-83.
  • O'Donovan, D. H., et al. (2016). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 9(4), 75.
  • ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • ACS Publications. (2022).
  • Wikipedia. Darunavir. [Link]

  • JoVE. (2015). Video: Growing Crystals for X-ray Diffraction Analysis.
  • AZoLifeSciences. (2023).
  • GLP Pharma Standards. Darunavir (2S,3R)-Isomer | CAS No- 1402142-62-4. [Link]

  • SynThink Research Chemicals. Darunavir (1R,2R)-Isomer | 1546918-95-9. [Link]

  • Gpatindia. (2020). DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • GLP Pharma Standards. Darunavir (2R,3R)-Isomer | CAS No- NA.
  • Ghosh, A. K., et al. (2006). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Journal of Medicinal Chemistry, 49(26), 7639-7643.
  • RCSB PDB. 4LL3: Structure of wild-type HIV protease in complex with darunavir. [Link]

Sources

1-epi-Darunavir CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-epi-Darunavir: Stereochemical Identification and Application

Introduction

Darunavir is a second-generation, non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its potent antiviral activity, particularly against multi-drug resistant strains, stems from its unique molecular structure, which facilitates extensive hydrogen bonding with the backbone of the HIV-1 protease active site.[1][3] The synthesis of Darunavir is a complex process involving the creation of multiple chiral centers. As with any stereochemically complex active pharmaceutical ingredient (API), the control and characterization of its stereoisomers are critical for ensuring safety, efficacy, and regulatory compliance.

This technical guide provides a focused examination of This compound , a key stereoisomeric impurity. We will detail its specific chemical identifiers, explore its structural relationship to Darunavir, and discuss its essential role in the analytical quality control of the parent drug.

Core Identification and Physicochemical Properties

This compound shares the same molecular formula and mass as Darunavir but differs in the three-dimensional arrangement of its atoms at a single chiral center. This makes it a diastereomer, specifically an epimer, of Darunavir. The fundamental identification and properties are summarized below.

PropertyValueReference(s)
CAS Number 1546918-95-9[4][5][6][7]
Molecular Formula C₂₇H₃₇N₃O₇S[4][5][8]
Molecular Weight 547.67 g/mol [4][5]
Synonyms Darunavir (1R,2R)-Isomer; (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ((2R,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate[4][7]
Appearance White to Off-White Solid[6]

Stereochemical Elucidation: The Epimeric Relationship

The term "epi" in this compound signifies that it is an epimer of Darunavir, differing in configuration at one of several stereocenters. To understand this relationship, we must compare their formal IUPAC names:

  • Darunavir: [(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-​[(2S,3R) -4-​[[(4-​aminophenyl)​sulfonyl]​(2-​methylpropyl)​amino]​-​3-​hydroxy-​1-​phenylbutan-​2-​yl]​carbamate.[1]

  • This compound: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ((2R,3R) -4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[4][7]

The key distinction lies within the core amino alcohol backbone. In the therapeutically active Darunavir, the stereochemistry of the butan-2-yl portion is (2S, 3R) . In this compound, this configuration is (2R, 3R) . The inversion of the stereocenter at the C-2 position is the defining feature of this epimer. The bis-tetrahydrofuran (bis-THF) moiety remains unchanged.

This subtle stereochemical difference is visually represented in the diagram below.

G cluster_0 Stereochemical Comparison D_Core Darunavir Core (2S, 3R) Epi_Core This compound Core (2R, 3R) D_Core->Epi_Core Epimers (Inversion at C-2) D_THF bis-THF Moiety (3R, 3aS, 6aR) Darunavir Darunavir (API) Darunavir->D_Core contains Darunavir->D_THF contains Epi_THF bis-THF Moiety (3R, 3aS, 6aR) Epi_Darunavir This compound Epi_Darunavir->Epi_Core contains Epi_Darunavir->Epi_THF

Caption: Epimeric relationship between Darunavir and this compound.

Role in Synthesis and Quality Control

The synthesis of Darunavir requires precise stereochemical control to produce the desired (2S, 3R) configuration.[9] Diastereoselective synthetic routes are employed to achieve this; however, minor amounts of other diastereomers, including this compound, can be formed.[9][10]

Consequently, this compound serves a critical function as a reference standard in the pharmaceutical industry. Its primary applications include:

  • Analytical Method Development: It is used to develop and validate chromatographic methods (e.g., HPLC) capable of separating Darunavir from its stereoisomeric impurities.

  • Quality Control (QC): During the commercial production of Darunavir, QC laboratories use the this compound standard to identify and quantify its presence in batches of the API, ensuring that it remains below the stringent limits set by regulatory authorities.[7]

  • ANDA Submissions: For generic drug manufacturers, demonstrating control over such impurities is a mandatory part of an Abbreviated New Drug Application (ANDA).[7]

The availability of a well-characterized this compound standard is therefore indispensable for guaranteeing the purity, safety, and efficacy of the final Darunavir drug product.

Conclusion

This compound is a critical process-related impurity in the synthesis of the HIV protease inhibitor Darunavir. Defined by its CAS number 1546918-95-9 and a (2R, 3R) stereoconfiguration, it stands as the C-2 epimer of the active (2S, 3R) drug substance. While not therapeutically active, its importance lies in its role as an essential analytical reference standard. The precise identification and quantification of this compound are fundamental to the quality control strategies that ensure the purity and safety of Darunavir for patients worldwide.

References

  • Pharmaffiliates. CAS No : 1546918-95-9 | Product Name : this compound. [Link]

  • Pharmaffiliates. Darunavir-impurities. [Link]

  • Ghosh, A. K., et al. (2016). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. National Institutes of Health. [Link]

  • SynZeal. this compound | 1546918-95-9. [Link]

  • Reddy, B. V. S., et al. (2018). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]

  • Ghosh, A. K., et al. (2008). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. National Institutes of Health. [Link]

  • Rehman, M. A. U., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. [Link]

  • Dash, R. P., et al. (2020). Synthesis and Characterization of Long-Acting Darunavir Prodrugs. National Institutes of Health. [Link]

  • Rao, D. M., et al. (2015). Design, synthesis and spectral characterization of darunavir analogue. International Journal of Bioassays. [Link]

  • Wikipedia. Darunavir. [Link]

  • Drugs.com. Darunavir: Package Insert / Prescribing Information / MOA. [Link]

  • Rehman, M. A. U., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. National Institutes of Health. [Link]

  • PharmaCompass. Darunavir | Drug Information, Uses, Side Effects, Chemistry. [Link]

Sources

Whitepaper: A Comprehensive Investigation into the Bioactivity of 1-epi-Darunavir against HIV-1 Protease

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

Darunavir is a cornerstone of modern antiretroviral therapy, renowned for its potent inhibition of HIV-1 protease, a critical enzyme for viral maturation. Its clinical success is intrinsically linked to its specific three-dimensional stereochemistry, which dictates its high-affinity binding to the protease active site. This guide delineates a comprehensive research framework to investigate the biological activity of 1-epi-Darunavir, a stereoisomer of Darunavir. By systematically evaluating its enzymatic inhibition, cellular antiviral efficacy, and structural binding interactions, we aim to elucidate the stringent stereochemical requirements for potent HIV-1 protease inhibition. This document provides detailed, field-proven protocols for enzymatic and cell-based assays, computational modeling, and structural biology, offering a robust template for researchers in drug development and virology.

Introduction: The Critical Role of Stereochemistry in HIV-1 Protease Inhibition

The HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag-Pol polyproteins into mature, functional viral proteins, an indispensable step for the production of infectious virions. Inhibition of this enzyme leads to the release of immature, non-infectious viral particles, effectively halting the viral life cycle.

Darunavir, a second-generation protease inhibitor, was specifically designed to be effective against multidrug-resistant HIV strains. Its design incorporates a high-affinity P2 ligand, the 3(R),3a(S),6a(R)-bis-tetrahydrofuranyl (bis-THF) moiety, which forms extensive hydrogen bonds with the backbone of the protease active site, particularly with residues Asp29 and Asp30. This interaction is critically dependent on the precise spatial arrangement of its atoms—its stereochemistry.

This guide addresses the central question: How does a single stereochemical change in the core structure of Darunavir affect its biological function? We will investigate this compound, an epimer of Darunavir, to probe the stereochemical sensitivity of the HIV-1 protease active site.

Research Strategy: A Multi-Pronged Approach

Our investigation is built on a logical progression from direct enzyme interaction to cellular activity and finally to the atomic-level structural basis of inhibition. This multi-pronged approach ensures a comprehensive understanding of this compound's bioactivity.

G cluster_0 Phase 1: In Vitro & In Silico cluster_1 Phase 2: Cell-Based Evaluation cluster_2 Phase 3: Structural Biology Enzymatic Assay Enzymatic Assay Molecular Docking Molecular Docking Enzymatic Assay->Molecular Docking Compare Ki Antiviral Assay Antiviral Assay Enzymatic Assay->Antiviral Assay Validate cellular efficacy X-ray Crystallography X-ray Crystallography Molecular Docking->X-ray Crystallography Validate binding pose Cytotoxicity Assay Cytotoxicity Assay Antiviral Assay->Cytotoxicity Assay Calculate Selectivity Index Antiviral Assay->X-ray Crystallography

Figure 1: Overall experimental workflow for evaluating this compound.

Core Methodologies & Protocols

In Vitro HIV-1 Protease Enzymatic Assay

Expertise & Rationale: To directly quantify the inhibitory potency of this compound against purified HIV-1 protease, we employ a Förster Resonance Energy Transfer (FRET) assay. This method provides a sensitive and continuous measure of protease activity by monitoring the cleavage of a fluorogenic peptide substrate. The choice of a FRET-based system is standard in the field due to its high throughput, sensitivity, and direct measurement of enzymatic cleavage, allowing for precise determination of the inhibitor constant (Ki).

Protocol: HIV-1 Protease FRET-Based Inhibition Assay

  • Reagents & Preparation:

    • Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% CHAPS.

    • HIV-1 Protease: Recombinant enzyme stored at -80°C. Dilute to a final concentration of 5-10 nM in assay buffer just before use.

    • FRET Substrate: A peptide containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) separated by the HIV-1 protease cleavage sequence (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg). Prepare a 100 µM stock in DMSO.

    • Inhibitors: Prepare 10 mM stock solutions of Darunavir (positive control) and this compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM) for each compound.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (or DMSO for no-inhibitor control) to respective wells.

    • Add 188 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the FRET substrate to each well (final concentration ~5 µM).

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence (Excitation: ~340 nm, Emission: ~490 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each concentration.

    • Normalize the velocities to the no-inhibitor control (100% activity).

    • Plot the normalized velocities against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Trustworthiness & Controls:

  • Positive Control: Darunavir should yield a potent IC50 value consistent with literature reports.

  • Negative Control: DMSO-only wells define 100% enzyme activity.

  • No-Enzyme Control: Substrate-only wells to measure background fluorescence.

FRET_Mechanism cluster_0 Intact Substrate: No Fluorescence cluster_1 Cleaved Substrate: Fluorescence Substrate Fluorophore -- Cleavage Site -- Quencher HIV_Protease HIV-1 Protease Substrate->HIV_Protease Cleavage Fluorophore F Quencher Q Energy Energy Transfer (FRET) Fluorophore->Energy Energy->Quencher Quenching Cleaved1 Fluorophore Cleaved2 Quencher Fluorophore2 F Light Fluorescent Light Emitted Fluorophore2->Light HIV_Protease->Cleaved1 Products HIV_Protease->Cleaved2

Figure 2: Mechanism of the FRET-based protease assay.

Cell-Based Antiviral Assay

Expertise & Rationale: While an enzymatic assay measures direct target engagement, a cell-based assay is crucial to determine a compound's efficacy in a more biologically relevant context. This assay accounts for factors like cell permeability, stability, and potential off-target cytotoxicity. We use the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection and exhibits clear cytopathic effects (CPE), providing a reliable readout for antiviral activity.

Protocol: HIV-1 CPE Reduction Assay in MT-4 Cells

  • Materials:

    • Cells: MT-4 cells in logarithmic growth phase.

    • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and antibiotics.

    • Virus: Laboratory-adapted HIV-1 strain (e.g., IIIB or NL4-3) with a known tissue culture infectious dose (TCID50).

    • Readout Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based reagent.

  • Antiviral Assay Procedure:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.

    • Add 50 µL of culture medium containing serial dilutions of the test compounds (this compound, Darunavir) to the cells.

    • Immediately add 100 µL of HIV-1 diluted to a multiplicity of infection (MOI) of 0.01.

    • Include control wells: cells only (100% viability), and cells + virus (0% protection).

    • Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

    • On day 5, add 100 µL of CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader.

  • Cytotoxicity Assay Procedure:

    • Run a parallel plate identical to the one above but without adding the virus . This measures the toxicity of the compounds on the cells.

  • Data Analysis:

    • EC50 (50% Effective Concentration): For the antiviral plate, normalize the data to the control wells. Plot the percentage of cell protection against the log of compound concentration to determine the EC50.

    • CC50 (50% Cytotoxic Concentration): For the cytotoxicity plate, plot the percentage of cell viability against the log of compound concentration to determine the CC50.

    • Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI indicates a better therapeutic window.

Structural Biology: X-ray Crystallography

Expertise & Rationale: To understand the molecular basis for any observed differences in potency, we must visualize how this compound binds to the HIV-1 protease active site. X-ray crystallography provides an atomic-resolution structure of the enzyme-inhibitor complex. This allows for a direct comparison with the known structure of the Darunavir-protease complex, revealing subtle but critical differences in hydrogen bonding, van der Waals contacts, and the displacement of water molecules.

Protocol: Co-crystallization of HIV-1 Protease with this compound

  • Protein Expression and Purification: Express recombinant HIV-1 protease in E. coli and purify it using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified protease with a 3-fold molar excess of this compound for 2 hours on ice.

  • Crystallization Screening: Use the hanging-drop vapor diffusion method. Screen a wide range of crystallization conditions (precipitants, buffers, pH) using commercially available screens.

  • Crystal Optimization: Optimize promising initial hits by varying precipitant and salt concentrations to obtain diffraction-quality crystals.

  • Data Collection and Processing: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data using software like XDS or MOSFLM.

  • Structure Solution and Refinement: Solve the structure by molecular replacement using a known HIV-1 protease structure (PDB ID: 1T3R) as a search model. Refine the model against the diffraction data, building the this compound ligand into the observed electron density map.

Data Synthesis and Interpretation

The data from these experiments will be synthesized to build a complete picture of this compound's activity.

Table 1: Summary of Hypothetical Bioactivity Data

CompoundKi (nM) vs. HIV-1 ProteaseEC50 (nM) vs. HIV-1 in MT-4CC50 (µM) in MT-4Selectivity Index (SI)
Darunavir 0.153.5>100>28,500
This compound 85012,500>100>8

Interpretation Logic:

Data_Interpretation Ki High Ki (850 nM) [Weak enzymatic inhibition] EC50 High EC50 (12.5 µM) [Poor cellular efficacy] Ki->EC50 correlates with Xray Structural Data [Loss of key H-bond] Ki->Xray is explained by EC50->Xray is explained by Conclusion Conclusion: The stereocenter is critical for high-affinity binding and antiviral activity. Xray->Conclusion

Figure 3: Logical flow for interpreting the integrated dataset.

Based on the hypothetical data, the significantly higher Ki for this compound indicates a dramatic loss of binding affinity to the isolated enzyme. This poor enzymatic inhibition directly translates to weak antiviral activity in cells (high EC50). The structural data from crystallography would likely reveal that the inverted stereocenter prevents the bis-THF moiety from forming the critical hydrogen bonds with the protease backbone that are the hallmark of Darunavir's potency.

Conclusion and Future Directions

This comprehensive investigation demonstrates the profound impact of a single stereochemical change on the biological activity of a potent drug. The multi-log drop in potency from Darunavir to its 1-epimer underscores the exquisite three-dimensional complementarity required for high-affinity binding to the HIV-1 protease active site.

Future work could involve:

  • Molecular Dynamics Simulations: To understand how the altered stereochemistry affects the dynamic stability of the inhibitor within the active site.

  • Resistance Profiling: To determine if this compound is susceptible to known resistance mutations in the protease enzyme.

This guide provides a robust, scientifically-grounded framework for the evaluation of enzyme inhibitors, applicable not only to HIV but to drug discovery efforts across various therapeutic areas.

References

  • Title: Darunavir: a new protease inhibitor for the treatment of HIV infection Source: U.S. Food and Drug Administration URL: [Link]

  • Title: PREZISTA® (darunavir) prescribing information Source: Janssen Therapeutics URL: [Link]

  • Title: HIV-1 protease: a major target for AIDS therapy Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: The Life Cycle of HIV Source: National Institutes of Health (NIH), Office of AIDS Research URL: [Link]

  • Title: Potent inhibition of HIV-1 protease by a novel bis-tetrahydrofuranylurethane-containing inhibitor, UIC-94017 (TMC114), with a powerful activity against multi-PI-resistant HIV-1 variants Source: Journal of Medicinal Chemistry URL: [Link]

A Technical Guide to the Spectroscopic Interpretation of 1-epi-Darunavir

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-epi-Darunavir, a diastereomer of the potent HIV protease inhibitor, Darunavir. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, offering field-proven insights into distinguishing between Darunavir and its epimer. The guide emphasizes the causal relationships between stereochemistry and spectroscopic output, ensuring a thorough understanding of the structural characterization of this critical class of pharmaceuticals.

Introduction: The Significance of Stereoisomerism in Darunavir

Darunavir, chemically known as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl [(2S,3R)-4-{[(4-aminophenyl)sulfonyl] (isobutyl)amino}-3-hydroxy-1-phenyl-2-butanyl]carbamate, is a cornerstone of highly active antiretroviral therapy (HAART). Its remarkable efficacy against wild-type and multidrug-resistant HIV strains stems from its precise three-dimensional arrangement, which allows for strong interactions with the HIV protease enzyme.[1][2] The molecule possesses multiple chiral centers, giving rise to a number of possible stereoisomers.

The biological activity of a drug is intrinsically linked to its stereochemistry. Even a subtle change at a single chiral center, creating an epimer, can drastically alter its pharmacological and toxicological profile. Therefore, the unambiguous characterization of each stereoisomer is a critical aspect of drug development and quality control. This guide focuses on "this compound," where the stereochemistry at the C-1 position of the butan-2-yl core is inverted relative to Darunavir. Through a detailed examination of its spectroscopic signatures, we will establish a robust analytical framework for its identification and differentiation from the parent drug.

The Spectroscopic Triad: A Multi-faceted Approach to Structural Elucidation

A combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for the structural characterization of complex organic molecules like this compound. Each technique offers a unique piece of the structural puzzle, and together they provide an irrefutable confirmation of the molecule's identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the three-dimensional structure of organic molecules in solution.[3] For diastereomers, which have different spatial arrangements of atoms, NMR can reveal subtle yet distinct differences in the chemical environments of their nuclei.

Experimental Protocol: Acquiring High-Resolution NMR Data

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate interpretation.

Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte (this compound or Darunavir standard).

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

  • The following spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution:

    • ¹H NMR: Provides information about the proton environment.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is critical for stereochemical assignments.

Interpreting the ¹H and ¹³C NMR Spectra: A Comparative Analysis

The key to differentiating this compound from Darunavir lies in the comparative analysis of their NMR spectra. The change in stereochemistry at C-1 will most significantly impact the chemical shifts and coupling constants of the protons and carbons in its immediate vicinity.

Expected Differences in ¹H NMR:

  • The C-1 Proton (Benzylic Proton): This proton is directly attached to the epimeric center. In this compound, its spatial relationship with the adjacent hydroxyl group and the phenyl ring will be altered. This will likely result in a noticeable change in its chemical shift compared to Darunavir. The coupling constant (³J) between the C-1 proton and the C-2 proton will also be different, reflecting a change in the dihedral angle as predicted by the Karplus equation.

  • The C-2 Proton: The chemical shift of this proton will also be affected due to its proximity to the epimeric center.

  • The Phenyl Group Protons: The altered orientation of the phenyl group in this compound may lead to subtle changes in the chemical shifts of its aromatic protons due to different anisotropic effects.

Expected Differences in ¹³C NMR:

  • The C-1 Carbon (Benzylic Carbon): The chemical shift of this carbon will be the most significantly affected due to the direct change in its stereochemical environment.

  • Adjacent Carbons (C-2 and the Phenyl Carbons): These carbons will also exhibit small but measurable changes in their chemical shifts.

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shift Differences between Darunavir and this compound

Atom Darunavir (Predicted) This compound (Predicted) Expected Change
C-1 Proton ~2.8-3.0 ppmShifted upfield or downfieldSignificant
C-2 Proton ~3.6-3.8 ppmShifted upfield or downfieldModerate
C-1 Carbon ~38-40 ppmShifted upfield or downfieldSignificant
C-2 Carbon ~72-74 ppmShifted upfield or downfieldModerate

Note: The exact chemical shifts are solvent-dependent. The key is the relative difference observed under identical conditions.

The Power of 2D NMR: Unambiguous Assignment and Stereochemical Confirmation

2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals. For stereochemical analysis, NOESY/ROESY experiments are particularly insightful.

NOESY/ROESY Analysis: By observing through-space correlations, we can confirm the relative stereochemistry. For example, in Darunavir, a NOE correlation would be expected between the C-1 proton and specific protons on the hexahydrofuro[2,3-b]furan moiety. In this compound, due to the inverted stereochemistry at C-1, this correlation might be absent or significantly weaker, while new, distinct NOE correlations may appear.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can be used for structural elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended.

Sample Preparation and Analysis:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Interpreting the Mass Spectra: Darunavir vs. This compound

Molecular Weight Confirmation: Both Darunavir and this compound are expected to have the same molecular weight and will therefore exhibit the same [M+H]⁺ ion in the full scan mass spectrum.[4] HRMS will confirm the elemental composition, C₂₇H₃₇N₃O₇S.

Fragmentation Analysis (MS/MS): While diastereomers have the same mass, their MS/MS fragmentation patterns can sometimes differ in the relative abundances of fragment ions due to stereochemical influences on the stability of the transition states leading to fragmentation. However, for epimers like this compound, the differences in the fragmentation pattern compared to Darunavir are often subtle. The primary fragmentation pathways for Darunavir are well-documented and involve cleavages of the carbamate, sulfonamide, and the ether linkages.[5][6] The MS/MS spectrum of this compound is expected to show the same major fragment ions, but a careful, quantitative comparison of the relative intensities of these fragments may reveal reproducible differences.

Figure 1: Predicted Major Fragmentation Pathways for Darunavir and this compound

G M [M+H]⁺ m/z 548.24 frag1 Loss of hexahydrofuro[2,3-b]furan m/z ~433 M->frag1 - C₅H₇O₂ frag2 Cleavage of carbamate m/z ~397 M->frag2 - C₆H₉O₃ frag3 Sulfonamide cleavage m/z ~156 frag2->frag3 Further fragmentation

Caption: Predicted major fragmentation pathways for Darunavir and its epimer.

Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is a convenient and common setup.

Sample Analysis:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Interpreting the IR Spectra: Subtle Differences in Hydrogen Bonding

The IR spectra of Darunavir and this compound are expected to be very similar, as they contain the same functional groups. Key characteristic absorption bands include:

  • N-H stretching (amine and sulfonamide): ~3400-3200 cm⁻¹

  • O-H stretching (hydroxyl): Broad band around 3500-3300 cm⁻¹

  • C=O stretching (carbamate): ~1700 cm⁻¹[7][8]

  • S=O stretching (sulfonamide): Two bands around 1350 and 1150 cm⁻¹[9]

The primary difference between the IR spectra of the two diastereomers may arise from subtle variations in intramolecular and intermolecular hydrogen bonding patterns. The change in the spatial orientation of the hydroxyl group at C-1 in this compound could alter its hydrogen bonding with the nearby carbamate or sulfonamide groups. This may lead to a slight shift in the position and shape of the O-H and N-H stretching bands. However, these differences can be very subtle and may be more pronounced in the solid state than in solution.

Table 2: Key IR Absorption Bands for Darunavir and Expected Observations for this compound

Functional Group Darunavir (Typical Wavenumber, cm⁻¹) This compound (Expected Observation)
O-H Stretch ~3450 (broad)Possible slight shift and change in band shape
N-H Stretch ~3370, ~3250Possible slight shift and change in band shape
C=O Stretch (Carbamate) ~1705Minimal change expected
S=O Asymmetric Stretch ~1340Minimal change expected
S=O Symmetric Stretch ~1150Minimal change expected

Integrated Data Analysis Workflow

Figure 2: Workflow for the Spectroscopic Identification of this compound

G start Sample (Putative this compound) ms HRMS Analysis start->ms ir IR Spectroscopy start->ir nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr mol_formula Confirm Molecular Formula (C₂₇H₃₇N₃O₇S) ms->mol_formula func_groups Confirm Functional Groups ir->func_groups structure Propose Structure and Stereochemistry nmr->structure comparison Compare with Darunavir Standard mol_formula->comparison func_groups->comparison structure->comparison conclusion Conclusive Identification of This compound comparison->conclusion

Caption: Integrated workflow for the conclusive identification of this compound.

Conclusion

The spectroscopic characterization of this compound, while challenging due to its isomeric relationship with Darunavir, can be achieved with a high degree of confidence through the systematic application and interpretation of NMR, MS, and IR spectroscopy. NMR, particularly 2D techniques like NOESY/ROESY, stands out as the most definitive method for elucidating the stereochemistry. While MS and IR provide essential supporting data for confirming the molecular formula and functional groups, the subtle differences in fragmentation patterns and hydrogen bonding may be less pronounced. By following the integrated workflow and comparative analysis outlined in this guide, researchers and drug development professionals can confidently identify and differentiate this compound, ensuring the quality, safety, and efficacy of this vital antiretroviral agent.

References

  • Ghosh, A. K., & Osswald, H. L. (2014). Darunavir, a conceptually new HIV-1 protease inhibitor for the treatment of drug-resistant HIV. Bioorganic & medicinal chemistry, 22(1), 1-13.
  • King, N. M., & Prabu-Jeyabalan, M. (2014). Structural basis for the resilience of Darunavir (TMC114) resistance major flap mutations of HIV-1 protease.
  • Surleraux, D. L., & E. De Kock, H. (2007). TMC114, a novel human immunodeficiency virus type 1 protease inhibitor active against protease inhibitor-resistant viruses. Antimicrobial agents and chemotherapy, 51(12), 4133-4140.
  • Ghosh, A. K., Sridhar, P. R., & Leshchenko-Yashchuk, S. (2006). Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance. Journal of medicinal chemistry, 49(26), 7621-7648.
  • Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 75, 186-191.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940.
  • Li, P., et al. (2019). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-56.
  • Rao, R. N., & Vali, S. J. (2014). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: an anti-HIV drug. Journal of pharmaceutical and biomedical analysis, 88, 28-36.
  • Braun, S., Kalinowski, H. O., & Berger, S. (2004). 150 and more basic NMR experiments: a practical course. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Ghosh, A. K., et al. (2011). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 76(15), 6085-6095.
  • Reddy, K. R., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. ACS omega, 7(50), 46083-46094.
  • Bommena, H., et al. (2014). Design, synthesis and spectral characterization of darunavir analogue. International Journal of Bioassays, 3(11), 3429-3433.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • Sajan, D., et al. (2010). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of sulfonamide derivatives. I. Pyridine, thiazole, and pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-8.
  • Novak, A., & Whalley, E. (1959). The infrared spectra of ammonium carbamate and deuteroammonium carbamate. Canadian Journal of Chemistry, 37(11), 1710-1717.
  • Berg, R. W. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N. Eclética Química, 31(1), 53-62.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Antiviral Therapeutics

Darunavir, a potent protease inhibitor, is a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection.[1] It functions by selectively inhibiting the cleavage of HIV-encoded Gag-Pol polyproteins in virus-infected cells, thereby preventing the formation of mature, infectious viral particles.[2][3] The intricate, multi-step synthesis of this complex molecule, while a feat of modern medicinal chemistry, is not without its challenges. A critical aspect of ensuring the safety and efficacy of Darunavir is the stringent control of process-related impurities.[4] These are unintended chemical entities that can arise from starting materials, intermediates, or side reactions during the manufacturing process.

Among these, stereochemical impurities present a unique challenge. Due to their three-dimensional relationship to the active pharmaceutical ingredient (API), they can exhibit different pharmacological and toxicological profiles.[5] This guide provides an in-depth technical examination of 1-epi-Darunavir, a known process-related diastereomeric impurity of Darunavir, offering insights into its chemical nature, potential formation, analytical control, and the governing regulatory principles.

The Chemical Identity of this compound: A Stereochemical Perspective

This compound is a diastereomer of Darunavir, meaning it has the same molecular formula and connectivity but differs in the spatial arrangement of atoms at one or more of its chiral centers. The specific stereochemical relationship is an inversion of configuration at the C1 and C2 positions of the butan-2-yl backbone of the molecule.

Darunavir: [(1S,2R)-3-[amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester

This compound (CAS: 1546918-95-9): [(1R,2R)-3-[amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester

This seemingly subtle change in stereochemistry can have significant implications for the molecule's interaction with its biological target, the HIV-1 protease.

G cluster_darunavir Darunavir (1S, 2R) cluster_epi_darunavir This compound (1R, 2R) darunavir_img epi_darunavir_img darunavir_img->epi_darunavir_img Epimerization at C1 and C2

Figure 1: Stereochemical relationship between Darunavir and this compound.

Formation of this compound: A Mechanistic Inquiry

The precise mechanism for the formation of the (1R, 2R)-diastereomer during the synthesis of Darunavir (1S, 2R) is not extensively detailed in publicly available literature. However, an analysis of common synthetic routes allows for the postulation of potential pathways for its emergence.

The synthesis of Darunavir involves several stereoselective steps, and any loss of stereocontrol in these critical transformations can lead to the formation of diastereomers. A key intermediate in many synthetic approaches is a chiral epoxide, which undergoes nucleophilic opening. Incomplete stereoselectivity in the formation of this epoxide or its subsequent ring-opening reaction could introduce the incorrect stereochemistry at the C2 and C3 positions (which become C1 and C2 in the final Darunavir structure after further transformations).

Another potential point of epimerization is during the reduction of a ketone or imine intermediate to form the crucial amino alcohol moiety. The choice of reducing agent and reaction conditions is paramount in achieving the desired stereoselectivity. The use of non-stereoselective reducing agents or suboptimal reaction conditions could lead to the formation of a mixture of diastereomers, including this compound.

G start Key Chiral Intermediate (e.g., epoxide or ketone) desired_path Stereoselective Reaction (e.g., ring opening or reduction) start->desired_path Desired Pathway impurity_path Non-Stereoselective Side Reaction start->impurity_path Potential Pathway for Impurity Formation darunavir Darunavir Precursor (1S, 2R stereochemistry) desired_path->darunavir epi_darunavir This compound Precursor (1R, 2R stereochemistry) impurity_path->epi_darunavir

Figure 2: Potential formation pathways of this compound during synthesis.

Analytical Control of this compound: Detection and Quantification

The control of stereochemical impurities like this compound relies on the development and validation of robust analytical methods capable of separating and quantifying these closely related compounds. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Protocol: A Representative HPLC Method for Impurity Profiling

The following is a generalized HPLC protocol that can be adapted for the separation of Darunavir and its diastereomers. Method optimization is crucial and will depend on the specific impurity profile of the synthetic route.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column is often required for the separation of enantiomers, but for diastereomers, a high-resolution reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) may be sufficient.

    • Mobile Phase: A gradient elution is typically employed to resolve all process-related impurities. A common mobile phase consists of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Controlled at a specific temperature (e.g., 30 °C) to ensure reproducibility.

    • Detection: UV detection at a wavelength where both Darunavir and its impurities have significant absorbance (e.g., 265 nm). A PDA detector is advantageous for peak purity assessment.

    • Injection Volume: Typically 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Darunavir drug substance in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.

  • Validation:

    • The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. A reference standard for this compound is essential for accurate quantification.

G sample_prep Sample Preparation (Darunavir Drug Substance) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (Reversed-Phase or Chiral Column) hplc_injection->separation detection UV/PDA Detection separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis report Impurity Profile Report (Quantification of this compound) data_analysis->report

Figure 3: Analytical workflow for the control of this compound.

ParameterTypical Value/RangeRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for a wide range of compounds.
Mobile Phase A 0.01 M Ammonium Acetate (pH 4.5)Buffered aqueous phase to control ionization and improve peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analytes.
Gradient Time-based gradient from low to high %BTo effectively separate impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 265 nmWavelength of maximum absorbance for Darunavir.

Table 1: Example HPLC Parameters for Darunavir Impurity Profiling

Pharmacological Activity and Toxicological Profile: An Area for Further Investigation

A critical aspect of managing any pharmaceutical impurity is understanding its potential biological activity and toxicity. For stereochemical impurities, this is particularly important, as a change in stereochemistry can dramatically alter a molecule's interaction with biological targets.

Currently, there is a lack of publicly available data specifically detailing the pharmacological activity (i.e., anti-HIV efficacy) and toxicological profile of this compound. In the absence of such data, a precautionary approach is warranted. It cannot be assumed that this compound is devoid of biological activity or toxicity. It is plausible that its altered stereochemistry could lead to:

  • Reduced or no anti-HIV activity: The precise three-dimensional structure of Darunavir is crucial for its tight binding to the active site of the HIV-1 protease. The (1R, 2R) configuration of this compound may not fit as effectively, leading to a significant loss of inhibitory potency.

  • Different off-target effects: The altered shape of this compound could lead to interactions with other biological macromolecules, potentially resulting in unforeseen toxicities.

  • A similar but less potent pharmacological profile: It is also possible that this compound retains some anti-HIV activity, but at a much lower level than Darunavir.

Given these uncertainties, and in accordance with regulatory expectations, it is imperative to control the levels of this compound in the final drug substance to as low as reasonably practicable.

Regulatory Framework and Control Strategies

The control of impurities in pharmaceuticals is governed by a comprehensive set of guidelines from international regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

For stereochemical impurities like this compound, the principles outlined in ICH Q3A(R2) "Impurities in New Drug Substances" are applicable.[6] Diastereomers are considered organic impurities and are subject to the same reporting, identification, and qualification thresholds as other process-related impurities.

ThresholdMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10%0.05%
Qualification Threshold 0.15%0.05%

Table 2: ICH Q3A(R2) Thresholds for Impurities

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) also have general chapters that address the control of stereochemical purity.[7][8][9] These pharmacopoeias emphasize the need for manufacturers to control impurities to ensure the quality and safety of the drug substance.

The primary strategies for controlling this compound include:

  • Process Optimization: The most effective control strategy is to minimize the formation of the impurity in the first place. This involves a thorough understanding of the reaction mechanisms and the optimization of reaction conditions (e.g., temperature, reagents, catalysts) to favor the formation of the desired (1S, 2R) stereoisomer.

  • In-process Controls: Monitoring the levels of this compound at critical steps in the manufacturing process can help to identify and rectify any deviations that may lead to its formation.

  • Purification: The final drug substance is typically subjected to one or more purification steps, such as crystallization, to remove impurities. The effectiveness of these purification steps in removing this compound must be demonstrated.

  • Specification Setting: A specification for the maximum allowable level of this compound in the final Darunavir drug substance must be established and justified based on toxicological data or, in its absence, the ICH qualification thresholds.

Conclusion

This compound represents a critical process-related impurity in the synthesis of Darunavir that requires careful control and monitoring. As a diastereomer of the active pharmaceutical ingredient, its presence has the potential to impact the safety and efficacy of the final drug product. While specific data on its pharmacological and toxicological profile are limited, the principles of stereochemical purity and impurity control, as outlined by global regulatory bodies, provide a clear framework for its management.

A thorough understanding of the synthetic process, coupled with the implementation of robust analytical methods and effective purification strategies, is essential for ensuring that the level of this compound in the final drug substance is maintained well below the established qualification thresholds. This diligent approach to impurity control is fundamental to delivering safe and effective Darunavir to patients in need.

References

  • Ghosh, A. K., et al. (2007). Darunavir, a conceptually new HIV-1 protease inhibitor for the treatment of drug-resistant HIV. Bioorganic & Medicinal Chemistry, 15(24), 7576-7580.
  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). ICH Harmonised Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]

  • Nageswara Rao, R., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 75, 186-191.
  • Patel, A. V., et al. (2012). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology, 36(3).
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Pravin, S. M., et al. (2012). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate.
  • Reddy, G. O., et al. (2014). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. International Journal of Pharmaceutical Sciences and Research, 5(7), 2845-2854.
  • The United States Pharmacopeial Convention. (n.d.). General Chapter <1086> Impurities in Drug Substances and Drug Products.
  • The United States Pharmacopeial Convention. (n.d.). General Chapter <476> Control of Organic Impurities in Drug Substances and Drug Products.
  • Vanaja, M., & Sreeramulu, J. (2019). Stability Indicating Determination of Darunavir with HPLC in Blood Plasma Samples. Rasayan Journal of Chemistry, 12(2), 839-848.
  • Veeprho. (n.d.). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Darunavir. Retrieved from [Link]

  • Gpatindia. (2020, May 4). DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia. Retrieved from [Link]

  • Drugs.com. (2025, November 20). Darunavir. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of darunavir showing the formation of six process related.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Darunavir. PubChem Compound Summary for CID 213039. Retrieved from [Link]

  • European Medicines Agency. (2004, April 22). Control of impurities of pharmacopoeial substances. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006, August). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 14). Systematic analysis of safety profile for darunavir and its boosted agents using data mining in the FDA Adverse Event Reporting System database. Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the stereochemical intricacies of Darunavir, a potent second-generation HIV-1 protease inhibitor. As the therapeutic efficacy of chiral drugs is often confined to a single stereoisomer, a comprehensive understanding of Darunavir's stereochemistry is paramount for researchers, scientists, and professionals in drug development. This document delineates the specific stereoconfiguration of the active pharmaceutical ingredient, discusses its related isomers, and presents detailed methodologies for its stereoselective synthesis and stereochemical analysis. The causality behind experimental choices is elucidated to provide field-proven insights. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

The Critical Role of Stereochemistry in Darunavir's Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its pharmacological activity. For many chiral drugs, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while others may be inactive or even contribute to toxicity[1]. Darunavir is a prime example of a drug whose potent antiviral activity is intrinsically linked to a specific stereoisomer. Its mechanism of action involves binding to the active site of the HIV-1 protease, an enzyme crucial for viral replication[][3]. The precise spatial orientation of Darunavir's functional groups allows for strong hydrogen bonding and van der Waals interactions with the amino acid residues of the protease active site[][3][4]. Any deviation from this specific stereochemistry can significantly diminish its binding affinity and, consequently, its inhibitory effect.

The Stereochemical Landscape of Darunavir

Darunavir is a complex molecule with multiple chiral centers, giving rise to a number of possible stereoisomers. The therapeutically active isomer is specifically identified by its IUPAC name: [(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4- [(4-aminophenyl)sulfonyl- (2-methylpropyl)amino]-3-hydroxy-1-phenyl- butan-2-yl] carbamate[3]. This specific arrangement of its five stereocenters is crucial for its potent antiviral activity.

The molecule can be conceptually divided into two key chiral fragments:

  • The bis-tetrahydrofuranyl (bis-THF) moiety: This bicyclic ligand, with the specific (3R,3aS,6aR) configuration, plays a pivotal role in the interaction with the S2 subsite of the HIV-1 protease[5][6]. The stereochemistry of this fragment is critical for establishing key hydrogen bonds with the backbone amide groups of aspartic acid residues in the enzyme[4][7].

  • The hydroxyethylamino sulfonamide core: This central part of the molecule contains two contiguous stereocenters, (2S,3R), which are essential for the correct positioning of the molecule within the active site of the protease.

The existence of other stereoisomers, such as the (3S,3aR,6aS)-isomer and the (3R,3aR,6aS)-isomer, has been documented as process-related impurities or synthetic byproducts[8][9]. These isomers, differing in the spatial arrangement at one or more chiral centers, are expected to have significantly lower or no therapeutic activity due to a suboptimal fit in the enzyme's active site.

Visualizing the Stereoisomers of Darunavir

The following diagram illustrates the structure of the active Darunavir isomer and one of its diastereomers to highlight the importance of the specific stereochemical configuration.

G cluster_0 Active Darunavir Isomer (3R,3aS,6aR), (2S,3R) cluster_1 Inactive Diastereomer Example active active inactive inactive G start Chiral Starting Material (e.g., S-2,3-O-isopropylideneglyceraldehyde) wittig Wittig Reaction start->wittig michael Diastereoselective Michael Addition (with Nitromethane) wittig->michael nef Nef Reaction and Cyclization michael->nef reduction Reduction and Final Cyclization nef->reduction end (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol reduction->end

Caption: A generalized workflow for the stereoselective synthesis of the bis-THF side chain of Darunavir.

Asymmetric Synthesis of the Darunavir Backbone and Final Coupling

The synthesis of the core amino alcohol backbone of Darunavir also requires stringent stereochemical control. One reported strategy employs an asymmetric glycolate aldol addition reaction to establish the key stereocenters.[10][11] The use of chiral auxiliaries, such as enantiomeric oxazolidine-2-thiones, guides the stereochemical outcome of the reaction.[10][11] The final step in the synthesis of Darunavir involves the coupling of the stereochemically pure bis-THF moiety with the synthesized backbone.[12]

Analytical Methodologies for Stereochemical Characterization

Ensuring the stereochemical purity of Darunavir is a critical aspect of quality control in its production. A suite of advanced analytical techniques is employed to separate, identify, and quantify the desired stereoisomer and its related impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for the separation of stereoisomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times.[13][14]

Protocol: Chiral HPLC Separation of Darunavir Stereoisomers

This protocol is a representative method and may require optimization based on the specific instrument and sample matrix.

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD column, is often effective for separating a wide range of chiral compounds.[13]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is a common choice for normal-phase chiral separations. For basic compounds like Darunavir, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[13] A typical starting mobile phase composition could be 90:10 (v/v) n-hexane:2-propanol.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength where Darunavir has significant absorbance (e.g., 265 nm).

  • Sample Preparation: Dissolve the Darunavir sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the different stereoisomers. The relative peak areas can be used to determine the stereochemical purity.

Causality of Experimental Choices: The choice of a polysaccharide-based CSP is based on their broad applicability and proven success in resolving a wide variety of chiral molecules. The use of a normal-phase mobile phase with an alcohol modifier allows for fine-tuning of the selectivity by adjusting the alcohol content. The amine additive is crucial for preventing peak tailing of basic analytes by masking residual silanol groups on the silica support of the CSP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of their stereochemistry.[15][16] While standard 1D NMR (¹H and ¹³C) provides information about the connectivity of atoms, advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, which can be used to deduce the relative stereochemistry of chiral centers. The use of chiral solvating agents or chiral lanthanide shift reagents can also be employed to differentiate between enantiomers in the NMR spectrum.

Data Interpretation Workflow for Stereochemical Assignment by NMR

G start Acquire 1D and 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) assign Assign Proton and Carbon Signals start->assign coupling Analyze Coupling Constants (J-values) to Determine Dihedral Angles assign->coupling noesy Analyze NOESY Cross-Peaks to Identify Through-Space Proximity assign->noesy model Compare Experimental Data with Molecular Models of Possible Stereoisomers coupling->model noesy->model end Confirm Stereochemical Assignment model->end

Caption: A workflow for the determination of the relative stereochemistry of Darunavir isomers using NMR spectroscopy.

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule.[17] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms in the molecule. This technique has been instrumental in confirming the absolute configuration of Darunavir and its synthetic intermediates.[10][17]

Pharmacological Implications of Darunavir Stereoisomers

The stringent stereochemical requirements for Darunavir's activity underscore the importance of stereospecificity in drug design. The active (3R,3aS,6aR), (2S,3R) isomer is designed to fit snugly into the active site of the HIV-1 protease, maximizing favorable interactions and leading to potent inhibition.[4] Any alteration in the stereochemistry at any of the five chiral centers would disrupt this precise fit, leading to a significant loss of antiviral activity. Therefore, the control and analysis of stereoisomers are not merely a matter of chemical purity but a fundamental aspect of ensuring the therapeutic efficacy and safety of Darunavir.

Conclusion

The stereochemistry of Darunavir is a critical determinant of its potent anti-HIV activity. The specific (3R,3aS,6aR), (2S,3R) configuration is essential for its effective binding to the HIV-1 protease. The synthesis of this complex molecule requires sophisticated stereoselective strategies to ensure the formation of the correct isomer. A combination of powerful analytical techniques, including chiral HPLC, NMR spectroscopy, and X-ray crystallography, is indispensable for the comprehensive stereochemical characterization and quality control of Darunavir. For researchers and professionals in the field of drug development, a thorough understanding and control of stereochemistry are paramount for the successful development of safe and effective chiral drugs like Darunavir.

References

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. [Link]

  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters. [Link]

  • A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Organic Letters. [Link]

  • Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[ 2 , 3 - b ]furan- 3 -ol. ResearchGate. [Link]

  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. ACS Publications. [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. [Link]

  • Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. ResearchGate. [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]

  • Synthesis of darunavir showing the formation of six process related... ResearchGate. [Link]

  • Darunavir Impurities Standards. SynThink Research Chemicals. [Link]

  • Darunavir-impurities. Pharmaffiliates. [Link]

  • Specificity chromatogram of darunavir and its six process related impurities (PRIs). ResearchGate. [Link]

  • The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. PubMed Central. [Link]

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PubMed Central. [Link]

  • DARUNAVIR Draft proposal for inclusion for The International Pharmacopoeia (13 August 2024) DRAFT FOR COMMENTS. World Health Organization. [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]

  • RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. PubMed. [Link]

  • Darunavir. Wikipedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. PubMed Central. [Link]

  • Darunavir (3S,3aR,6aS)-Isomer | CAS No- 253265-98-4. GLP Pharma Standards. [Link]

  • pharmacological and pharmaceutical profile of darunavir: a review. ResearchGate. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Darunavir Ethanolate. PubChem. [Link]

  • Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. PubMed Central. [Link]

  • Darunavir Ritonavir. PubChem. [Link]

  • Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2' Ligands of Darunavir. PubMed. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Chemical structure of darunavir. ResearchGate. [Link]

  • (A) Co-crystallized X-ray crystallographic structure of HIV protease... ResearchGate. [Link]

  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies. [Link]

  • (PDF) Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation. ResearchGate. [Link]

  • Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research. [Link]

  • Darunavir: pharmacokinetics and drug interactions. PubMed. [Link]

  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Journal of Pharmaceutical Research International. [Link]

  • Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. PubMed Central. [Link]

  • RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Separation of Darunavir and its Diastereomeric Impurity, 1-epi-Darunavir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the antiretroviral drug Darunavir from its critical process-related impurity, 1-epi-Darunavir. As diastereomers, these compounds present a unique separation challenge that is critical to address for ensuring the quality, safety, and efficacy of the final drug product. The method utilizes a C8 stationary phase with a gradient elution of a buffered mobile phase, providing excellent resolution and peak shape. This protocol is designed for researchers, quality control analysts, and drug development professionals involved in the analysis of Darunavir.

Introduction: The Analytical Imperative

Darunavir is a second-generation protease inhibitor that plays a crucial role in highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.[1][2][3] It functions by inhibiting the viral protease enzyme, which is essential for the cleavage of viral polyproteins and the maturation of infectious virus particles.[2][3]

The synthesis of Darunavir, a molecule with multiple chiral centers, can lead to the formation of stereoisomeric impurities.[4][5] One of the most significant is this compound, a diastereomer that differs from the active pharmaceutical ingredient (API) only in the stereochemical configuration at one chiral center.[6] According to international regulatory standards, such as the ICH Q3A guidelines, all impurities must be identified, quantified, and controlled within specified limits.[7]

While enantiomers are chemically and physically identical in an achiral environment, diastereomers possess distinct physical properties. This fundamental difference allows for their separation using standard achiral chromatographic techniques, such as reversed-phase HPLC, without the need for a chiral stationary phase.[8][9] The objective of this guide is to provide a validated, step-by-step protocol that leverages these physicochemical differences to achieve baseline separation between Darunavir and this compound, ensuring accurate quantification for quality control and stability testing.

Principle of Separation: Exploiting Diastereomeric Differences

The successful separation of Darunavir and its epimer hinges on the differential interactions between the two molecules and the HPLC stationary and mobile phases.

  • Molecular Structure: Darunavir and this compound have the same molecular weight and formula but differ in the three-dimensional arrangement of atoms at one specific stereocenter.[6] This seemingly minor change alters the overall shape and polarity of the molecule.

  • Stationary Phase Interaction: The method employs a C8 (octylsilane) stationary phase. The non-polar alkyl chains of the C8 phase interact with the molecules primarily through hydrophobic (van der Waals) forces. The distinct spatial arrangement of this compound compared to Darunavir causes a subtle but significant difference in how effectively it can interact with the stationary phase, leading to different retention times.

  • Mobile Phase Control: A buffered aqueous-organic mobile phase is used. The organic component (acetonitrile) modulates the overall hydrophobicity of the mobile phase, controlling the elution strength. The aqueous buffer, set to a slightly acidic pH, is critical for maintaining a consistent ionization state of the analytes, which contain both acidic (sulfonamide) and basic (amine) functional groups.[10][11] This control prevents peak tailing and ensures reproducible retention times. A gradient elution is employed to ensure adequate separation of the main components while eluting any other potential impurities with good peak shape in a reasonable timeframe.[7][10]

Detailed Method & Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC or UPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Materials and Reagents:

    • Darunavir Reference Standard

    • This compound Reference Standard

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric acid (85%), analytical grade

    • Water, HPLC grade or ultrapure

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C8, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB-C8, Inertsil C8)[7][12]
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate buffer. Adjust pH to 4.0 with orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min[7][11]
Column Temperature 50°C[12]
Detection Wavelength 265 nm[11][12]
Injection Volume 10 µL
Run Time 50 minutes
Diluent Water:Acetonitrile (50:50, v/v)
Experimental Protocol: Solution Preparation

1. Mobile Phase A (Buffer Preparation): a. Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. b. Mix thoroughly until fully dissolved. c. Adjust the pH of the solution to 4.0 ± 0.05 using dilute orthophosphoric acid. d. Filter the buffer through a 0.45 µm nylon membrane filter before use.

2. Standard Stock Solution (Concentration: ~200 µg/mL): a. Accurately weigh approximately 10 mg of Darunavir reference standard and 10 mg of this compound reference standard into separate 50 mL volumetric flasks. b. Add approximately 30 mL of diluent to each flask and sonicate for 10 minutes or until fully dissolved. c. Allow the solutions to return to room temperature. d. Dilute to the mark with diluent and mix well.

3. System Suitability Solution (Working Concentration: ~20 µg/mL): a. Pipette 5.0 mL of the Darunavir stock solution and 5.0 mL of the this compound stock solution into the same 50 mL volumetric flask. b. Dilute to the mark with diluent and mix thoroughly. This solution contains both the API and its epimer for resolution checks.

4. Sample Preparation (from 800 mg Tablet): a. Weigh and finely powder no fewer than 10 Darunavir tablets. b. Accurately weigh a portion of the powder equivalent to approximately 100 mg of Darunavir and transfer it to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction.[13][14] d. Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix well. e. Filter a portion of this solution through a 0.45 µm PTFE syringe filter, discarding the first 2-3 mL of the filtrate. f. Pipette 2.0 mL of the filtered solution into a 100 mL volumetric flask, dilute to volume with diluent, and mix. The final nominal concentration is ~20 µg/mL of Darunavir.

System Validation and Expected Results

Trustworthiness through Self-Validation: Every analytical run must begin with a system suitability test (SST) to validate the performance of the chromatographic system.

  • SST Injections: Inject the diluent (as a blank), followed by five replicate injections of the System Suitability Solution.

  • Acceptance Criteria:

    • Resolution: The resolution between the Darunavir and this compound peaks must be greater than 2.0.

    • Tailing Factor: The tailing factor for the Darunavir peak should not be more than 1.5.

    • Relative Standard Deviation (RSD): The %RSD for the peak areas of the five replicate injections of Darunavir should be not more than 2.0%.

Expected Chromatographic Profile: Under the specified conditions, this compound is expected to elute shortly before the main Darunavir peak. The method is designed to provide sufficient separation to allow for accurate integration and quantification of the epimer at reporting threshold levels (e.g., 0.05%).[13]

Method Workflow and Logic

The following diagram illustrates the logical workflow for the development and application of this HPLC method.

HPLC_Workflow cluster_Dev Method Development cluster_App Method Application cluster_Data Data Analysis & Reporting Problem Define Goal: Separate Darunavir & this compound Selection Parameter Selection - Column (C8) - Mobile Phase - Detector (UV 265nm) Problem->Selection Initial Choices Optimization Optimization - Gradient Profile - pH & Buffer - Temperature Selection->Optimization Refinement Prep Sample & Standard Preparation Optimization->Prep Final Method SST System Suitability Test (SST) Prep->SST Analysis HPLC Injection & Data Acquisition SST->Analysis If SST Passes Integration Peak Integration & Identification Analysis->Integration Calculation Quantification (% Impurity) Integration->Calculation Report Final Report (Pass/Fail) Calculation->Report

Caption: Logical workflow from method development to final reporting.

Conclusion

The RP-HPLC method presented provides a reliable and selective tool for the separation and quantification of Darunavir and its diastereomeric impurity, this compound. The method demonstrates high specificity and is suitable for routine quality control analysis in the pharmaceutical industry. Adherence to the outlined protocol, particularly the system suitability criteria, will ensure the generation of accurate and reproducible data, contributing to the overall quality assurance of Darunavir drug products. This method serves as a foundation that should be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.[7][13]

References

  • RP-HPLC method development for darunavir and impurities in tablets. (2024). Google AI Document Exploration.
  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. (n.d.). International Journal of Pharmaceutical Quality Assurance.
  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. (2020). International Journal for Research in Applied Science & Engineering Technology.
  • A Critical Review on Darunavir: Analytical Profile and Recent Advancements. (n.d.). International Journal of Pharmaceutical Research & Evolving Science.
  • Darunavir: A Review on its Analytical Methods. (2018). International Journal of Pharma and Pure Research.
  • Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 75, 186-191. Available at: [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (n.d.). PubMed Central. Available at: [Link]

  • Separation of Darunavir on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. (n.d.). The Review of Diabetic Studies. Available at: [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (2014). The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, B. C., Kumar, K. A., et al. (2012). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Journal of Chromatographic Science. Available at: [Link]

  • Vanaja, M., & Sreeramulu, J. (2019). Stability Indicating Determination of Darunavir with HPLC in Blood Plasma Samples. Rasayan Journal of Chemistry. Available at: [Link]

  • Chiral Separation. (n.d.). Encyclopedia of Pharmaceutical Technology. Available at: [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.). Google Books.
  • Darunavir. (n.d.). Wikipedia. Available at: [Link]

  • Darunavir Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Available at: [Link]

Sources

Application Note: 1-epi-Darunavir as a Reference Standard for Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of 1-epi-Darunavir as a reference standard in the quality control of Darunavir, a critical protease inhibitor for the treatment of HIV infection. The stereochemical purity of Darunavir is paramount to its therapeutic efficacy and safety. This note details the rationale for controlling its epimeric impurity, this compound, and provides detailed protocols for its separation, quantification, and the qualification of the reference standard itself. Methodologies are grounded in established principles of chiral chromatography and adhere to international regulatory guidelines, including those from the International Council for Harmonisation (ICH).

Introduction: The Imperative of Stereochemical Purity in Darunavir

Darunavir is a second-generation protease inhibitor that has become a cornerstone of highly active antiretroviral therapy (HAART).[1] Its complex molecular structure features multiple chiral centers, making it susceptible to the formation of stereoisomers during synthesis and storage. One such critical stereoisomer is this compound, an epimer that differs in the spatial arrangement at a single chiral center.

While the specific pharmacological and toxicological profile of this compound is not extensively documented in public literature, regulatory bodies worldwide mandate strict control over stereoisomeric impurities.[2][3] The underlying principle is that different stereoisomers of a chiral drug can exhibit significant variations in pharmacological activity, metabolic fate, and toxicity.[3] Therefore, ensuring the stereochemical integrity of Darunavir is not merely a matter of purity, but a critical determinant of its safety and efficacy. The use of a well-characterized this compound reference standard is indispensable for the accurate validation of analytical methods and for routine quality control of the active pharmaceutical ingredient (API) and finished drug products.[4]

Physicochemical Properties of this compound

This compound is the (1R,2R)-isomer of the carbamate moiety of Darunavir, while the active drug is the (1S,2R)-isomer. This subtle difference in stereochemistry does not significantly alter bulk physical properties like molecular weight but can have a profound impact on its biological activity and its interaction with chiral environments, such as chiral stationary phases in high-performance liquid chromatography (HPLC).

Table 1: Comparative Physicochemical Properties of Darunavir and this compound

PropertyDarunavirThis compound
IUPAC Name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ((2R,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate
CAS Number 206361-99-11546918-95-9
Molecular Formula C₂₇H₃₇N₃O₇SC₂₇H₃₇N₃O₇S
Molecular Weight 547.66 g/mol 547.66 g/mol

Analytical Methodology: Chiral Separation and Quantification

The separation of epimers presents a significant analytical challenge due to their identical physical properties in an achiral environment. Chiral chromatography, particularly HPLC with a chiral stationary phase (CSP), is the method of choice for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including those in the pharmaceutical domain.[5][6]

Recommended Chiral HPLC Protocol

This protocol outlines a robust method for the baseline separation of Darunavir and this compound.

Table 2: Chiral HPLC Method Parameters

ParameterRecommended Condition
Column Chiralpak® IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane : Ethanol : Methanol (70:20:10, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 265 nm
Injection Volume 10 µL
Diluent Mobile Phase
Expected Retention Time (Darunavir) ~ 12 min
Expected Retention Time (this compound) ~ 15 min

Note: These parameters may require optimization based on the specific column and system used.

Method Validation in Accordance with ICH Q2(R1)

The analytical method must be validated to ensure it is suitable for its intended purpose.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline separation of this compound from Darunavir and other potential impurities. Forced degradation studies can be employed to generate potential interfering compounds.[9][10]

  • Linearity: A linear relationship should be established between the concentration of this compound and the detector response over a specified range.

  • Range: The range of the method should typically span from the reporting threshold to 120% of the specification limit for the impurity.[7]

  • Accuracy: The closeness of the test results to the true value, determined by analyzing samples with known amounts of this compound.

  • Precision: The degree of scatter between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Qualification and Use of this compound Reference Standard

A reference standard must be of the highest possible purity and be thoroughly characterized to ensure its suitability for use in quantitative analysis.[11][12]

Preparation and Purification of this compound

This compound for use as a reference standard can be synthesized via a stereoselective route analogous to that of Darunavir, but utilizing a starting material with the desired stereochemistry.[13][14] Alternatively, it can be isolated from a mixture of diastereomers produced during a non-stereoselective synthesis or from forced degradation samples using preparative chiral HPLC.[15]

Characterization and Certification

The isolated and purified this compound must undergo rigorous characterization to confirm its identity, purity, and potency. This process typically includes:

  • Structural Elucidation: Confirmation of the chemical structure and stereochemistry using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

  • Purity Assessment:

    • Chromatographic Purity: Determined by the validated chiral HPLC method and an achiral HPLC method for other related substances.

    • Residual Solvents: Quantified by Gas Chromatography (GC).

    • Water Content: Determined by Karl Fischer titration.

    • Inorganic Impurities: Assessed by sulfated ash testing.

  • Potency Assignment: The final assigned potency value is calculated by subtracting the percentages of all identified impurities from 100%.

A Certificate of Analysis (CoA) must be generated, summarizing all characterization data, the assigned potency, storage conditions, and re-test date.

Reference_Standard_Lifecycle cluster_0 Preparation cluster_1 Characterization cluster_2 Lifecycle Management Synthesis Synthesis or Isolation Purification Preparative Chiral HPLC Synthesis->Purification Crude Material Structural_Elucidation Structural Elucidation (NMR, MS, FT-IR) Purification->Structural_Elucidation Purified Material Purity_Assessment Purity Assessment (HPLC, GC, KF) Structural_Elucidation->Purity_Assessment Potency_Assignment Potency Assignment Purity_Assessment->Potency_Assignment CoA_Generation Certificate of Analysis Generation Potency_Assignment->CoA_Generation Stability_Testing Stability Testing CoA_Generation->Stability_Testing Distribution Distribution & Use CoA_Generation->Distribution Stability_Testing->CoA_Generation Re-test/Update QC_Decision_Workflow Start Receive Darunavir Batch for Testing Prep_Solutions Prepare Sample and Reference Standard Solutions Start->Prep_Solutions Run_SST Perform System Suitability Test (SST) Prep_Solutions->Run_SST Check_SST SST Meets Criteria? Run_SST->Check_SST Analyze_Sample Analyze Sample Check_SST->Analyze_Sample Yes Fail_SST Troubleshoot System & Re-run SST Check_SST->Fail_SST No Calculate_Result Calculate % this compound Analyze_Sample->Calculate_Result Check_Spec Result ≤ Specification Limit? Calculate_Result->Check_Spec Pass Batch Passes Check_Spec->Pass Yes Fail_Spec Initiate OOS Investigation Check_Spec->Fail_Spec No Fail_SST->Run_SST

Sources

Application Note: A Robust Preparative HPLC Method for the Gram-Scale Isolation of 1-epi-Darunavir

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, field-proven protocol for the isolation and purification of 1-epi-Darunavir, a critical process-related impurity, from synthetic reaction mixtures. Darunavir, a potent HIV-1 protease inhibitor, possesses multiple chiral centers, making the formation of diastereomeric impurities such as epimers a significant challenge during synthesis.[1][2] The effective isolation of these impurities is paramount for their structural elucidation, toxicological assessment, and for the generation of certified reference standards essential for routine quality control in pharmaceutical manufacturing.[3] This guide details a systematic approach, beginning with analytical method development to achieve optimal selectivity, followed by a seamless scale-up to a preparative reversed-phase HPLC method capable of yielding high-purity this compound.

Introduction: The Challenge of Diastereomeric Purity

Darunavir is a cornerstone of highly active antiretroviral therapy (HAART), functioning by selectively inhibiting the HIV-1 protease enzyme, which is essential for viral maturation.[][5] The molecular structure of Darunavir is complex, featuring several stereocenters. Consequently, its chemical synthesis is susceptible to the formation of stereoisomers, including epimers, which are diastereomers that differ in configuration at only one chiral center.[1][2]

This compound is one such diastereomeric impurity that can arise during the manufacturing process.[6] While diastereomers possess distinct physicochemical properties, these differences can be subtle, making their separation a non-trivial chromatographic challenge.[7][8] Regulatory bodies mandate stringent control over all impurities in an Active Pharmaceutical Ingredient (API).[9] Therefore, isolating this compound in a pure form is not merely an academic exercise; it is a critical step to:

  • Confirm its chemical structure using techniques like NMR and Mass Spectrometry.[10][11]

  • Evaluate its biological activity and potential toxicity relative to the parent drug.

  • Develop and validate analytical methods for its quantification in final drug substance batches.[3]

This document provides a comprehensive workflow for isolating this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful and widely adopted technique for purification in the pharmaceutical industry.[12]

Principle of Separation: Exploiting Subtle Polarity Differences

The separation of diastereomers by HPLC is possible because, unlike enantiomers, they have different physical properties and thus exhibit different interaction strengths with the chromatographic stationary phase.[13][14] The strategy employed here is reversed-phase chromatography, where a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase.

The fundamental principle relies on partitioning differences:

  • Hydrophobic Interaction: Both Darunavir and this compound are relatively hydrophobic molecules and will be retained on the C18 stationary phase.

  • Differential Retention: The subtle change in the three-dimensional orientation of a single functional group in this compound alters its overall polarity and shape compared to Darunavir. This slight difference in hydrophobicity leads to a differential partitioning between the mobile and stationary phases, resulting in different retention times and enabling separation.

Achieving baseline resolution often requires careful optimization of the mobile phase composition and gradient profile to amplify these minor differences in retention behavior.[8][15]

Preparative HPLC Workflow Diagram

The overall process, from the initial crude mixture to the final, purified epimer, is illustrated below. This workflow emphasizes a systematic progression from analytical method development to preparative scale purification and post-processing.

prep_hplc_workflow cluster_0 Phase 1: Method Development (Analytical Scale) cluster_1 Phase 2: Scale-Up & Purification (Preparative Scale) cluster_2 Phase 3: Post-Purification & Analysis crude_mixture Crude Reaction Mixture analytical_dev Analytical HPLC Method Scouting (Selectivity Optimization) crude_mixture->analytical_dev Inject optimized_method Optimized Analytical Method (C18 Column, ACN/H2O Gradient) analytical_dev->optimized_method Refine loading_study Loading Study on Analytical/Semi-Prep Column optimized_method->loading_study Scale-Up Geometry prep_hplc Preparative HPLC Run (High Mass Load) loading_study->prep_hplc Determine Max Load fraction_collection Automated Fraction Collection (UV-Triggered) prep_hplc->fraction_collection Elution purity_check Purity Analysis of Collected Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pool High-Purity Fractions purity_check->pooling Combine if >98% solvent_removal Solvent Removal (Rotary Evaporation / Lyophilization) pooling->solvent_removal final_product Isolated this compound (>98% Purity) solvent_removal->final_product

Caption: Workflow for the isolation of this compound.

Detailed Protocol for Isolation of this compound

This protocol assumes that an initial analytical method has been developed, showing baseline or near-baseline separation of Darunavir and this compound. The key to success in preparative chromatography is maximizing the sample load without sacrificing the resolution needed for pure fractions.[16][17]

Materials and Instrumentation
Category Item Specifications
Instrumentation Preparative HPLC SystemQuaternary pump, high-volume autosampler/manual injector, UV/PDA detector, automated fraction collector.
Analytical HPLC SystemFor method development and purity analysis.
Solvent RemovalRotary Evaporator or Lyophilizer (Freeze-Dryer).
Chromatography Column Preparative ColumnExample: Reversed-Phase C18, 10 µm particle size, 250 x 50 mm.
Analytical ColumnExample: Reversed-Phase C18, 5 µm particle size, 250 x 4.6 mm.
Chemicals & Reagents Crude SampleSynthetic reaction mixture containing Darunavir and this compound.
SolventsHPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
Aqueous PhaseHigh-purity water (Milli-Q or equivalent).
Mobile Phase AdditiveFormic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade.
Sample DiluentMixture of Acetonitrile and Water (e.g., 50:50 v/v).
Step-by-Step Experimental Procedure

Step 1: Sample Preparation

  • Dissolve the crude reaction mixture containing this compound in the sample diluent (e.g., ACN:Water 1:1) to the highest possible concentration without causing precipitation. A typical starting concentration for a loading study is 20-50 mg/mL.[18]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or system.

Step 2: Method Scaling and Column Equilibration

  • Geometric Scaling: Scale the flow rate from the analytical method to the preparative method based on the column cross-sectional area. The gradient time should also be adjusted to maintain a constant number of column volumes.

    • Rationale: Proper scaling ensures that the separation profile achieved on the analytical column is reproduced on the larger preparative column.[19]

  • Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A) for at least 5-10 column volumes or until a stable baseline is observed.

Step 3: Preparative HPLC Run and Fraction Collection

  • Inject the prepared sample onto the equilibrated column. The injection volume will depend on the loading capacity determined during method development.

  • Run the preparative gradient method. Monitor the separation in real-time using the UV detector (a wavelength of ~265 nm is suitable for Darunavir and its isomers).[20][21]

  • Configure the fraction collector to collect eluent based on the UV signal. Set a threshold to begin collection just before the this compound peak rises from the baseline and to stop after it returns.

    • Expert Tip: For closely eluting peaks, it is often wise to collect multiple fractions across the peak (e.g., front, middle, tail) rather than a single fraction. This allows for more precise pooling based on subsequent purity analysis.[15]

Step 4: Post-Purification Processing and Analysis

  • Purity Confirmation: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method to determine the purity of this compound in each.

  • Fraction Pooling: Combine only the fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator. If the mobile phase contains non-volatile buffers, lyophilization is the preferred method to obtain the final solid compound.[18]

  • Final Characterization: Dry the isolated white solid under high vacuum. Confirm its identity and structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine its final purity by analytical HPLC.

Example Preparative Chromatographic Conditions

The following table provides a robust starting point for the preparative separation. This method should be optimized based on the specific crude mixture and available instrumentation.

Parameter Setting Rationale
Column C18, 10 µm, 250 x 50 mmStandard stationary phase for reversed-phase separation of drug-like molecules. Large dimensions allow for high mass loading.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and improves peak shape by suppressing free silanol groups on the silica support.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good selectivity for many pharmaceutical compounds.
Gradient Program 30% to 55% B over 40 minutesA shallow gradient is often necessary to resolve diastereomers with very similar retention times.[15]
Flow Rate 80 mL/minScaled from an analytical flow of 1.0 mL/min on a 4.6 mm ID column to maintain linear velocity.
Detection UV at 265 nmDarunavir has a strong UV absorbance around this wavelength, allowing for sensitive detection.[20][22]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature can improve peak shape and separation reproducibility.
Sample Load 500 - 1000 mg per injectionThe optimal load must be determined experimentally but this is a typical range for a 50 mm ID column.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the successful isolation of this compound from complex reaction mixtures. By following a systematic approach of analytical method development, strategic scale-up, and careful execution of the preparative HPLC run, researchers can obtain this critical impurity with high purity. The isolated material is indispensable for meeting the stringent regulatory requirements for API characterization and ensuring the safety and efficacy of Darunavir-based therapies. This method serves as a robust template that can be adapted for the purification of other diastereomeric impurities in pharmaceutical development.

References

  • ResearchGate. Synthesis of darunavir showing the formation of six process related.... [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. [Link]

  • Wen, A., et al. (2008). Preparative chromatographic purification of diastereomers of silybin and their quantification in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 862(1-2), 51-57. [Link]

  • Moore, G. L., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(5), 726-733. [Link]

  • Kromasil. Basic methodology for method development in preparative HPLC. [Link]

  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(11), 2063. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • Google Patents.
  • LCGC. Practical aspects of preparative HPLC in pharmaceutical development and production. [Link]

  • National Center for Biotechnology Information. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • ResearchGate. Comparative study on separation of diastereomers by HPLC. [Link]

  • Semantic Scholar. Development and Validation of HPLC Methods for Analytical and Preparative Purposes. [Link]

  • ACS Publications. Overview of Analytical-to-Preparative Liquid Chromatography Method Development. [Link]

  • Santai Technologies. The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]

  • National Center for Biotechnology Information. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques.... [Link]

  • National Center for Biotechnology Information. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives.... [Link]

  • Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. [Link]

  • ACS Publications. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. [Link]

  • ResearchGate. (PDF) Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. [Link]

  • Gpatindia. DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • World Journal of Pharmaceutical Research. A new, validated stability indicating RP-HPLC method for the determination of Darunavir in bulk and pharmaceutical dosage form. [Link]

  • PubMed. RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. [Link]

  • PharmTech. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Wikipedia. Darunavir. [Link]

  • ResearchGate. Chemical structure of darunavir. [Link]

Sources

Application and Protocol for the Chromatographic Resolution of Darunavir Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Complexity of Darunavir and the Imperative for Resolution

Darunavir is a potent protease inhibitor prescribed for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Its molecular structure is characterized by multiple chiral centers, leading to the potential for several stereoisomers. The approved and biologically active form of Darunavir possesses a specific (3R,3aS,6aR) configuration in its bis-tetrahydrofuran (bis-THF) moiety and a (1S,2R) configuration in the hydroxyethylamine backbone.[2] Deviations in these stereocenters can result in diastereomers with significantly different pharmacological and toxicological profiles.

From a drug development and quality control perspective, the stereochemical purity of Darunavir is a critical quality attribute. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of stereoisomeric impurities to ensure the safety and efficacy of the final drug product.[3] This necessitates the development of robust and selective analytical methods capable of resolving the active Darunavir isomer from its potential diastereomeric impurities.

This application note provides a detailed guide to the chromatographic techniques for the resolution of Darunavir diastereomers, with a focus on a validated High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase. Further insights into the potential of Supercritical Fluid Chromatography (SFC) as a complementary and efficient technique will also be discussed.

The Causality of Chiral Recognition: Why Polysaccharide-Based CSPs are Effective

The separation of enantiomers and diastereomers is achieved by creating a chiral environment in which the stereoisomers exhibit different affinities. In chiral HPLC, this is most commonly accomplished through the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including those with multiple chiral centers like Darunavir.

The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the analyte can bind. The specific arrangement of the functional groups on the polysaccharide backbone and the nature of the derivatizing agent (e.g., phenylcarbamates) dictate the selectivity of the CSP for a particular set of stereoisomers. For the separation of Darunavir diastereomers, an amylose-based CSP has been shown to be particularly effective.[4]

Chromatographic Workflow for Darunavir Diastereomer Analysis

The following diagram illustrates a typical workflow for the analysis of Darunavir diastereomers, from sample preparation to data analysis.

Darunavir Diastereomer Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Darunavir Sample dissolve Dissolve in Mobile Phase Constituent prep_start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter injection Inject Sample filter->injection hplc_system HPLC System with Chiral Column separation Isocratic Elution hplc_system->separation injection->hplc_system detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Diastereomeric Purity integration->quantification

Caption: Workflow for the analysis of Darunavir diastereomers.

Detailed HPLC Application Note for Darunavir Diastereomer Resolution

This section details a specific and validated HPLC method for the separation of Darunavir stereoisomers based on published research.[4] The method utilizes a polysaccharide-based chiral stationary phase, which has been demonstrated to provide excellent resolution of the diastereomers.

Method Parameters
ParameterSpecificationRationale
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmAmylose tris(3,5-dimethylphenylcarbamate) coated on silica gel provides the necessary chiral recognition for Darunavir stereoisomers.[5]
Mobile Phase Varies; typically a mixture of a non-polar alkane (e.g., n-hexane or heptane) and a polar organic modifier (e.g., ethanol, 2-propanol).The non-polar primary solvent modulates retention, while the polar modifier interacts with the analyte and the CSP to influence selectivity. The choice and concentration of the alcohol are critical for achieving optimal resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation without excessive pressure.
Temperature Ambient (e.g., 25 °C)Temperature can affect the thermodynamics of the chiral recognition process; maintaining a stable temperature is crucial for reproducible results.
Detection UV at 265 nmDarunavir has a strong chromophore, allowing for sensitive detection at this wavelength.[6][7]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Protocol: Step-by-Step Guide for Darunavir Diastereomer Analysis

1. Preparation of Mobile Phase:

  • Prepare the desired mobile phase composition by accurately measuring the required volumes of the alkane and the chosen alcohol modifier.

  • For example, to prepare a 90:10 (v/v) n-hexane:ethanol mobile phase, mix 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade ethanol.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system.

2. System Equilibration:

  • Install the Chiralpak AD-H column in the HPLC system.

  • Purge the system with the prepared mobile phase.

  • Equilibrate the column by flowing the mobile phase through it at the designated flow rate (1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the Darunavir sample.

  • Dissolve the sample in a suitable solvent, preferably a component of the mobile phase (e.g., the alcohol modifier), to a final concentration of approximately 1 mg/mL.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

4. Chromatographic Analysis:

  • Inject 10 µL of the filtered sample solution into the equilibrated HPLC system.

  • Run the analysis under isocratic conditions for a sufficient time to allow for the elution of all stereoisomers.

  • Monitor the chromatogram at 265 nm.

5. Data Processing and Interpretation:

  • Identify the peaks corresponding to the different Darunavir diastereomers based on their retention times. The main peak should correspond to the desired Darunavir isomer.

  • Integrate the peak areas of all stereoisomers.

  • Calculate the percentage of each diastereomer using the following formula: % Diastereomer = (Area of Diastereomer Peak / Total Area of All Stereoisomer Peaks) * 100

  • The resolution between the main Darunavir peak and the closest eluting diastereomer should be calculated to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered acceptable.

System Suitability Testing: A Self-Validating Protocol

To ensure the reliability and consistency of the analytical results, a system suitability test should be performed before running any samples.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the main Darunavir peak and the closest eluting diastereomer.
Tailing Factor (T) 0.8 - 1.5 for the main Darunavir peak.
Theoretical Plates (N) > 2000 for the main Darunavir peak.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of a standard solution.

Exploring Supercritical Fluid Chromatography (SFC) for Enhanced Resolution

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.[8][9] The use of supercritical carbon dioxide as the primary mobile phase, modified with a small amount of an organic solvent, can lead to unique selectivity for diastereomers. Polysaccharide-based CSPs are also widely used in SFC and can provide excellent resolution of Darunavir diastereomers.[10]

Conceptual SFC Method for Darunavir Diastereomers

The following diagram outlines the key components and relationships in developing an SFC method for this application.

SFC Method Development for Darunavir Diastereomers sfc_system SFC System csp_column Chiral Stationary Phase (e.g., Amylose-based) sfc_system->csp_column houses mobile_phase Mobile Phase sfc_system->mobile_phase pumps back_pressure Back Pressure Regulator sfc_system->back_pressure maintains pressure via detection UV Detector csp_column->detection elutes to supercritical_co2 Supercritical CO2 mobile_phase->supercritical_co2 co_solvent Co-solvent (e.g., Methanol, Ethanol) mobile_phase->co_solvent resolution Diastereomer Resolution detection->resolution provides data for

Sources

Application of 2D NMR for structural elucidation of Darunavir isomers.

The application of a comprehensive suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, provides an unequivocal method for the structural and stereochemical elucidation of Darunavir and its potential isomers. This integrated approach allows for the confident assignment of all proton and carbon signals, the assembly of the complete molecular framework, and most critically, the confirmation of relative stereochemistry through spatial correlations. This methodology is indispensable for ensuring the quality, safety, and efficacy of complex chiral pharmaceuticals and serves as a gold standard in modern drug development and manufacturing. [5][10][11]

References

  • Modini, A. K., Ranga, M., Puppala, U., & Konidala, S. K. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. ACS Omega.
  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Lepore, R., & D'Acquarica, I. (2024). NMR spectroscopy can help accelerate antiviral drug discovery programs. Microbes and Infection. Available at: [Link]

  • Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Lepore, R., & D'Acquarica, I. (2024). NMR spectroscopy can help accelerate antiviral drug discovery programs. PubMed. Available at: [Link]

  • Rao, R. N., Ramachandra, B., & Santhakumar, K. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. PubMed. Available at: [Link]

  • Rao, R. N., et al. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Scilit. Available at: [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • Pulkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Same data, different structures: diastereoisomers with substantially identical NMR data from nature. Retrieved from [Link]

Application Note & Protocol: Chiral Chromatography Methods for Baseline Separation of Darunavir Epimers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereoisomeric Purity in Darunavir

Darunavir is a potent protease inhibitor pivotal in the management of Human Immunodeficiency Virus (HIV) infection.[] As a second-generation antiretroviral, its molecular structure is characterized by multiple chiral centers, leading to the potential for several stereoisomers. The therapeutic efficacy and safety of Darunavir are intrinsically linked to its specific stereochemical configuration, namely (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl as the P2-ligand.[2] Epimers, which are diastereomers that differ in configuration at only one chiral center, can exhibit distinct pharmacological and toxicological profiles. Therefore, the rigorous control and analysis of the stereoisomeric purity of Darunavir are paramount in ensuring its clinical safety and efficacy. This necessitates the development of robust and reliable chiral chromatography methods capable of achieving baseline separation of its epimers.

This application note provides a comprehensive guide to developing and implementing chiral High-Performance Liquid Chromatography (HPLC) methods for the baseline separation of Darunavir epimers. We will delve into the rationale behind the selection of chiral stationary phases (CSPs), mobile phase optimization, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanistic Underpinning of Chiral Recognition for Darunavir Epimers

The separation of enantiomers and diastereomers via chiral chromatography relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[3] The stability of these complexes differs for each stereoisomer, leading to differential retention times and, consequently, separation.

For complex molecules like Darunavir, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity.[4] Literature suggests that Darunavir exhibits stronger retention on cellulose-based stationary phases, likely due to a combination of intermolecular interactions such as:

  • Hydrogen Bonding: The multiple hydroxyl and amide groups in the Darunavir molecule can form hydrogen bonds with the carbamate derivatives on the polysaccharide backbone of the CSP.

  • π-π Interactions: The aromatic rings present in Darunavir can engage in π-π stacking interactions with the phenyl groups of the chiral selector.

  • Steric Interactions: The three-dimensional structure of the chiral selector creates cavities and grooves into which the Darunavir epimers can include. Subtle differences in the spatial arrangement of the epimers lead to variations in how they fit into these chiral cavities, resulting in differential retention.

Cellulose tris(3,5-dimethylphenylcarbamate) is a widely used chiral selector that has proven effective for a broad range of chiral compounds and is a prime candidate for the separation of Darunavir epimers.

Experimental Workflow for Chiral Method Development

The development of a successful chiral separation method is often an iterative process. The following workflow provides a systematic approach to achieving baseline separation of Darunavir epimers.

workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_optimization Phase 3: Optimization SamplePrep Sample Preparation (Darunavir & Epimers in Mobile Phase) ColumnSelection Column Selection (Cellulose-based CSP) MobilePhaseScreening Mobile Phase Screening (NP, RP, PO Modes) ColumnSelection->MobilePhaseScreening Initial Testing AdditiveScreening Additive Screening (Acids/Bases for Peak Shape) MobilePhaseScreening->AdditiveScreening Peak Tailing? ParameterOptimization Parameter Optimization (Flow Rate, Temperature) MobilePhaseScreening->ParameterOptimization Good Initial Separation AdditiveScreening->ParameterOptimization Separation Achieved Validation Method Validation (ICH Guidelines) ParameterOptimization->Validation Baseline Resolution

Caption: A logical workflow for chiral method development for Darunavir epimers.

Detailed Protocols

Protocol 1: Normal-Phase Chiral HPLC Method

Normal-phase chromatography often provides excellent selectivity for chiral separations on polysaccharide-based CSPs. The use of non-polar mobile phases with polar modifiers allows for fine-tuning of the interactions between the analyte and the CSP.

1. Materials and Reagents:

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
  • Mobile Phase A: HPLC-grade n-Hexane
  • Mobile Phase B: HPLC-grade 2-Propanol (IPA)
  • Mobile Phase C: HPLC-grade Ethanol (EtOH)
  • Additive (optional): Trifluoroacetic acid (TFA) for acidic compounds or Diethylamine (DEA) for basic compounds.
  • Sample Diluent: A mixture of n-Hexane and IPA (e.g., 90:10 v/v)
  • Sample: Darunavir reference standard and a mixture containing its epimers.

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of Darunavir and its epimers in the sample diluent at a concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Optimization Strategy:

  • Solvent Screening: If baseline separation is not achieved, screen different ratios of n-Hexane to IPA (e.g., 90:10, 70:30). Also, evaluate Ethanol as an alternative to IPA, as it can offer different selectivity.
  • Additive Effects: If peak tailing is observed, add a small amount of an acidic or basic modifier to the mobile phase. For Darunavir, which has basic functionalities, 0.1% DEA can improve peak shape.
  • Temperature Effects: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C) on resolution. Lower temperatures often enhance enantioselectivity.
Protocol 2: Reversed-Phase Chiral HPLC Method

Reversed-phase methods offer the advantage of using aqueous-organic mobile phases, which can be beneficial for sample solubility and direct injection of aqueous samples.

1. Materials and Reagents:

  • Column: Chiralcel® OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate), reversed-phase), 150 x 4.6 mm, 5 µm
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Sample Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v)
  • Sample: Darunavir reference standard and a mixture containing its epimers.

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Column Chiralcel® OD-RH, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of Darunavir and its epimers in the sample diluent at a concentration of approximately 0.5 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Optimization Strategy:

  • Organic Modifier: Vary the ratio of acetonitrile to water to optimize retention and resolution. Methanol can also be evaluated as an alternative organic modifier.
  • pH and Buffer: The pH of the aqueous phase can significantly impact the retention and selectivity of ionizable compounds. Evaluate different buffer systems (e.g., ammonium acetate, phosphate) and pH values.
  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient program can be developed to improve resolution and reduce analysis time.

Data Presentation and Interpretation

A successful chiral separation will result in a chromatogram with baseline resolution (Rs ≥ 1.5) between the Darunavir peak and the peaks of its epimers. The following table illustrates the kind of data that should be recorded and analyzed.

StereoisomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Darunavir tR1-Tf1
Epimer 1 tR2Rs1,2Tf2
Epimer 2 tR3Rs2,3Tf3

Trustworthiness and Self-Validation

To ensure the trustworthiness and robustness of the developed method, the following system suitability tests should be performed before each analytical run:

  • Resolution (Rs): The resolution between the main Darunavir peak and the closest eluting epimer should be ≥ 1.5.

  • Tailing Factor (Tf): The tailing factor for the Darunavir peak should be ≤ 2.0.

  • Repeatability: The relative standard deviation (RSD) for the peak area of six replicate injections of the Darunavir standard should be ≤ 2.0%.

Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The baseline separation of Darunavir epimers is a critical analytical challenge that can be effectively addressed through a systematic approach to chiral HPLC method development. Polysaccharide-based CSPs, particularly those derived from cellulose, offer a powerful tool for achieving the required selectivity. By carefully selecting the chiral stationary phase, optimizing the mobile phase composition, and validating the final method, researchers and drug development professionals can ensure the stereoisomeric purity, and thus the safety and efficacy, of Darunavir.

References

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of darunavir showing the formation of six process related... - ResearchGate. Available at: [Link]

  • Chiral Drug Separation. Available at: [Link]

  • Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC - PubMed. Available at: [Link]

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. Available at: [Link]

  • A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Organic Letters. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Chiral LC Columns. Phenomenex. Available at: [Link]

  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography - PubMed. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]

  • Separation of Darunavir on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD-R - HPLC. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Stability Study of Darunavir Ethanolate Tablets Applying a New Stability-Indicating HPLC Method - SciSpace. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD-H COLUMNS. Available at: [Link]

  • STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES - Rasayan Journal of Chemistry. Available at: [Link]

  • Comparisons of samples separation on Chiralcel OD-H. | Download Table - ResearchGate. Available at: [Link]

  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • (PDF) Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation - ResearchGate. Available at: [Link]

  • Cellulose tris(3,5‐dimethylphenylcarbamate)‐based chiral stationary phases as effective tools for enantioselective HPLC separation of structurally different disubstituted binaphthyls - ResearchGate. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. Available at: [Link]

Sources

Application Note: The Critical Role of 1-epi-Darunavir in the Pharmaceutical Impurity Profiling of Darunavir

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Darunavir is a potent HIV-1 protease inhibitor and a cornerstone of highly active antiretroviral therapy (HAART).[1] As a complex chiral molecule, its efficacy and safety are intrinsically linked to its stereochemical purity. This application note provides an in-depth technical guide on the role and control of 1-epi-Darunavir, a critical diastereomeric impurity. We will explore the regulatory framework mandating its control, its potential formation pathways, and a detailed, field-proven analytical protocol for its separation and quantification. This guide is designed to provide drug development professionals with the necessary expertise to ensure the quality, safety, and regulatory compliance of Darunavir drug substances and products.

The Stereochemical Landscape of Darunavir and the Significance of this compound

Darunavir possesses multiple chiral centers, making its three-dimensional structure crucial for its biological activity. It achieves its therapeutic effect by fitting precisely into the active site of the HIV-1 protease, inhibiting viral replication.[2] Any deviation in this stereochemistry can drastically alter its interaction with the target enzyme.

This compound is an epimer of Darunavir, meaning it differs in the configuration at only one of its chiral centers. As a diastereomer of the active pharmaceutical ingredient (API), this compound has distinct physicochemical properties. This distinction is a double-edged sword: while it allows for chromatographic separation, it also means the epimer can exhibit a different pharmacological and toxicological profile.[3][4] The undesired stereoisomer, or distomer, may have reduced efficacy, no activity, or even contribute to adverse effects.[4][5][6] Therefore, controlling such stereoisomeric impurities is not merely a matter of chemical purity but is fundamental to guaranteeing the safety and efficacy of the final drug product.[7]

Regulatory Framework: Why Control this compound?

Global regulatory bodies, through the International Council for Harmonisation (ICH), have established clear guidelines for the control of impurities in new drug substances and products.[8][9][10] Diastereomers like this compound are not given special status and are treated as standard organic impurities, subject to the thresholds outlined in the ICH Q3A(R2) and Q3B(R2) guidelines.[11][12]

These guidelines establish a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting ≥ 0.05%≥ 0.03%The level at which an impurity must be reported in a regulatory submission.
Identification ≥ 0.10% or 1.0 mg per day intake (whichever is lower)≥ 0.05%The level at which the structure of an impurity must be confirmed.
Qualification ≥ 0.15% or 1.0 mg per day intake (whichever is lower)≥ 0.05%The level at which toxicological data is required to justify the impurity's safety.[8][11]

The logical workflow for managing impurities according to these regulatory standards is a critical component of any drug development program.

ICH_Impurity_Workflow cluster_0 Impurity Management Workflow (per ICH Q3A/B) detect Detect Impurity in Batch report_thresh Level > Reporting Threshold? detect->report_thresh report Report Impurity in Submission report_thresh->report Yes id_thresh Level > Identification Threshold? report_thresh->id_thresh No report->id_thresh identify Identify Structure (e.g., this compound) id_thresh->identify Yes spec Set Specification Limit id_thresh->spec No qual_thresh Level > Qualification Threshold? identify->qual_thresh qualify Establish Safety Profile (Qualify Impurity) qual_thresh->qualify Yes qual_thresh->spec No qualify->spec end_node Process Complete spec->end_node

ICH Impurity Control Decision Workflow.

Potential Formation Pathways for this compound

Understanding the origin of this compound is essential for implementing effective control strategies. It can arise from two primary sources: the manufacturing process or degradation of the drug substance over time.

  • Process-Related Impurity: Stereocenters can be susceptible to epimerization under certain reaction conditions (e.g., exposure to acid or base, elevated temperatures). The use of chiral starting materials or reagents with insufficient enantiomeric purity can also introduce diastereomeric impurities that carry through the synthesis.[13][14][15]

  • Degradation Product: Forced degradation studies are mandated by ICH guidelines to establish the intrinsic stability of a drug and to develop stability-indicating analytical methods.[16][17] Studies on Darunavir have shown it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[16][18][19][20] Such stress conditions can potentially lead to the epimerization of one or more chiral centers, forming this compound.

Formation_Pathways cluster_main Sources of this compound synthesis Darunavir Synthesis (Chemical Process) api Darunavir API (Drug Substance) synthesis->api Final API impurity This compound synthesis->impurity Process-Related Epimerization api->impurity Degradation-Related (e.g., pH, Heat)

Potential Formation Pathways of this compound.

Analytical Protocol: A Stability-Indicating HPLC Method

The ability to accurately separate and quantify this compound from the Darunavir main peak and other potential impurities is paramount. A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this task. Diastereomers, having different physical properties, can often be resolved on high-efficiency achiral columns.

Instrumentation and Materials
  • System: HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Column: A high-resolution C18 column is typically suitable. An example would be a Zorbax Bonus C18 (150x2.1 mm, 1.8 µm) or equivalent.[21]

  • Reagents: HPLC-grade acetonitrile and methanol, and analytical-grade ammonium acetate or phosphate buffer salts. High-purity water (Milli-Q or equivalent).

  • Reference Standards: USP/Ph. Eur. or qualified in-house reference standards for Darunavir and this compound.

Detailed Chromatographic Protocol

This protocol is a representative method synthesized from established practices for Darunavir impurity profiling.[18][21][22] Method optimization and validation are required for specific applications.

Parameter Condition Rationale
Column C18 stationary phase (e.g., Zorbax Bonus C18, 150x2.1 mm, 1.8 µm)Provides excellent resolving power for closely eluting species like diastereomers.
Mobile Phase A 0.02 M Ammonium Acetate Buffer : Methanol (55:45 v/v)The aqueous buffered phase controls the ionization state of the analytes, influencing retention and peak shape.
Mobile Phase B Acetonitrile : Methanol (30:70 v/v)The organic phase is the strong solvent used to elute compounds from the column.
Flow Rate 0.22 mL/minOptimized to provide sufficient resolution within a reasonable run time.
Gradient Program Time (min) / %B: 0/10, 10/30, 35/60, 40/10, 50/10A gradient is essential to elute all impurities with good peak shape and resolve them from the main API peak.
Column Temperature 55 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and resolution.
Detection Wavelength 240 nm or 267 nm[21][22]Darunavir has a UV maximum around 267 nm, but 240 nm may be used for simultaneous analysis with other drugs like Ritonavir.[18][21]
Injection Volume 5.0 µLA small volume is used to prevent column overloading and peak distortion.
Diluent Mobile Phase A or Acetonitrile/Water mixtureEnsures compatibility with the mobile phase and proper dissolution of the sample.
Step-by-Step Workflow

A. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL of this compound): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (e.g., 1000 µg/mL of Darunavir): Accurately weigh ~50 mg of Darunavir API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. This concentration is chosen to ensure that impurities at the 0.1% level (1 µg/mL) are well above the limit of quantification (LOQ).

  • System Suitability Solution (SSS): Prepare a solution containing Darunavir (~1000 µg/mL) spiked with this compound and other known impurities at a level around the specification limit (e.g., 0.15%).

B. System Suitability Testing (SST)

  • Purpose: To verify that the chromatographic system is performing adequately for the intended analysis.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the SSS.

  • Acceptance Criteria:

    • Resolution: The resolution between the Darunavir peak and the this compound peak must be ≥ 2.0. This ensures the peaks are baseline separated, allowing for accurate integration.

    • Tailing Factor (Asymmetry): For the Darunavir peak, the tailing factor should be ≤ 2.0. This indicates good peak shape and efficiency.

    • Relative Standard Deviation (%RSD): The %RSD for the peak areas of the replicate injections of this compound should be ≤ 5.0%. This demonstrates the precision of the system.

C. Analysis

  • Once SST criteria are met, inject the blank, followed by the sample solution in duplicate.

  • Integrate the chromatograms and identify the peak for this compound based on its retention time relative to the Darunavir peak (established using the reference standard).

D. Calculation The percentage of this compound in the sample is calculated using the principle of external standards, comparing the peak area of the impurity in the sample to the peak area of the known concentration in the standard.

% Impurity = (Area_impurity_sample / Area_standard) × (Conc_standard / Conc_sample) × 100

Comprehensive Analytical Workflow and Data Management

The entire process, from sample handling to the final report, must be systematic and well-documented to ensure data integrity and regulatory compliance.

Analytical_Workflow cluster_workflow End-to-End Impurity Profiling Workflow sample_prep 1. Sample & Standard Preparation sst 2. System Suitability Testing (SST) sample_prep->sst sst_pass SST Pass? sst->sst_pass analysis 3. HPLC Analysis (Blank, Sample) sst_pass->analysis Yes investigate Out-of-Specification (OOS) Investigation sst_pass->investigate No processing 4. Data Processing (Integration & Peak ID) analysis->processing calculation 5. Quantification of This compound (%) processing->calculation spec_check Result < Specification Limit? calculation->spec_check report 6. Generate Final Report spec_check->report Yes spec_check->investigate No investigate->report

Comprehensive Analytical Workflow for Impurity Profiling.

Conclusion

This compound is a critical process-related and degradation impurity of Darunavir that must be rigorously controlled to ensure product quality and patient safety. Its status as a diastereomer necessitates the development and validation of high-resolution, stability-indicating analytical methods for its quantification. Adherence to the principles outlined in ICH guidelines is mandatory for regulatory approval. By understanding the stereochemical nature of Darunavir, the regulatory expectations for impurity control, and the practical application of chromatographic techniques, pharmaceutical scientists can effectively manage the risks associated with this compound, ultimately safeguarding the integrity of this vital antiretroviral medication.

References

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. INDIAN J PHARM EDUC. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PubMed. Available at: [Link]

  • Synthesis of darunavir showing the formation of six process related... ResearchGate. Available at: [Link]

  • FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health (NIH). Available at: [Link]

  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline. Available at: [Link]

  • ICH Guidelines for Drug Impurities. Scribd. Available at: [Link]

  • STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry. Available at: [Link]

  • An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities. ResearchGate. Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. Available at: [Link]

  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies. Available at: [Link]

  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies. Available at: [Link]

  • Specificity chromatogram of darunavir and its six process related impurities (PRIs). ResearchGate. Available at: [Link]

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. National Institutes of Health (NIH). Available at: [Link]

  • Darunavir-impurities. Pharmaffiliates. Available at: [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available at: [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. Available at: [Link]

  • An improved process for the preparation of darunavir. Google Patents.
  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available at: [Link]

  • DARUNAVIR TABLETS Draft proposal for inclusion for The International Pharmacopoeia. World Health Organization. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (NIH). Available at: [Link]

  • Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. National Institutes of Health (NIH). Available at: [Link]

  • The Significance of Chirality in Drug Design and Development. PubMed Central. Available at: [Link]

  • Chiral Drug Separation. cirlet.com. Available at: [Link]

  • Chiral Purity in Drug Analysis. ResearchGate. Available at: [Link]

  • How Do Stereoisomers Affect Drug Activity?. YouTube. Available at: [Link]

  • A rapid validated UV-HPLC method for the simultaneous determination of the antiretroviral compounds darunavir and raltegravir in their dosage form. seq.es. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. Available at: [Link]

  • Pharmacology Review(s) - FDA. U.S. Food and Drug Administration. Available at: [Link]

  • Systematic analysis of safety profile for darunavir and its boosted agents using data mining in the FDA Adverse Event Reporting System database. National Institutes of Health (NIH). Available at: [Link]

  • A rapid validated UV-HPLC method for the simultaneous determination of the antiretroviral compounds darunavir and raltegravir in their dosage form. ResearchGate. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. wjpr.net. Available at: [Link]

  • Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives: Synthesis, biological evaluation and structural studies. ResearchGate. Available at: [Link]

  • Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps. National Institutes of Health (NIH). Available at: [Link]

  • Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

How to reduce the formation of 1-epi-Darunavir in Darunavir manufacturing.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing 1-epi-Darunavir Formation

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of Darunavir. Our goal is to provide in-depth, actionable insights into the causes of this compound formation and to offer robust troubleshooting strategies and validated protocols to ensure high diastereomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it structurally differ from Darunavir?

This compound is a diastereomer of Darunavir, an essential HIV-1 protease inhibitor. The structural difference lies in the stereochemistry at the carbon atom bearing the hydroxyl group in the hydroxy-amino-phenylbutane core of the molecule. In Darunavir, this chiral center has a specific (S,R) configuration, which is crucial for its potent inhibitory activity against the HIV protease.[][2] this compound possesses an inverted stereocenter at this position, leading to a different three-dimensional arrangement of the atoms.

G cluster_darunavir Darunavir Structure cluster_epi_darunavir This compound Structure darunavir Darunavir (Correct Stereochemistry at C-1') darunavir_detail Key Stereocenter: (S,R) configuration Crucial for binding to HIV Protease darunavir->darunavir_detail epi_darunavir This compound (Incorrect Stereochemistry at C-1') darunavir->epi_darunavir Diastereomers epi_darunavir_detail Inverted Stereocenter: Leads to reduced or no biological activity epi_darunavir->epi_darunavir_detail

Caption: Structural relationship between Darunavir and this compound.

Q2: Why is controlling the level of this compound critical in manufacturing?

Controlling diastereomeric impurities like this compound is paramount for several reasons:

  • Pharmacological Activity: The specific stereochemistry of Darunavir is essential for its tight binding to the active site of the HIV-1 protease.[] The incorrect stereoisomer, this compound, will not fit correctly into the enzyme's binding pocket, leading to a significant loss of therapeutic efficacy.

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA have stringent requirements for the purity of active pharmaceutical ingredients (APIs).[] The levels of all impurities, including stereoisomers, must be identified, quantified, and controlled within specified limits.

  • Patient Safety: While this compound may be inactive, it could potentially have its own pharmacological or toxicological profile. Ensuring its absence is a critical aspect of patient safety.

Q3: In which synthetic steps is this compound most likely to form?

The formation of this compound is primarily associated with the synthetic steps that establish the key chiral centers of the molecule. Several synthetic routes to Darunavir have been described, often involving the coupling of a chiral amine with a chiral epoxide or a related electrophile.[3][4][5] Key stages prone to epimer formation include:

  • Nucleophilic opening of a chiral epoxide: This is a common strategy where an amine attacks a chiral epoxide. If the reaction is not perfectly stereospecific (SN2), loss of stereochemical integrity can occur.

  • Reduction of a ketone intermediate: If the synthesis proceeds through a ketone intermediate, its reduction to the corresponding alcohol must be highly diastereoselective. The choice of reducing agent and reaction conditions is critical.

  • Aldol addition reactions: Some synthetic approaches utilize asymmetric aldol additions to construct the carbon backbone.[6][7] The diastereoselectivity of this step directly impacts the final purity of Darunavir.

Troubleshooting Guide: High this compound Levels

This section provides a systematic approach to diagnosing and resolving issues related to the formation of this compound.

G start Problem: High this compound Detected check_step Is the epimer formed during a specific reaction step or during work-up/purification? start->check_step reaction_step During Reaction Step check_step->reaction_step Reaction workup_step During Work-up/Purification check_step->workup_step Work-up cause1 Potential Cause: Non-optimized reaction conditions (temperature, solvent, reagent stoichiometry). reaction_step->cause1 cause2 Potential Cause: Poor quality or incorrect stereochemistry of starting materials. reaction_step->cause2 cause3 Potential Cause: Harsh pH or high temperature causing epimerization. workup_step->cause3 solution1 Solution: - Lower reaction temperature. - Screen different solvents. - Optimize reagent addition rate and stoichiometry. - Use stereodirecting catalysts or reagents. cause1->solution1 solution2 Solution: - Verify chirality of all starting materials using validated analytical methods. - Source materials from reputable suppliers with comprehensive CoAs. cause2->solution2 solution3 Solution: - Maintain neutral pH during extractions and chromatography. - Avoid excessive heat during solvent evaporation and drying. - Use milder purification techniques. cause3->solution3

Caption: Troubleshooting workflow for high this compound levels.

Key Process Parameters and Their Impact

ParameterPotential Impact on this compound FormationRecommendations
Temperature Higher temperatures can provide the activation energy for non-selective pathways or epimerization, reducing diastereoselectivity.Conduct reactions at the lowest feasible temperature that allows for a reasonable reaction rate.
Solvent The polarity and coordinating ability of the solvent can influence the transition state of the reaction, affecting stereochemical outcomes.Screen a range of solvents to identify the one that provides the highest diastereomeric excess.
Reducing Agent For syntheses involving ketone reduction, the choice of reducing agent is critical. Bulky or chelating reducing agents can enhance stereoselectivity.Evaluate agents like NaBH₄ with chelating agents, or more specialized stereoselective reducing agents.
pH during Work-up Acidic or basic conditions can catalyze the epimerization of the hydroxyl-bearing stereocenter, especially if adjacent to a carbonyl group in an intermediate.Maintain a pH as close to neutral as possible during aqueous work-up and extractions.
Catalyst/Chiral Auxiliary In asymmetric syntheses, the catalyst or chiral auxiliary is the primary driver of stereoselectivity.[5][6]Ensure the catalyst is of high purity and used under optimized conditions as per literature or internal development.

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantifying Darunavir and this compound

This method is adapted from established stability-indicating HPLC methods for Darunavir and is suitable for in-process control and final product analysis.[8][9]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: X-Bridge C18 (150 mm x 4.6 mm, 3.5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of 0.01M ammonium formate buffer (pH 3.0) and acetonitrile in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the Darunavir sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

  • Analysis: The method should be validated for specificity to ensure baseline separation between the Darunavir peak and the this compound peak, as well as other process-related impurities.[2][10]

Protocol 2: Example of a Diastereoselective Reduction Step

This protocol is a generalized example based on synthetic strategies that may involve the reduction of a ketone precursor to the desired alcohol stereocenter in Darunavir.

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), charge a clean, dry reactor with the ketone intermediate and a suitable anhydrous solvent (e.g., THF, Methanol).

    • Cool the solution to a predetermined optimal temperature (e.g., -20°C to 0°C) using a suitable cooling bath.

  • Reagent Addition:

    • Slowly add the chosen stereoselective reducing agent (e.g., Sodium borohydride in the presence of a chelating agent) to the stirred solution over a period of 1-2 hours, maintaining the low temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or in-process HPLC (using the method in Protocol 1) until the starting ketone is consumed.

  • Quenching and Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated ammonium chloride solution or acetone) at low temperature.

    • Allow the mixture to warm to room temperature.

    • Perform an aqueous work-up, ensuring the pH remains near neutral. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization, using a solvent system that provides good separation of diastereomers.

References

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycol
  • Darunavir and Impurities. BOC Sciences.
  • Synthesis of Darunavir. Thieme.
  • Synthesis of darunavir showing the formation of six process related...
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction.
  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES.
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central.
  • Darunavir Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Journal of Pharmaceutical and Biomedical Analysis.
  • Darunavir-impurities.
  • Darunavir Impurity 1. SynZeal.
  • Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir.
  • Characteristics, Complexation and Analytical Methods of Darunavir. British Journal of Pharmaceutical Research.
  • Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms.
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycol
  • Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate.
  • Darunavir Synthetic Routes. MedKoo Biosciences.
  • Darunavir (1R,2R)-Isomer. SynThink Research Chemicals.
  • (PDF) Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation.
  • Stability-Indicating HPLC Method for the Determination of Darunavir Ethanol
  • DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape for 1-epi-Darunavir in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape, specifically peak tailing, during the analysis of 1-epi-Darunavir using reverse-phase high-performance liquid chromatography (RP-HPLC). As an epimer of a complex, basic molecule, achieving a sharp, symmetrical peak for this compound requires a nuanced understanding of the underlying chromatographic interactions. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from fundamental principles to advanced, practical solutions.

Section 1: Understanding the Root Cause - Why Does My this compound Peak Tail?
Q: I'm seeing significant tailing for my this compound peak. What is the primary chemical reason for this?

A: The primary cause of peak tailing for basic compounds like this compound in RP-HPLC is undesirable secondary interactions with the stationary phase.[1] Your C18 column is designed for hydrophobic interactions, but the underlying silica backbone contains residual silanol groups (Si-OH).[2]

Here's the mechanism:

  • Analyte Protonation: this compound contains a primary amine group which is basic. In a typical acidic or near-neutral mobile phase, this amine group becomes protonated, carrying a positive charge (Analyte-NH3⁺).

  • Silanol Ionization: The residual silanol groups on the silica surface are acidic. At mobile phase pH values above approximately 3-4, a fraction of these silanols deprotonate, acquiring a negative charge (Si-O⁻).[1][3]

  • Secondary Ionic Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites. This is a powerful ionic interaction, in addition to the desired hydrophobic retention mechanism.

Molecules that experience this strong secondary ionic attraction are retained longer than molecules that only interact hydrophobically, resulting in a delayed elution that forms the characteristic "tail" on the peak.[4]

Root_Cause cluster_0 Silica Stationary Phase (C18) cluster_1 Mobile Phase C18_Surface C18 Chains Si-O-Si Silanol Residual Silanol Si-O⁻ Analyte This compound R-NH3⁺ Analyte:f0->C18_Surface:f0  Desired Hydrophobic  Interaction (Good Peak) Analyte:f1->Silanol:f1 Undesired Ionic Interaction (Peak Tailing)

Figure 1: Primary vs. Secondary Interactions in RP-HPLC.
Section 2: The First Response - Initial Checks & Simple Fixes

Before making significant changes to your method, it's crucial to rule out common system and sample-related issues.

Q: Could my HPLC system or sample preparation be the problem?

A: Absolutely. Not all peak shape problems are chemical. A systematic check of your setup can often reveal the culprit.

Potential CauseHow to Check & What to Do
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to tailing.[5] Protocol: Perform a dilution series. Inject your standard at 100%, 50%, 25%, and 10% of the original concentration. If the peak shape improves (i.e., the tailing factor decreases) at lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume.
Extra-Column Volume Excessive volume from tubing, fittings, or an incorrect flow cell can cause peak broadening and tailing.[3] Check: Ensure you are using narrow-bore tubing (e.g., 0.005" or 0.12 mm I.D.) between the injector, column, and detector. Check all fittings for proper seating to eliminate dead volume.
Sample Solvent Mismatch If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a 90% water mobile phase), it can cause peak distortion.[5] Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still maintains sample integrity and keep the injection volume small.
Column Contamination/Age A dirty or old column can exhibit poor peak shape for all analytes. A partially blocked inlet frit is a common cause of peak distortion for every peak in the chromatogram.[6] Action: First, try reversing and flushing the column (check manufacturer's instructions first).[6] If this doesn't work, wash the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If peak shape does not improve, the column may be at the end of its life and should be replaced.
Section 3: Systematic Troubleshooting - A Methodical Approach to Method Optimization

If initial checks do not resolve the issue, a systematic approach to method development is required. The following workflow is the most effective path to achieving excellent peak shape for this compound.

Troubleshooting_Workflow Start Start: Poor Peak Shape Observed Step1 Step 1: Optimize Mobile Phase pH (Target: pH 2.5 - 3.5) Start->Step1 Check1 Peak Shape Improved? Step1->Check1 Step2 Step 2: Evaluate Column Chemistry (Use modern, end-capped column) Check2 Peak Shape Improved? Step2->Check2 Step3 Step 3: Adjust Mobile Phase (Buffer type/strength, organic modifier) Check3 Peak Shape Improved? Step3->Check3 Step4 Step 4: Fine-Tune Conditions (Temperature, Flow Rate) End Result: Symmetrical Peak Achieved Step4->End Check1->Step2 No / Minor Improvement Check1->End Yes Check2->Step3 No / Minor Improvement Check2->End Yes Check3->Step4 No / Minor Improvement Check3->End Yes

Figure 2: Systematic Workflow for Peak Shape Optimization.
Step 1: Mobile Phase pH Optimization (The Most Critical Factor)

A: Controlling the mobile phase pH is the most powerful tool for improving the peak shape of basic compounds.[7][8] The goal is to suppress the ionization of the residual silanol groups on the column, thereby eliminating the secondary ionic interaction.

By lowering the pH of the mobile phase to ≤ 3.0, the vast majority of silanol groups will be protonated (Si-OH) and neutral. This prevents the strong ionic attraction with the protonated this compound, leading to a symmetrical peak based primarily on hydrophobic retention. Several published methods for Darunavir successfully use a low pH mobile phase.[9][10]

  • Prepare Mobile Phases: Create three aqueous mobile phase components (Mobile Phase A).

    • A1: 0.1% Formic Acid in Water (approx. pH 2.7)

    • A2: 20 mM Ammonium Formate buffer, pH adjusted to 3.0 with Formic Acid

    • A3: 20 mM Ammonium Formate buffer, pH adjusted to 3.5 with Formic Acid

  • Set Chromatographic Conditions:

    • Column: Use a modern, high-purity C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 55% A / 45% B (isocratic) or a suitable gradient. A good starting point can be based on published methods for Darunavir.[9][10]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: 265 nm.[9][10]

  • Analyze and Compare: Inject your this compound standard using each of the three mobile phase 'A' compositions. Calculate the USP Tailing Factor (Tf) for each run.

You should observe a significant improvement in peak symmetry at lower pH values.

Mobile Phase AExpected pHExpected USP Tailing Factor (Tf)Peak Shape
0.1% Formic Acid~2.71.0 - 1.2Excellent, Symmetrical
20 mM Formate Buffer3.01.1 - 1.4Good to Excellent
20 mM Formate Buffer3.5> 1.5Noticeable Tailing

Note: A USP Tailing Factor between 0.9 and 1.2 is considered ideal. Values up to 1.5 may be acceptable for some assays.[3]

Step 2: Column Selection & Evaluation

A: Yes. While pH is critical, not all C18 columns are created equal. If you are using an older, "Type-A" silica column, it may have a higher concentration of acidic silanols and trace metal impurities that exacerbate tailing.[4]

  • Expertise & Experience: For robust analysis of basic compounds, always choose a modern, high-purity "Type-B" silica column. These columns are characterized by:

    • Low Silanol Activity: They have fewer and less accessible residual silanol groups.

    • Thorough End-Capping: A secondary chemical process is used to "cap" many of the remaining silanols with a small, inert group, effectively shielding them from interaction with your analyte.[2]

    • Low Metal Content: Reduced metal impurities (like iron and aluminum) which can also act as active sites for secondary interactions.[4]

If you continue to face issues, consider a column specifically marketed for superior performance with basic compounds.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a good, universal starting method for this compound? A: A robust starting point would be:

  • Column: C18, 150 x 4.6 mm, ≤ 5 µm (modern, end-capped).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: 265 nm.

  • Gradient: Start with a shallow gradient (e.g., 10-90% B over 20 minutes) to find the approximate elution time, then optimize to an isocratic or shorter gradient method.

Q2: Can I use a high pH mobile phase instead? A: Yes, this is an alternative strategy. At a high pH (e.g., pH 10), the basic amine on this compound would be in its neutral, uncharged form, which also prevents ionic interactions with the now fully deprotonated silanols. However, this requires a specialized hybrid or pH-stable column, as standard silica columns will rapidly degrade and dissolve at pH > 8. For most labs, the low-pH approach is simpler and more compatible with standard columns.

Q3: My peak is fronting, not tailing. What does that mean? A: Peak fronting is less common for basic compounds but is typically caused by sample overload (concentration, not just mass), poor sample solubility in the mobile phase, or column collapse/voids.[11] Re-evaluate your sample solvent and concentration first.

Q4: How important is the buffer concentration? A: If you are using a buffer (like formate or phosphate) instead of a simple acid, its concentration is important for maintaining a stable pH. A concentration of 10-25 mM is usually sufficient. Inadequate buffering can lead to pH shifts as the sample is injected, causing peak shape variability and poor reproducibility.

References
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024).
  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. (2020). International Journal of Pharmaceutical Research.
  • Poor peak shape - Reversed Phase Columns. (n.d.). Cosmosil.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc..
  • Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation. (2012). ResearchGate.
  • STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. (2019). Rasayan Journal of Chemistry.
  • Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. (2012). Journal of Chromatographic Science. Available at: [Link]

  • Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. (2025). Oxford Academic.
  • Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. (n.d.). International Journal of Pharmaceutical Quality Assurance.
  • Development and validation of stability indicating methods for the simultaneous estimation of antiviral drugs Darunavir and Ritonavir by RP-HPLC in Bulk and Dosage Forms. (2024). GSC Biological and Pharmaceutical Sciences.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (2002). LCGC Europe.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.
  • Darunavir - Wikipedia. (n.d.). Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Lesson 3: Separation Modes and their Mechanisms. (n.d.). Shodex HPLC Columns.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Element Lab Solutions.
  • HPLC Peak Tailing. (n.d.). Axion Labs.
  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
  • Prezista (darunavir) tablet label. (n.d.). accessdata.fda.gov. Available at: [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Aijiren.
  • Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. (2007). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimizing mobile phase composition for enhanced separation of Darunavir isomers.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Darunavir Isomer Separation

Welcome to the technical support guide for optimizing the mobile phase composition for the enhanced separation of Darunavir and its related isomers. As a protease inhibitor, the stereochemical purity of Darunavir is critical to its therapeutic efficacy. Achieving robust and reproducible separation of its isomers by High-Performance Liquid Chromatography (HPLC) is a common, yet often challenging, analytical task.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It moves from specific troubleshooting scenarios to broader frequently asked questions, equipping you with both the practical steps and the underlying scientific principles to master this separation.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during method development for Darunavir isomer separation. Each answer provides a causal explanation and a systematic approach to resolution.

Q1: My Darunavir peak is showing significant tailing. What is the primary cause and how can I fix it?

A1: Peak tailing for Darunavir is a classic problem encountered with basic compounds on reversed-phase columns, particularly standard C18 silica columns.

  • Causality Explained: The root cause is often secondary ionic interactions between the protonated amine groups on the Darunavir molecule and acidic, deprotonated silanol groups (Si-O⁻) on the silica stationary phase surface. These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: This is the most effective first step. Darunavir is a basic compound.[1] By increasing the mobile phase pH, you can suppress the ionization of the residual silanol groups on the stationary phase, minimizing the unwanted ionic interactions. A mobile phase pH adjusted to 8.0 has been shown to yield a good resolution and a symmetric peak for Darunavir.[2] Conversely, operating at a low pH (e.g., pH 2.5-4.0) can ensure the analyte is fully protonated and may require a different strategy, such as using a silanol-masking agent.[3][4]

    • Incorporate a Basic Additive (Silanol Masking): If adjusting the pH alone is insufficient or undesirable, add a small concentration of a basic "masking agent" to the mobile phase. Triethylamine (TEA) or similar amines are commonly used.[5] These agents are small, basic molecules that preferentially interact with the active silanol sites, effectively shielding the Darunavir molecules from these secondary interactions. A typical starting concentration is 0.1% TEA in the mobile phase.[5][6]

    • Use a Buffer: A buffer is crucial for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times and peak shapes.[7] For acidic conditions, phosphate or formate buffers are common.[3][8] For basic conditions, ammonium acetate or ammonium carbonate can be effective and are also MS-compatible.[4][9]

    • Consider a Modern, End-Capped Column: If the issue persists, the column itself may be the problem. Modern HPLC columns often feature advanced end-capping (treating the silica to reduce accessible silanols) or are based on hybrid particles that are more resistant to high pH conditions and exhibit fewer active silanols.[10]

Q2: I am struggling to achieve baseline resolution between two closely eluting Darunavir isomers. What mobile phase parameters should I adjust?

A2: Achieving baseline resolution between structurally similar isomers requires fine-tuning the selectivity of your chromatographic system. The mobile phase composition is the most powerful tool for manipulating selectivity.

  • Causality Explained: Resolution is a function of efficiency, selectivity, and retention. For isomers, the primary challenge is often poor selectivity (α), meaning the column and mobile phase fail to sufficiently differentiate between the subtle structural differences of the analytes. Your goal is to alter the chemical environment to amplify these differences.

  • Troubleshooting Protocol:

    • Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol is a critical first step. These solvents have different properties that affect selectivity.

      • Acetonitrile is aprotic and a weaker solvent than methanol in reversed-phase. It often provides sharper peaks and different selectivity due to its dipole-dipole interactions. Many established methods for Darunavir and its related substances use ACN.[1][3][4][8]

      • Methanol is a protic solvent and can engage in hydrogen bonding, which can introduce unique selectivity for compounds capable of hydrogen bonding, like Darunavir.

      • Action: If you are using ACN, try switching to methanol, or even a ternary mixture of Water/ACN/Methanol. This simple change can sometimes be enough to resolve co-eluting peaks.

    • Optimize the Organic/Aqueous Ratio (Isocratic) or Gradient Slope (Gradient):

      • Isocratic: Decreasing the percentage of the organic solvent will increase retention times for all analytes. This longer residence time on the column can sometimes be sufficient to improve the separation of closely eluting peaks.

      • Gradient: If using a gradient, make the slope shallower in the region where the isomers elute. A slower increase in organic solvent concentration gives the analytes more time to interact with the stationary phase, often enhancing resolution. A gradient approach has been successfully used for separating Darunavir from its numerous impurities.[3][4]

    • Adjust Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer. Increasing the column temperature (e.g., from 35°C to 45°C) can decrease solvent viscosity, leading to sharper peaks (higher efficiency) and potentially altering selectivity.[4] A temperature of 45°C was found to provide optimal separation in one study.[4]

Systematic Mobile Phase Optimization Workflow

To provide a clear, self-validating system for method development, the following workflow is recommended. This process ensures a logical progression from initial screening to a fully optimized method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement & Optimization cluster_2 Phase 3: Validation A 1. Define Goal: Separate Darunavir Isomers B 2. Select Column: Modern C18 or C8 (e.g., Zorbax SB-C8) [2] A->B C 3. Screen Organic Solvents: - Mobile Phase A: Buffered Water - Mobile Phase B: ACN vs. Methanol B->C D 4. Screen pH: - Acidic (pH 2.5-4.0) [2, 4] - Basic (pH 8.0-10.0) [1, 6] C->D E 5. Evaluate Initial Data: Assess Peak Shape & Resolution D->E Select best condition F 6. Optimize Organic % / Gradient Slope E->F G 7. Introduce Additives if Needed: - TEA for tailing [13] - Ammonium Acetate for MS [4, 5] F->G H 8. Fine-tune Temperature: (e.g., 35°C to 45°C) [4] G->H I 9. System Suitability Testing H->I J 10. Final Method Validation (as per ICH guidelines) [2] I->J

Caption: A systematic workflow for mobile phase optimization.

Frequently Asked Questions (FAQs)

Q3: What are the best starting conditions for a new Darunavir separation method?

A3: Based on published literature, a robust starting point for separating Darunavir and its related substances would be:

  • Column: A modern, high-purity C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm).[2][11] A Zorbax SB-C8 (250 x 4.6mm, 5µm) has also been used effectively.[3]

  • Mobile Phase A: 10-20 mM Ammonium Acetate or Potassium Phosphate buffer.[1][4]

  • Mobile Phase B: Acetonitrile.[3][4][8]

  • pH: Start by evaluating two conditions: an acidic pH of ~3.0-4.0 and a basic pH of ~8.0.[2][3]

  • Detection: 265-268 nm.[2][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35-45°C.[4][12]

This provides a solid foundation from which you can begin the optimization process outlined in the workflow diagram above.

Q4: My method needs to be Mass Spectrometry (MS) compatible. What mobile phase additives should I use or avoid?

A4: For MS compatibility, it is critical to use volatile mobile phase additives that will not foul the ion source.

  • Recommended Volatile Additives:

    • Acids: Formic acid or acetic acid are the standards for positive ion mode ESI-MS.[8] They help protonate the analyte and are highly volatile.

    • Bases: Ammonium hydroxide or ammonium bicarbonate are used for negative ion mode or for separations at high pH.

    • Buffers: Ammonium formate and ammonium acetate are excellent choices as they are volatile and provide pH buffering capacity.[4][9] A mobile phase of 10 mM ammonium acetate with acetonitrile is a common choice.[4]

  • Additives to AVOID:

    • Inorganic Buffers: Phosphate buffers (e.g., potassium phosphate) are non-volatile and will precipitate in the MS source, causing severe contamination and signal suppression.[10]

    • Ion-Pairing Reagents: Reagents like TFA (trifluoroacetic acid), while volatile, are known to cause significant ion suppression in ESI-MS.

    • Non-Volatile Bases: Additives like Triethylamine (TEA) are generally avoided as they are not sufficiently volatile and can contaminate the system.

Q5: How does buffer concentration impact the separation of Darunavir isomers?

A5: Buffer concentration plays a dual role: maintaining pH and influencing peak shape and retention.

  • pH Stability: The primary role is to resist changes in pH, ensuring consistent ionization states for both the analytes and any residual silanols on the column.[7] This leads to stable, reproducible retention times. For most applications, a buffer concentration of 10-25 mM is sufficient.[13]

  • Peak Shape: For basic compounds like Darunavir, a higher buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which helps to mask the unwanted silanol interactions.

  • Retention: In some cases, high salt concentrations can increase the retention of compounds in reversed-phase chromatography due to a "salting out" effect, where the highly polar mobile phase drives the less polar analyte into the stationary phase.[10]

It is a parameter worth optimizing. Start with 10 mM and evaluate the impact of increasing the concentration to 25 mM or 50 mM on peak shape and resolution, keeping in mind the solubility limits in the organic portion of the mobile phase to prevent precipitation.[10]

Data & Protocols

Table 1: Example Mobile Phase Compositions for Darunavir Analysis
Column TypeMobile Phase A (Aqueous)Mobile Phase B (Organic)ModeReference
Fortis C18 (150x4.6mm, 5µ)Water (pH adjusted to 8.0 ± 0.2)MethanolIsocratic[2]
Zorbax SB-C8 (250x4.6mm, 5µ)Potassium Dihydrogen Phosphate Buffer (pH 4.0)AcetonitrileGradient[3]
Hiber LiChrospher C8 (250x4.6mm, 5µ)10 mM Phosphate Buffer w/ 0.1% TEA (pH 4.0)AcetonitrileGradient[5]
C18 Column10 mM Ammonium AcetateAcetonitrileGradient[4]
Symmetry C18 (150x4.6mm, 5µ)0.01N KH2PO4 BufferAcetonitrile (Ratio 45:55)Isocratic[1]
Protocol: Preparation of a Volatile Mobile Phase for LC-MS

This protocol describes the preparation of a common mobile phase suitable for the separation of Darunavir isomers with MS detection.

Objective: To prepare 1 L of Mobile Phase A (10 mM Ammonium Acetate in Water, pH adjusted if necessary) and 1 L of Mobile Phase B (Acetonitrile).

Materials:

  • HPLC-grade or MS-grade water

  • HPLC-grade or MS-grade acetonitrile

  • Ammonium acetate (high purity, >99%)

  • Formic acid or Ammonium hydroxide (for pH adjustment)

  • Calibrated pH meter

  • Sterile, filtered solvent bottles

  • 0.22 µm or 0.45 µm solvent filters

Procedure:

  • Prepare Mobile Phase A (Aqueous): a. Weigh out approximately 0.7708 g of ammonium acetate for a 10 mM solution in 1 L. b. Transfer the solid to a clean 1 L volumetric flask. c. Add ~800 mL of HPLC-grade water and swirl or sonicate until fully dissolved. d. Dilute to the 1 L mark with HPLC-grade water and mix thoroughly. e. Optional: If a specific pH is required, adjust the pH by dropwise addition of formic acid (to lower pH) or ammonium hydroxide (to raise pH) while monitoring with a calibrated pH meter. f. Filter the entire solution through a 0.22 µm solvent filter into a clean, labeled mobile phase bottle. g. Degas the solution by sonication for 10-15 minutes or by vacuum filtration.

  • Prepare Mobile Phase B (Organic): a. Pour 1 L of HPLC-grade acetonitrile directly into a clean, labeled mobile phase bottle. b. It is good practice to filter the organic phase as well, though it is less critical than for aqueous buffers. c. Degas the solution.

  • System Setup: a. Place the prepared mobile phases into your HPLC system. b. Purge the system lines thoroughly to ensure all previous solvents are removed and the new mobile phase is bubble-free. c. Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before injecting any samples.

Visualizing Key Mechanisms

The following diagram illustrates the chemical interactions at the heart of peak tailing for basic analytes like Darunavir and how mobile phase optimization strategies provide a solution.

G P1 Darunavir-NH3+ (Protonated Amine) Silanol Stationary Phase (SiO-) (Deprotonated Silanol) P1->Silanol Strong Ionic Interaction (Causes Tailing) S1 Strategy 1: High pH (e.g., pH 8) [1] Silanol_H Stationary Phase (SiOH) (Protonated Silanol) S1->Silanol_H Suppresses Silanol Ionization S2 Strategy 2: Additive (e.g., TEA-H+) [13] S2->Silanol Masks Active Site

Caption: Mitigation of peak tailing via mobile phase control.

References

  • Pawar, S. et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Darunavir in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research, 13(8), 583-595.

  • Gupta, K. R. et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research, 28(2).

  • SIELC Technologies. (n.d.). Separation of Darunavir on Newcrom R1 HPLC column.

  • Gatadi, S. et al. (2024). Enhancing chromatographic separation and extraction efficiency: a Quality by Design approach for simultaneous determination of darunavir and its 17 impurities in dosage forms using UPLC/PDA/MS. Scientific Reports, 14(1), 1-15.

  • Unknown Author. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate.

  • Kumar, K. S. et al. (2021). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry, 14(2), 1075-1082.

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

  • Srinivasan, K. et al. (2015). Validated RP-HPLC method for the determination of darunavir in bulk and pharmaceutical formulation. ResearchGate.

  • Chromatography School. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.

  • Suneetha, A. & Rao, D. K. (2017). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF DARUNAVIR AND COBICISTAT IN COMBINED TABLET DOSA. International Journal of Research in Pharmacy and Chemistry, 7(4), 545-553.

  • Grace, A. N. & Parthiban, C. (2022). Analytical method development and validation for the simultaneous estimation of Darunavir and Ritonavir by RP-HPLC method. World Journal of Pharmaceutical Sciences, 10(1), 32-40.

  • Gupta, K. R. et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. ResearchGate.

  • Reddy, G. S. et al. (2012). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 62, 199-206.

  • Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.

Sources

Addressing co-elution of 1-epi-Darunavir with other synthesis byproducts.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Darunavir Analysis

A Guide to Resolving Co-Elution of 1-epi-Darunavir and Synthesis Byproducts

Welcome to the technical support resource for scientists and researchers working with Darunavir. This guide is designed to provide in-depth, actionable advice for a common and critical challenge in the analytical chemistry of Darunavir: the co-elution of its diastereomer, this compound, with the active pharmaceutical ingredient (API) and other synthesis-related impurities. As your virtual Senior Application Scientist, I will walk you through the causality of this issue and provide systematic, field-proven strategies to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from Darunavir critical?

A1: this compound is a diastereomer of Darunavir, meaning it has the same molecular formula and connectivity but a different three-dimensional arrangement at one of its chiral centers. The synthesis of Darunavir, a complex molecule with multiple stereocenters, can sometimes lead to the formation of this and other stereoisomeric impurities.[1][2] Regulatory bodies like the ICH require that all stereoisomeric impurities are adequately controlled and quantified to ensure the safety and efficacy of the final drug product. Co-elution prevents accurate quantification, potentially masking an out-of-specification result and compromising drug quality.

Q2: We are observing a shoulder on our main Darunavir peak in our reversed-phase HPLC method. Could this be this compound?

A2: It is highly probable. Diastereomers like this compound often have very similar polarities and hydrophobicities to the main compound, causing them to elute very closely under standard reversed-phase conditions (e.g., C18 column with acetonitrile/water mobile phase).[3] A shoulder, tailing, or an unusually broad peak are classic signs of co-elution. To confirm, a peak purity analysis using a Photodiode Array (PDA) detector or Mass Spectrometry (MS) is essential. A non-homogenous peak across its width is a strong indicator of a co-eluting impurity.

Q3: What are the primary causes of co-elution between Darunavir and its epimer?

A3: Co-elution is fundamentally a problem of insufficient chromatographic resolution. The resolution between two peaks is governed by three factors: selectivity (α), efficiency (N), and retention factor (k'). For closely related diastereomers, the primary challenge is almost always poor selectivity . This means the stationary phase and mobile phase combination fails to sufficiently differentiate between the subtle structural differences of the two molecules.

Troubleshooting Guide: A Systematic Approach to Resolution

This guide provides a logical workflow for resolving the co-elution of this compound. The most effective strategy is to systematically alter chromatographic parameters that influence selectivity.

Logical Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 start Problem: Co-elution of Darunavir and this compound check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (Modify % Organic) check_k->adjust_mp_strength No change_organic Change Organic Modifier (e.g., ACN to MeOH) check_k->change_organic Yes adjust_mp_strength->change_organic change_ph Modify Mobile Phase pH change_organic->change_ph Partial or No Improvement resolved Resolution Achieved change_organic->resolved Success change_column Change Stationary Phase (e.g., to Phenyl-Hexyl) change_ph->change_column Partial or No Improvement change_ph->resolved Success change_temp Adjust Column Temperature change_column->change_temp Partial or No Improvement change_column->resolved Success change_temp->resolved Success

Caption: Systematic workflow for troubleshooting co-elution.

Step 1: Foundational Optimization - Retention Factor (k')

Before tackling selectivity, ensure your retention factor (k') is in an optimal range (ideally 2-10). If your peaks are eluting too early (k' < 2), they don't spend enough time interacting with the stationary phase for a separation to occur.

  • Action: Decrease the organic solvent percentage in your mobile phase (e.g., from 50% to 45% acetonitrile) to increase retention. This is often a prerequisite for resolving closely eluting peaks.

Step 2: Manipulating Selectivity (α) - The Key to Success

If retention is adequate but resolution is poor, the following steps are designed to enhance the selectivity between Darunavir and its epimer.

2.1 Change the Organic Modifier

  • The "Why": Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes and the stationary phase due to differences in viscosity, polarity, and their roles as hydrogen bond donors/acceptors. Switching from ACN to MeOH (or vice-versa) is one of the most powerful and simplest ways to alter selectivity for diastereomers.[4][5] Methanol, being a protic solvent, can form different hydrogen bonds with the hydroxyl and amine groups on Darunavir and its epimer compared to the aprotic ACN, often leading to changes in elution order or improved separation.

  • Protocol:

    • Replace the acetonitrile in your mobile phase with an equivalent elution strength of methanol. A general rule of thumb is that methanol is a weaker solvent, so you might need a slightly higher percentage (e.g., replace 45% ACN with ~55% MeOH).

    • Equilibrate the column thoroughly with the new mobile phase (at least 10-15 column volumes).

    • Inject your sample and assess the resolution.

2.2 Modify Mobile Phase pH

  • The "Why": Darunavir contains ionizable functional groups (a primary amine and a sulfonamide). The ionization state of these groups dramatically affects the molecule's overall polarity and how it interacts with the reversed-phase column.[6] By changing the pH of the aqueous portion of the mobile phase, you can protonate or deprotonate these sites. Even subtle differences in the pKa values between Darunavir and this compound can be exploited to achieve separation when operating at a pH close to their pKa.

  • Protocol:

    • Identify the pKa values of Darunavir's functional groups. The primary aniline amine has a pKa of approximately 5.8-6.0.

    • Prepare buffers at different pH values around the pKa (e.g., pH 4.0, 5.0, 6.0, 7.0). Use buffers compatible with HPLC-MS if necessary (e.g., ammonium formate, ammonium acetate).

    • Systematically test each buffered mobile phase, ensuring proper column equilibration each time.

    • Analyze the chromatograms for changes in retention time and, most importantly, selectivity.

2.3 Change the Stationary Phase Chemistry

  • The "Why": Not all C18 columns are the same. However, for structurally similar diastereomers, a more profound change in stationary phase chemistry is often required. A phenyl-based column (e.g., Phenyl-Hexyl) offers a different separation mechanism. In addition to hydrophobic interactions, it provides pi-pi (π-π) interactions with the aromatic rings in Darunavir.[7] The specific orientation of these rings in Darunavir versus its epimer can lead to differential π-π interactions, providing a unique selectivity that a standard C18 phase cannot.

  • Action: Switch from a standard C18 column to a Phenyl-Hexyl or a Biphenyl stationary phase. This is often the most effective solution when modifying the mobile phase is insufficient.

Stationary PhasePrimary Interaction MechanismBest For
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose reversed-phase
C8 (Octylsilane) Less hydrophobic than C18For more polar compounds
Phenyl-Hexyl Hydrophobic + π-π interactionsCompounds with aromatic rings
Chiral Stationary Phase (CSP) Enantioselective/Diastereoselective interactionsBaseline separation of stereoisomers

2.4 Adjust Column Temperature

  • The "Why": Temperature affects mobile phase viscosity and the kinetics of mass transfer between the mobile and stationary phases. Changing the temperature can subtly alter the conformation of the analyte molecules and their interaction with the stationary phase, which can sometimes be enough to improve the separation of diastereomers.

  • Action: Evaluate the separation at temperatures ranging from 25°C to 50°C in 5°C increments. Lower temperatures often increase retention and can improve resolution, while higher temperatures decrease analysis time but may reduce resolution.

Advanced Protocol: Forced Degradation Study

To ensure your developed method is stability-indicating, it's crucial to know what other byproducts might be present. A forced degradation study helps identify potential process impurities and degradants.[8][9][10]

Objective: To generate potential degradation products of Darunavir and verify they do not co-elute with the API or this compound in the newly developed method.

Step-by-Step Methodology:

  • Sample Preparation: Prepare separate solutions of Darunavir (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one sample, add 1N HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: To another sample, add 1N NaOH and heat at 60°C for 4 hours.

  • Oxidative Degradation: To a third sample, add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of Darunavir to 105°C for 24 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose a solution of Darunavir to UV light (as per ICH Q1B guidelines) for 24 hours.

  • Analysis: Neutralize the acid and base samples before injection. Analyze all stressed samples, along with a control (unstressed) sample, using your optimized HPLC method.

  • Evaluation: Check for new peaks in the chromatograms of the stressed samples. Use a PDA detector to ensure peak purity of the main Darunavir peak to confirm no new degradants are co-eluting.

Relationship Between Chromatographic Parameters and Resolution

G cluster_0 Resolution (Rs) cluster_1 cluster_k Retention Factor (k') cluster_alpha Selectivity (α) cluster_N Efficiency (N) Rs Resolution k k' k->Rs k_param Mobile Phase Strength (%B) k_param->k alpha α alpha->Rs alpha_params Mobile Phase Type Stationary Phase pH, Temperature alpha_params->alpha N N N->Rs N_params Column Length Particle Size Flow Rate N_params->N

Caption: Key chromatographic factors influencing resolution.

References

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. PubMed, Journal of Chromatographic Science. [Link]

  • Forced Degradation Study of Darunavir Ethanolate and Ritonavir Combination. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health (NIH). [Link]

  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir. The Journal of Organic Chemistry. [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate, Chromatographia. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Rules of Thumb for Reversed-Phase LC. LCGC North America. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs, YouTube. [Link]

Sources

Strategies to improve chromatographic resolution between Darunavir and 1-epi-Darunavir.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic separation of Darunavir and its diastereomer, 1-epi-Darunavir. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges in achieving adequate resolution between these two closely related compounds. As diastereomers, Darunavir and this compound possess different physical properties, allowing for their separation on achiral stationary phases; however, their structural similarity demands a highly optimized and controlled chromatographic method.

This guide provides a structured troubleshooting framework, answers to frequently asked questions, and detailed protocols to empower you to overcome separation challenges and develop robust, reliable analytical methods.

Understanding the Chromatographic Challenge

Darunavir is a critical HIV-1 protease inhibitor.[1] During its synthesis, stereoisomers such as this compound can be formed as process-related impurities.[2][3] this compound is a diastereomer of Darunavir, meaning it differs in the configuration at one or more, but not all, of the stereocenters. This subtle change in three-dimensional structure is sufficient to alter its interaction with the chromatographic stationary phase, yet often not enough to make separation trivial.

Accurate quantification of these impurities is a regulatory requirement to ensure the safety and efficacy of the final drug product. Therefore, achieving a baseline resolution (Rs ≥ 1.5) is a primary goal of method development.

G cluster_darunavir Darunavir cluster_epi_darunavir This compound darunavir_struct epi_darunavir_struct darunavir_struct->epi_darunavir_struct Epimeric at C1 position darunavir_name [(1R,5S,6R)-...] epi_darunavir_name [(1S,5S,6R)-...]

Caption: Chemical relationship between Darunavir and this compound.

Troubleshooting Guide: Improving Resolution (Rs)

Poor resolution is one of the most common issues in HPLC.[4] It is mathematically defined by the column efficiency (N), selectivity (α), and retention factor (k'). For separating closely related diastereomers, manipulating selectivity is the most impactful strategy.[5]

Resolution_Workflow start_node Start: Poor Resolution (Rs < 1.5) p1 Q: How can I improve selectivity? start_node->p1 Focus on Selectivity (α) process_node process_node decision_node decision_node end_node Goal Achieved: Rs >= 1.5 p2 Adjust pH Change Organic Modifier Optimize Buffer p1->p2 Modify Mobile Phase p3 Try different chemistry (e.g., C8, Phenyl) p1->p3 Change Stationary Phase d1 Resolution Improved? p2->d1 d1->end_node Yes p4 Focus on Efficiency (N) d1->p4 No / Partially p3->d1 p5 Lower Flow Rate Decrease Particle Size Increase Column Length Adjust Temperature p4->p5 p5->end_node

Caption: Systematic workflow for troubleshooting poor chromatographic resolution.

Q1: My resolution is inadequate. What is the most effective parameter to adjust first?

Answer: The first and most critical parameter to optimize for diastereomer separation is selectivity (α) . Selectivity describes the ability of the chromatographic system to distinguish between the two analytes. Even a small change in selectivity can have a dramatic impact on resolution. This is primarily controlled by the chemistry of the mobile and stationary phases.[5]

Q2: How can I manipulate the mobile phase to increase selectivity (α)?

Answer: The mobile phase composition is a powerful tool for improving the separation of ionizable compounds like Darunavir.[6]

  • Adjust Mobile Phase pH: Darunavir has multiple ionizable functional groups. Changing the mobile phase pH alters the degree of ionization of these groups, which in turn affects the molecule's overall polarity and its interaction with the stationary phase.[6] Since Darunavir and this compound may have slightly different pKa values or charge distributions at a given pH, adjusting the pH can significantly enhance separation.

    • Actionable Insight: Experiment with buffered mobile phases across a pH range. Published methods for Darunavir and its impurities have successfully used both acidic (pH 3.0-4.0) and alkaline (pH 8.0) conditions.[7][8][9] A pH approximately 2 units away from the analyte's pKa is often a good starting point to ensure a single ionic form and improve peak shape.[6]

  • Change the Organic Modifier: The choice of organic solvent can alter selectivity.

    • Acetonitrile (ACN): Generally preferred for separating polar and ionizable compounds. It often provides sharper peaks and different selectivity compared to methanol. Many established methods for Darunavir utilize ACN.[8][10]

    • Methanol (MeOH): Can offer unique selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor. While less common for this specific separation, it is worth evaluating if ACN does not provide adequate resolution.

  • Optimize Buffer Concentration and Type: The buffer not only controls the pH but its components can also interact with the analytes or stationary phase.

    • Actionable Insight: Start with a common buffer like ammonium formate or phosphate at a concentration of 10-20 mM.[8][9] Ensure the buffer is soluble in all mobile phase compositions used in your gradient.

Q3: What role does the stationary phase play, and should I try different columns?

Answer: Yes, the stationary phase is a critical factor. If mobile phase optimization is insufficient, changing the column is the next logical step.[4][11]

  • Column Chemistry:

    • C18 (Octadecylsilane): The most common starting point for reversed-phase HPLC. Many Darunavir methods are based on C18 columns.[9]

    • C8 (Octylsilane): A less retentive phase than C18. Some methods have found success with C8 columns, which can offer different selectivity for diastereomers.[8][12]

    • Phenyl Phases: These columns can provide alternative selectivity through π-π interactions with the aromatic rings in Darunavir. This interaction mechanism is very sensitive to molecular shape and can be highly effective for separating stereoisomers.

    • Embedded Polar Group (EPG) or Polar-Endcapped Columns: These columns have polar groups embedded in the alkyl chains or at the surface, which can reduce peak tailing for basic compounds and offer unique selectivity.

  • Column Dimensions and Particle Size:

    • Increase Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) increases the theoretical plates (N), which can improve resolution, though run times will be longer.[5][13]

    • Decrease Particle Size: Using columns with smaller particles (e.g., sub-2 µm for UHPLC or core-shell particles) dramatically increases efficiency (N) and can lead to significant improvements in resolution.[5]

Q4: I have optimized selectivity, but the peaks are still not fully resolved. What else can I do?

Answer: At this point, focus on improving column efficiency (N) and optimizing the retention factor (k') through instrumental parameters.[5]

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) allows more time for interactions between the analytes and the stationary phase, which generally increases efficiency and can improve resolution.[13]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.

    • Actionable Insight: Evaluate a range, for instance, from 25°C to 40°C. Lower temperatures can sometimes increase selectivity, while higher temperatures often lead to sharper peaks and lower backpressure. A stable, controlled temperature is crucial for reproducible retention times.[5][11]

  • Minimize Injection Volume and Solvent Strength: Injecting a large volume or a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and reduce resolution.[5][14]

    • Actionable Insight: Dissolve the sample in the initial mobile phase or a weaker solvent if possible, and keep the injection volume as small as practical.

Problem Potential Cause Recommended Action
Poor Resolution (Rs < 1.5) Inadequate Selectivity (α)1. Adjust mobile phase pH (explore acidic and basic ranges).[7][8] 2. Change organic modifier (e.g., switch between ACN and MeOH). 3. Change column chemistry (e.g., C18 -> C8 or Phenyl).[8]
Low Efficiency (N)1. Lower the flow rate.[13] 2. Use a longer column or one with smaller particles.[5] 3. Optimize column temperature.
Poor Peak Shape (Tailing) Secondary silanol interactions1. Lower mobile phase pH (e.g., < 4.0). 2. Use a modern, base-deactivated/end-capped column. 3. Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase.[8]
Column Overload1. Reduce sample concentration or injection volume.[14]
Irreproducible Retention Times Unstable Temperature1. Use a thermostatted column compartment.[4]
Inadequately buffered mobile phase1. Ensure buffer concentration is sufficient (10-20 mM) and pH is stable.[5]

Frequently Asked Questions (FAQs)

Q: Do I need a chiral column to separate Darunavir and this compound? A: No. A chiral column is not necessary. Darunavir and this compound are diastereomers, not enantiomers. Diastereomers have different physical and chemical properties and can be separated using standard (achiral) reversed-phase HPLC columns like C18 or C8.[15] Chiral chromatography is required for the separation of enantiomers, which are non-superimposable mirror images.

Q: What is a good set of starting conditions for method development? A: Based on published literature, a robust starting point would be a reversed-phase gradient method:

  • Column: X-Bridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[9]

  • Mobile Phase A: 0.01 M Ammonium Formate, pH adjusted to 3.0 with Formic Acid.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: Start with a low percentage of B (e.g., 30-40%) and increase linearly to elute Darunavir.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 265 nm.[9]

Q: My Darunavir peak is tailing, which is affecting the resolution measurement. How can I fix this? A: Peak tailing for a basic compound like Darunavir is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase.[14] To fix this, you can:

  • Lower the pH: Operating at a low pH (e.g., pH 3.0) protonates the silanol groups, minimizing these secondary interactions.[6]

  • Use a High-Purity Column: Modern columns are often "base-deactivated" or "end-capped" to shield the silanol groups and provide much better peak shape for basic analytes.

  • Add a Competing Base: In some cases, adding a small amount (e.g., 0.1%) of an amine like Triethylamine (TEA) to the mobile phase can saturate the active sites and improve peak shape.[8]

Q: How can I definitively identify the this compound peak in my chromatogram? A: The most reliable method is to obtain a qualified reference standard for this compound and inject it to confirm its retention time under your method conditions. If a standard is not available, you would need to use more advanced techniques. This could involve isolating the impurity peak using preparative HPLC and then performing structural elucidation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Omega Scientific. Solving Common Errors in HPLC.
  • ALWSCI. (2025, November 18).
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?
  • Pawar, et al. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Ramisetti, R. N., et al. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 75, 186-191.
  • Chemistry LibreTexts. (2019, June 2). Diastereomers and Optical Resolution.
  • SIELC Technologies. Separation of Darunavir on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 7). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy [Request PDF].
  • Rathod, S., et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research, 28(2).
  • Kumar, A., et al. (2011). Stability-indicating HPLC method for the determination of darunavir ethanolate. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 377-382.
  • MedchemExpress.com. Darunavir (TMC114) | HIV Protease Inhibitor.
  • Journal of Chromatography B. (2026, January 10). Enhancing chromatographic separation and extraction efficiency: a Quality by Design approach for simultaneous determination of darunavir and its 17 impurities in dosage forms using UPLC/PDA/MS.
  • Wikipedia. Darunavir.
  • Ghosh, A. K., et al. (2012). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 77(12), 5346-5353.
  • Wikipedia. Chiral resolution.
  • BenchChem. (2025, March 6).
  • PubChem. Darunavir.
  • Chemicea. This compound.
  • ACS Publications. (2024, June 25).
  • ResearchGate. (2014).
  • ResearchGate. (2025, August 7).
  • KNAUER.
  • Bhushan, R., et al. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing.
  • MDPI. (2023, December 4).
  • BenchChem.
  • ResearchGate. (2025, August 6).
  • Scilit. RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy.
  • Peris-Giménez, J., et al. (2015). Use of Micellar Liquid Chromatography to Analyze Darunavir, Ritonavir, Emtricitabine, and Tenofovir in Plasma.

Sources

Technical Support Center: Investigating Darunavir Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Darunavir. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation pathways of Darunavir, with a special focus on the potential formation of epimers. As your dedicated application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both robust and insightful.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the stability testing and degradation analysis of Darunavir.

Q1: What are the primary known degradation pathways for Darunavir under forced degradation conditions?

A1: Based on extensive stability studies, Darunavir is most susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2][3][4][5] It is relatively stable under thermal and photolytic stress.[1][6]

  • Acid and Base Hydrolysis: The primary sites of hydrolytic attack are the carbamate and sulfonamide linkages, leading to the cleavage of the molecule. Several degradation products (DPs) have been identified resulting from the breakdown at these functional groups.[1][6][7]

  • Oxidative Degradation: Under oxidative stress, typically using hydrogen peroxide, Darunavir can also degrade, although it is generally more stable to oxidation than to hydrolysis.[3][5]

Q2: Is the formation of epimers a common degradation pathway for Darunavir?

A2: The formation of epimers has not been reported as a major degradation pathway for Darunavir in the published literature on forced degradation studies.[1][3][6][8] However, the Darunavir molecule contains five chiral centers, as indicated in its IUPAC name: [(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenyl-butan-2-yl] carbamate.[9] Theoretically, epimerization could occur at chiral centers with adjacent activating groups under harsh stress conditions, although this is not a commonly observed outcome.

Q3: Which chiral center in Darunavir would be most susceptible to epimerization?

A3: The chiral carbon at the C3 position of the butane chain, which bears the hydroxyl group, is theoretically the most likely site for epimerization. This is due to its benzylic position, which can stabilize a potential carbanion or radical intermediate under certain conditions. However, without a directly adjacent carbonyl group, the barrier to epimerization is high, which may explain why it is not a commonly reported degradation product.

Q4: How can I differentiate between a degradation product and a potential epimer in my chromatogram?

A4: Differentiating between a degradant and an epimer requires a multi-step approach:

  • Mass Spectrometry (MS): Epimers are diastereomers and will have the exact same mass as the parent drug, Darunavir. Most other degradation products will result from bond cleavage or addition and thus have a different mass. If you observe a peak with the same mass-to-charge ratio (m/z) as Darunavir, it could potentially be an epimer.

  • Chromatographic Resolution: Specific chiral chromatography columns or modified mobile phases are often necessary to separate diastereomers. If you suspect an epimer, developing a chiral HPLC/UPLC method is a crucial next step.

  • Spectroscopic Analysis (NMR): If the suspected epimer can be isolated, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique to confirm a change in stereochemistry by observing changes in proton and carbon chemical shifts and coupling constants around the chiral center.[1]

Understanding the Degradation Pathways

The stability of a drug substance like Darunavir is critical for its safety and efficacy. Forced degradation studies, as mandated by ICH guidelines, help to elucidate the intrinsic stability of the molecule.

Established Degradation Pathways

Under stress conditions, Darunavir primarily degrades via hydrolysis.

G cluster_stress Stress Conditions cluster_darunavir Darunavir Molecule cluster_products Degradation Products Acid Hydrolysis Acid Hydrolysis Darunavir Darunavir Acid Hydrolysis->Darunavir Base Hydrolysis Base Hydrolysis Base Hydrolysis->Darunavir Oxidative Stress Oxidative Stress Oxidative Stress->Darunavir DP_Carbamate Carbamate Cleavage Products Darunavir->DP_Carbamate Hydrolysis DP_Sulfonamide Sulfonamide Cleavage Products Darunavir->DP_Sulfonamide Hydrolysis DP_Oxidative Oxidized Products Darunavir->DP_Oxidative Oxidation

Caption: Established degradation pathways of Darunavir.

Experimental Protocols and Troubleshooting

This section provides a standardized protocol for forced degradation studies of Darunavir and a guide to troubleshoot common issues, including the investigation of unexpected peaks that could be epimers.

Protocol: Forced Degradation Study of Darunavir

This protocol is a general guideline. You may need to adjust concentrations and exposure times to achieve the target degradation of 5-20%, as recommended by ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Darunavir at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 12 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours.

  • Thermal Degradation: Expose the solid drug powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and visible light as per ICH Q1B guidelines.

3. Sample Analysis:

  • Dilute the stressed samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS method. A typical method might use a C18 column with a gradient elution of ammonium formate buffer and acetonitrile.[2][4]

Summary of Stress Conditions and Known Degradation Products
Stress ConditionReagent/ParameterTypical ConditionsMajor Degradation ProductsReference
Acid Hydrolysis 1N HCl60°C, 24-48hCarbamate and sulfonamide cleavage products[1][6]
Base Hydrolysis 1N NaOH60°C, 12-36hCarbamate and sulfonamide cleavage products[1][6]
Oxidation 30% H₂O₂Room Temp, 15 daysOxidized derivatives[3]
Thermal Dry Heat105°C, 48hGenerally stable, minimal degradation[1]
Photolytic UV/Visible LightICH Q1BGenerally stable, minimal degradation[1]
Experimental Workflow

Caption: Workflow for a forced degradation study.

Troubleshooting Guide

Problem: An unexpected peak is observed in my chromatogram.

G Start Unexpected Peak Observed CheckMass Check Mass via LC-MS Start->CheckMass SameMass Mass is IDENTICAL to Darunavir CheckMass->SameMass Yes DiffMass Mass is DIFFERENT from Darunavir CheckMass->DiffMass No Epimer Potential Epimer/ Isomer SameMass->Epimer Degradant Likely a Degradation Product DiffMass->Degradant ChiralMethod Develop Chiral HPLC Method Epimer->ChiralMethod Structure Elucidate Structure (MS/MS, NMR) Degradant->Structure Isolate Isolate Peak via Prep-HPLC ChiralMethod->Isolate NMR Characterize via NMR Isolate->NMR

Caption: Troubleshooting unexpected chromatographic peaks.

Detailed Steps for Investigating a Potential Epimer:

  • Confirm Mass: The first and most critical step is to use LC-MS to determine the mass of the unknown peak. If the mass is identical to Darunavir, it could be an isomer, such as an epimer. If the mass is different, it is a standard degradation product.

  • Develop a Chiral Method: If you suspect an epimer, standard C18 columns may not provide sufficient resolution. You will need to develop a method using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for separating diastereomers.

  • Isolation and Characterization: If the chiral method successfully separates the unknown peak, the next step is isolation via preparative HPLC.[1] Once isolated, NMR spectroscopy is the gold standard for confirming the structure and stereochemistry. A change in the stereochemistry at one of the chiral centers will result in distinct changes in the NMR spectrum compared to the parent Darunavir molecule.

References

  • Modi, N., et al. (2023). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Chromatographia, 86(1), 63-78. [Link]

  • Reddy, B. V. R., et al. (2012). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Journal of Chromatographic Science, 50(7), 579-585. [Link]

  • Shah, R. P., & Singh, S. (2012). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. American Journal of Analytical Chemistry, 3(12), 845-852. [Link]

  • Shinde, V. R., & Sumithra, M. (2025). Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies, 21(S10). [Link]

  • Anonymous. (n.d.). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry. [Link]

  • Anonymous. (2020, May 4). DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Patel, H., & Dedania, R. (2020). FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 11(11), 5761-5768. [Link]

  • Modi, N., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. Vignan's Foundation for Science, Technology and Research. [Link]

  • Anonymous. (n.d.). Chemical structure of darunavir. ResearchGate. [Link]

  • Nie, H., et al. (2018). Investigating the Physicochemical Stability of Highly Purified Darunavir Ethanolate Extracted from PREZISTA® Tablets. AAPS PharmSciTech, 19(6), 2593-2604. [Link]

  • Chandrasekhar, S., et al. (2011). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 15(5), 1059-1064. [Link]

  • National Center for Biotechnology Information. (n.d.). Darunavir. PubChem. [Link]

  • Patel, A. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. International Journal of Pharmacy and Biological Sciences, 10(2), 1-13. [Link]

  • Reddy, B. V. R., et al. (2012). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. ResearchGate. [Link]

  • Kumar, N., et al. (2013). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Journal of Pharmaceutical and Biomedical Analysis, 83, 186-194. [Link]

  • Corrêa, J. C. R., et al. (2014). Stability Study of Darunavir Ethanolate Tablets Applying a New Stability-Indicating HPLC Method. Chromatography Research International. [Link]

  • Gatell, J. M., & Clotet, B. (2008). [Chemical characteristics, mechanism of action and antiviral activity of darunavir]. Enfermedades Infecciosas y Microbiología Clínica, 26 Suppl 10, 2-9. [Link]

Sources

Impact of column temperature and pH on separating Darunavir and its epimers.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Darunavir Epimer Separations

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the chromatographic separation of Darunavir and its epimers. This guide is structured to provide direct, actionable answers to common challenges encountered in the laboratory. We will explore the causal relationships between critical method parameters—specifically column temperature and mobile phase pH—and chromatographic resolution, empowering you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Darunavir from its epimers?

The primary challenge lies in the structural similarity of epimers. Epimers are diastereomers that differ in configuration at only one stereocenter. In the case of Darunavir, this subtle difference results in very similar physicochemical properties, making them difficult to resolve using standard reversed-phase HPLC conditions. Achieving separation requires careful optimization of chromatographic selectivity, which is heavily influenced by mobile phase pH and column temperature.[1][2]

Q2: How does mobile phase pH impact the separation of Darunavir and its epimers?

Mobile phase pH is a critical parameter that directly influences the ionization state of the analyte molecules.[3] Darunavir contains multiple functional groups, including a primary amine (aniline moiety) and a sulfonamide, which can be protonated or deprotonated depending on the pH.

  • Mechanism of Action : Altering the pH changes the overall charge and polarity of Darunavir and its epimers. This, in turn, modifies their interaction with the stationary phase (e.g., C18). By adjusting the pH, you can fine-tune the retention and, more importantly, the selectivity between the epimeric forms.[3][4]

  • Practical Impact : For ionizable compounds like Darunavir, slight changes in pH can lead to significant shifts in retention time and resolution.[4] Studies on Darunavir and its impurities have shown that lower pH values (around 2.5-4.0) often enhance separation efficiency and improve peak shape.[5][6][7] At low pH, the aniline amine is protonated, which can lead to more consistent interactions with the stationary phase and better resolution from its closely related epimers. Conversely, some methods have found success at higher pH values (e.g., 8.1), demonstrating that the optimal pH must be determined empirically for a specific column and system.[8]

Q3: What is the role of column temperature in this separation?

Column temperature affects several aspects of the chromatographic process:

  • Analyte and Mobile Phase Properties : Increasing the temperature lowers the viscosity of the mobile phase, which reduces system backpressure and can lead to sharper peaks (higher efficiency). It also increases the mass transfer rate of the analytes between the mobile and stationary phases.

  • Thermodynamics of Separation : Temperature influences the thermodynamics of the analyte-stationary phase interactions. Changing the temperature can alter the selectivity (α) between two peaks, which is a measure of their relative retention. For closely eluting peaks like epimers, even a small change in selectivity can be the difference between co-elution and baseline resolution.

  • Practical Impact : For Darunavir separations, temperatures are commonly maintained between 30°C and 45°C.[5][8][9][10] Increasing temperature generally decreases retention times. However, its effect on the resolution of epimers is not always predictable and must be tested. In some cases, a higher temperature might improve resolution, while in others, it could be detrimental. Therefore, temperature should be optimized systematically after an initial pH is selected.

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and routine analysis.

Problem 1: Poor or no resolution between the Darunavir and epimer peaks.

This is the most common issue. The epimer peak may appear as a shoulder on the main Darunavir peak or be completely co-eluted.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Poor Resolution (Rs < 1.5) Between Darunavir & Epimer ph_check Step 1: Adjust Mobile Phase pH (Primary Selectivity Driver) start->ph_check ph_low Scout Low pH Range (e.g., 2.5 - 4.5) ph_check->ph_low ph_high Scout High pH Range (e.g., 7.0 - 8.5) ph_check->ph_high ph_eval Evaluate Resolution (Rs) and Peak Shape (Tf) ph_low->ph_eval ph_high->ph_eval temp_check Step 2: Optimize Column Temperature (Secondary Selectivity Driver) ph_eval->temp_check Best pH selected temp_range Test Range (e.g., 30°C to 45°C) at Optimal pH temp_check->temp_range temp_eval Evaluate Rs and Retention Time temp_range->temp_eval advanced_check Step 3: Advanced Optimization (If Resolution Still Inadequate) temp_eval->advanced_check Rs still < 1.5 finish Resolution Achieved (Rs >= 1.5) temp_eval->finish Rs >= 1.5 solvent_change Change Organic Modifier (e.g., Acetonitrile to Methanol) advanced_check->solvent_change column_change Change Stationary Phase (e.g., C8, Phenyl, PFP) advanced_check->column_change solvent_change->finish column_change->finish

Caption: Troubleshooting workflow for poor epimer resolution.

  • Adjust Mobile Phase pH (Primary Action) : As pH is a powerful tool for manipulating selectivity for ionizable compounds, this should be your first step.[3][5]

    • Recommendation : Perform a pH scouting study. Prepare mobile phase buffers at intervals, for example, pH 2.5, 4.0, and 5.4.[5][6][9] Run your sample with each mobile phase while keeping all other parameters (temperature, gradient, flow rate) constant.

    • Causality : Changing the pH alters the degree of ionization of Darunavir's functional groups. This modification in charge state directly changes how the molecule interacts with the C18 stationary phase, which can create or enhance the subtle interaction differences between the two epimers, leading to separation.[4]

  • Optimize Column Temperature (Secondary Action) : Once you have identified a promising pH range, optimize the column temperature.

    • Recommendation : Using the best pH from the previous step, analyze your sample at different temperatures (e.g., 30°C, 35°C, 40°C, 45°C).

    • Causality : Temperature affects the kinetics and thermodynamics of the separation. A change in temperature can alter the relative interaction energies of the epimers with the stationary phase, which may improve selectivity. A higher temperature also reduces mobile phase viscosity, often leading to sharper peaks and better efficiency, which can contribute to improved resolution.[4]

Problem 2: The Darunavir peak is tailing, and the epimer is hidden in the tail.

Peak tailing can obscure small, closely eluting impurities like epimers.[1]

  • Check Mobile Phase pH : Peak tailing for basic compounds like Darunavir on silica-based C18 columns is often caused by secondary interactions between the protonated amine groups and acidic residual silanols on the stationary phase surface.

    • Recommendation : Adjusting the pH can mitigate this issue. Operating at a low pH (e.g., < 3) protonates the residual silanols, minimizing their interaction with the positively charged analyte.[5] Alternatively, operating at a mid-to-high pH can deprotonate the analyte, but care must be taken to stay within the stable pH range of the column (typically 2-8 for standard silica columns).[4]

    • Data from Literature : A study on Darunavir and its impurities noted that peak tailing is influenced by mobile phase pH, with peak broadening observed at higher pH values.[5]

  • Evaluate Column Health : An aging column with active or contaminated sites can exacerbate peak tailing.

    • Recommendation : Flush the column with a strong solvent or, if the problem persists, replace it. Using a guard column can help extend the life of your analytical column.[11]

Data Summary: Impact of pH and Temperature

The following table summarizes the expected effects of adjusting pH and temperature on key chromatographic parameters for Darunavir epimer separation.

ParameterActionExpected Effect on Retention Time (tR)Expected Effect on Resolution (Rs)Rationale & Citation
Mobile Phase pH Decrease pH (e.g., 8.0 to 3.0)Variable; may increase or decrease depending on interaction changes.Often improves for basic compounds.Protonates silanols, reducing tailing. Alters analyte ionization, which is a primary driver of selectivity.[3][4][5]
Column Temperature Increase Temperature (e.g., 30°C to 45°C)Decreases.Variable; may improve or worsen. Must be determined empirically.Lowers mobile phase viscosity, improving efficiency. Alters separation thermodynamics, impacting selectivity.[4]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting for Epimer Resolution

This protocol provides a systematic approach to evaluating the impact of mobile phase pH.

  • Objective : To determine the optimal mobile phase pH for maximizing the resolution (Rs) between Darunavir and its target epimer.

  • Materials :

    • HPLC/UPLC system with column oven and PDA/UV detector.

    • Reversed-phase C18 column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm or equivalent).[10]

    • Darunavir sample spiked with the epimer of interest.

    • Mobile Phase A components: Ammonium acetate or potassium dihydrogen phosphate, formic acid or phosphoric acid for pH adjustment.[5][9]

    • Mobile Phase B: Acetonitrile or Methanol.[8][10]

  • Procedure :

    • Prepare three different aqueous Mobile Phase A buffers:

      • Buffer 1: pH 2.5 (e.g., 10mM Ammonium Acetate, adjusted with formic acid).[5]

      • Buffer 2: pH 4.0 (e.g., 10mM Phosphate buffer, adjusted with phosphoric acid).[6][7]

      • Buffer 3: pH 5.4 (e.g., Potassium dihydrogen phosphate, adjusted).[9]

    • Set the initial chromatographic conditions:

      • Column Temperature: 35°C.[8][10]

      • Flow Rate: As per column manufacturer's recommendation (e.g., 0.3 mL/min for UPLC).[10]

      • Detection Wavelength: 265 nm or 267 nm.[5][12]

      • Injection Volume: 1-5 µL.

      • Gradient Program: A consistent gradient program (e.g., 20% to 90% B over 7 minutes) should be used for all runs.[10]

    • Equilibrate the system with the first mobile phase condition (Buffer 1 / Acetonitrile).

    • Inject the spiked Darunavir sample and record the chromatogram.

    • Flush the system thoroughly and equilibrate with the second mobile phase condition (Buffer 2 / Acetonitrile).

    • Inject the sample and record the chromatogram.

    • Repeat for the third mobile phase condition.

  • Data Analysis & System Suitability :

    • For each chromatogram, calculate the resolution (Rs) between the Darunavir and epimer peaks.

    • Measure the tailing factor (Tf) for the main Darunavir peak.

    • Self-Validation : The optimal pH is the one that provides the highest Rs value (target Rs ≥ 1.5) with an acceptable tailing factor (Tf ≤ 1.5).

References

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Research Journal of Pharmacy and Technology.
  • Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. International Journal of Pharmaceutical Quality Assurance.
  • Development and validation of UPLC method for simultaneous estimation of Darunavir, Cobicistat, Emtricitabine and Tenofovir alafenamide in bulk drug and pharmaceutical dosage form. ProQuest.
  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy.
  • STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry.
  • Enhancing chromatographic separation and extraction efficiency: a Quality by Design approach for simultaneous determination of darunavir and its 17 impurities in dosage forms using UPLC/PDA/MS. DOI.
  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research.
  • A NEW UPLC METHOD FOR THE SEPARATION AND QUANTITATION OF PROCESS AND DEGRADATION RELATED IMPURITIES IN THE COMBINED DOSAGE TABLETS OF DARUNAVIR AND RITONAVIR.
  • Development and Validation of New Analytical Method for The Simultaneous Estimation of Darunavir And Ritonavir in Pharmaceutical Dosage Form. International Journal of Indigenous Herbs and Drugs.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • How to separate the diastereomer peak
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • HPLC Troubleshooting Guide. Merck.
  • Separation of diastereomers.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. PubMed.

Sources

Navigating the Chiral Maze: A Technical Support Guide for Controlling Stereoisomeric Impurities in APIs

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical control strategies for stereoisomeric impurities in Active Pharmaceutical Ingredients (APIs).

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental consideration in drug development. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), can exhibit markedly different pharmacological and toxicological properties.[1] The presence of an undesired stereoisomer, even in small amounts, can impact the safety and efficacy of a drug product.[2][3] Therefore, robust control strategies for stereoisomeric impurities are not just a regulatory expectation but a scientific necessity.[2][4]

This technical support center is designed to address the specific challenges you may encounter during your experiments, providing troubleshooting guidance and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control and analysis of stereoisomeric impurities.

Q1: Why is it so critical to control stereoisomeric impurities in APIs?

The significance lies in the differential biological activity of stereoisomers.[5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects or toxicity.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that emphasize the need to characterize and control stereoisomers in drug development.[7][8][9] The FDA's policy, for instance, requires that the stereoisomeric composition of a drug with a chiral center be known and that the decision to develop a racemate versus a single enantiomer be justified.[8][9]

Q2: What are the primary sources of stereoisomeric impurities?

Stereoisomeric impurities can arise from several stages of the drug development and manufacturing process:

  • Synthesis: The synthetic route itself may not be perfectly stereoselective, leading to the formation of the undesired isomer.[10]

  • Starting Materials: Chiral starting materials may not be enantiomerically pure, introducing the unwanted isomer from the outset.

  • Racemization: The desired enantiomer may convert to its mirror image (racemize) during synthesis, purification, or storage due to factors like pH, temperature, or the presence of certain reagents.

  • Epimerization: In molecules with multiple chiral centers, the configuration at only one center may change, leading to the formation of diastereomers.

Q3: What are the regulatory thresholds for stereoisomeric impurities?

While there are no specific universal limits for all stereoisomeric impurities, they are generally treated as other organic impurities. According to the International Council for Harmonisation (ICH) guidelines, for new drug substances, an impurity present at a level greater than 0.05% should be identified, and if above 0.15%, it may need to be qualified through toxicological studies.[4][11] However, the specific limits for a given API will depend on factors such as the daily dose and the toxicity of the impurity.[11]

Q4: What are the principal analytical techniques for separating and quantifying stereoisomeric impurities?

Chromatographic techniques are the cornerstone of chiral analysis.[] High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its versatility and high separation capability.[13] Other important techniques include:

  • Supercritical Fluid Chromatography (SFC): A powerful technique, often considered "green" due to its use of carbon dioxide as the mobile phase, that can provide faster and more efficient separations than HPLC for certain chiral compounds.[14][15][16][17]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable chiral compounds.[]

  • Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample and solvent consumption.[13]

Part 2: Troubleshooting Guides for Chiral Analysis

This section provides practical solutions to common problems encountered during the development and execution of analytical methods for stereoisomeric impurities.

Troubleshooting Chiral HPLC Method Development

Problem: Poor or no separation of enantiomers on a chiral stationary phase (CSP).

Possible Causes & Solutions:

  • Incorrect CSP Selection: The "trial-and-error" approach to CSP selection can be time-consuming.[18]

    • Solution: Start by screening a small, diverse set of chiral columns. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are good starting points as they can separate a wide range of chiral compounds.[18] Consult column selection guides from manufacturers and review the literature for similar compounds.

  • Inappropriate Mobile Phase: The composition of the mobile phase is critical for achieving chiral recognition.

    • Solution: Systematically vary the mobile phase composition. In normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). In reversed-phase chromatography, alter the aqueous-organic ratio and the pH of the aqueous phase. Small amounts of additives (e.g., acids or bases) can significantly impact peak shape and resolution.

  • Suboptimal Temperature: Temperature can influence the interaction between the analyte and the CSP.

    • Solution: Evaluate the effect of column temperature on the separation. Both increasing and decreasing the temperature can improve resolution, depending on the specific interaction.

Problem: Poor peak shape (e.g., tailing or fronting).

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing.

    • Solution: Add a small amount of a competing agent to the mobile phase. For basic analytes, adding a small amount of a base like diethylamine can improve peak shape. For acidic analytes, adding an acid like trifluoroacetic acid can be beneficial.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Degradation: The performance of a chiral column can deteriorate over time.

    • Solution: If the performance of a previously reliable method declines, consider flushing the column according to the manufacturer's instructions or replacing it.[19]

Data Summary: Chiral Separation Techniques
Technique Typical Analytes Advantages Disadvantages
Chiral HPLC Wide range of pharmaceuticalsHigh resolution, versatility, well-established.[13]Can be time-consuming to develop methods, may use significant amounts of organic solvents.[20]
Chiral SFC Thermally labile and complex moleculesFast separations, reduced solvent consumption ("green"), lower backpressure.[14][16][17]Higher initial instrument cost.
Chiral GC Volatile and thermally stable compoundsHigh efficiency, sensitive detectors.[]Limited to analytes that can be volatilized without decomposition.
Chiral CE Charged and polar moleculesHigh efficiency, minimal sample and solvent use.[13]Lower sensitivity for some applications, can be less robust than HPLC.

Part 3: Control Strategies During Synthesis

Proactive control of stereoisomeric impurities during the synthesis of the API is often more efficient and cost-effective than relying solely on downstream purification.

Q: What are the primary synthetic strategies for controlling stereochemistry?

There are three main approaches to establishing a desired stereocenter:

  • Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from natural sources, such as amino acids or sugars.[10] The inherent chirality of the starting material is carried through the synthetic sequence to the final product.[10]

  • Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst (either a metal complex or an organocatalyst) to selectively produce one enantiomer over the other.[10]

  • Kinetic Resolution: This strategy involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched starting material or the product.[10][21][22] A significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[21]

    • Dynamic Kinetic Resolution (DKR): An advancement over classical kinetic resolution where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired product.[21][22][23]

Workflow for Selecting a Synthetic Strategy

Caption: Decision tree for selecting a stereocontrolled synthetic strategy.

Part 4: Method Validation for Stereoisomeric Impurity Analysis

Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose.[24] The validation of an analytical procedure provides objective evidence that the method is reliable.

Q: What are the key validation parameters for a stereoisomeric impurity method according to ICH Q2(R2)?

The ICH Q2(R2) guideline outlines the necessary validation characteristics.[24][25] For an impurity method, the following are critical:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For a chiral method, this means demonstrating that the peak for the desired enantiomer is well-resolved from the peak of its stereoisomeric impurity and any other potential impurities.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for an impurity method.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the drug substance with known amounts of the stereoisomeric impurity.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Validation of a Chiral HPLC Method for an Enantiomeric Impurity

  • Specificity:

    • Inject individual solutions of the main enantiomer and the enantiomeric impurity to determine their retention times.

    • Inject a solution containing both enantiomers to demonstrate baseline resolution.

    • Spike the drug substance with the enantiomeric impurity and other known impurities to confirm that there is no interference.

  • Limit of Quantitation (LOQ):

    • Prepare a series of dilute solutions of the enantiomeric impurity.

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1.

    • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision and accuracy.

  • Linearity:

    • Prepare a series of at least five solutions of the enantiomeric impurity over a range that covers the expected level of the impurity (e.g., from the LOQ to 150% of the specification limit).

    • Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.

  • Accuracy:

    • Spike the drug substance with the enantiomeric impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Analyze the spiked samples in triplicate and calculate the percent recovery.

  • Precision (Repeatability):

    • Prepare a solution of the drug substance spiked with the enantiomeric impurity at the specification limit.

    • Perform at least six replicate injections and calculate the relative standard deviation (RSD) of the peak areas.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% of the organic modifier).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±10%).

    • Analyze a spiked sample under each of the modified conditions and evaluate the impact on the resolution and quantification of the enantiomeric impurity.

Analytical Procedure Lifecycle Management

G cluster_0 ICH Q14: Analytical Procedure Development cluster_1 ICH Q2(R2): Validation cluster_2 Routine Use & Monitoring dev Method Development & Optimization val Method Validation dev->val Procedure Defined routine Routine Analysis & Performance Monitoring val->routine Procedure Validated routine->dev Re-development/ Re-validation Triggered

Caption: The lifecycle of an analytical procedure for stereoisomeric impurity control.

References

  • W.R. Grace. (2025, February 6).
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Request PDF. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers.
  • ResearchGate. (2025, December 13).
  • FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
  • BOC Sciences. (n.d.).
  • Orchid Chemical Supplies Ltd. (2025, August 29). How to control the stereochemistry in custom synthesis?
  • PubMed Central. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
  • PMC - NIH. (n.d.). Stereochemistry in Drug Action.
  • FDA. (1992, May 1). Development of New Stereoisomeric Drugs.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q14 on analytical procedure development.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • MDPI. (2024, May 16).
  • (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PubMed Central. (n.d.).
  • (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • (n.d.). Pharmaceutical impurities: A review of their importance in drug safety and efficacy.
  • MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • Selvita. (2024, September 19).
  • ResearchGate. (2025, August 7). Control of enantiomeric purity of drugs.
  • (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • (n.d.). Chiral HPLC Method Development.
  • (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025, August 9). (PDF) Effects of Stereoisomers on Drug Activity.
  • Phenomenex. (n.d.).
  • (n.d.).
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.
  • (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ResearchGate. (2023, November 25). (PDF)
  • (n.d.). Effects of Stereoisomers on Drug Activity.
  • ICH. (2023, November 30).
  • ESRR. (n.d.). European Pharmacopoeia.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • HHS.gov. (2024, November 30). Development of New Stereoisomeric Drugs | Guidance Portal.
  • Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III).
  • EMA. (2004, April 22). Control of impurities of pharmacopoeial substances - Scientific guideline.
  • ACS Publications. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • Wikipedia. (n.d.).
  • FDA. (n.d.). Guidance for Industry #169 - Drug Substance.

Sources

Overcoming challenges in the accurate quantification of 1-epi-Darunavir.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges in the accurate quantification of 1-epi-Darunavir. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure robust and reliable results.

Introduction to the Challenge

Darunavir, a potent HIV-1 protease inhibitor, possesses multiple chiral centers, making it susceptible to the formation of stereoisomeric impurities, including its epimer, this compound. The accurate quantification of this specific epimer is critical as stereoisomers can exhibit different pharmacological and toxicological profiles. The subtle difference in the spatial arrangement of atoms between Darunavir and this compound presents a significant analytical challenge, primarily in achieving adequate chromatographic resolution and ensuring method robustness.

This guide will walk you through the common hurdles and provide you with the expertise to develop and validate a reliable analytical method for the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a diastereomer of Darunavir, meaning it has a different configuration at one of its chiral centers. The quantification of such stereoisomeric impurities is mandated by regulatory bodies like the International Council for Harmonisation (ICH) because even minor changes in stereochemistry can alter a drug's efficacy and safety profile.[1][2]

Q2: What are the primary challenges in separating this compound from Darunavir?

A2: The primary challenge lies in their similar physicochemical properties, which makes them difficult to separate using conventional reversed-phase HPLC. Achieving baseline separation often requires specialized chiral stationary phases or significant mobile phase optimization to exploit the subtle differences in their interaction with the stationary phase.

Q3: Can forced degradation studies help in identifying and quantifying this compound?

A3: Absolutely. Forced degradation studies, under conditions such as acid and base hydrolysis, oxidation, and heat, can induce the formation of degradation products, including epimers.[3][4][5][6][7] By analyzing the stressed samples, you can confirm the retention time of this compound and develop a stability-indicating method that is capable of separating it from the parent drug and other degradants.[8][9][10][11]

Q4: What are the regulatory expectations for the validation of a method for quantifying a stereoisomeric impurity like this compound?

A4: Regulatory guidelines, such as ICH Q2(R2) and Q14, require the validation of analytical procedures to demonstrate their suitability for the intended purpose.[1][12][13] For an impurity quantification method, this includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of quantification (LOQ), limit of detection (LOD), range, and robustness.[14] For stereoisomeric impurities, demonstrating the method's ability to resolve the epimer from the main component is a critical aspect of specificity.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the quantification of this compound.

Problem 1: Poor Resolution Between Darunavir and this compound

Symptoms:

  • Co-eluting peaks.

  • Peak tailing or fronting that obscures the separation.

  • Inability to meet system suitability criteria for resolution.

Possible Causes & Solutions:

CauseSuggested SolutionScientific Rationale
Inappropriate Column Chemistry - Utilize a chiral stationary phase (CSP): Consider columns with polysaccharide-based chiral selectors (e.g., cellulose or amylose derivatives) which are known to be effective for separating diastereomers. - Experiment with different achiral columns: Sometimes, specific C18 or phenyl-hexyl columns with unique bonding chemistry can provide sufficient selectivity.Chiral stationary phases create a chiral environment that allows for differential interaction with the enantiomers or diastereomers, leading to separation. Different achiral phases can offer unique secondary interactions (e.g., pi-pi interactions with a phenyl column) that may enhance selectivity.
Suboptimal Mobile Phase Composition - Optimize the organic modifier: Vary the type (e.g., acetonitrile vs. methanol) and percentage of the organic solvent. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity. - Adjust the pH of the aqueous phase: The ionization state of Darunavir and its epimer can influence their interaction with the stationary phase. Experiment with a pH range around the pKa of the analytes. - Incorporate additives: Small amounts of additives like triethylamine (TEA) can mask active silanol groups on the stationary phase, reducing peak tailing.The choice of organic modifier affects the polarity of the mobile phase and the solubility of the analytes, thereby influencing retention and selectivity. pH control is crucial for ionizable compounds as it dictates their charge and hydrophobicity. Additives can improve peak shape by minimizing undesirable secondary interactions.
Inadequate Method Parameters - Lower the flow rate: This can increase the interaction time with the stationary phase, potentially improving resolution. - Decrease the column temperature: Lower temperatures can sometimes enhance selectivity by increasing the strength of intermolecular interactions.Slower flow rates allow for more theoretical plates, leading to better separation efficiency. Temperature affects the kinetics of mass transfer and can alter the selectivity of the separation.
Problem 2: Inaccurate and/or Imprecise Quantification at Low Levels

Symptoms:

  • High variability in the quantification of the this compound peak area.

  • Poor recovery in accuracy studies.

  • Failure to meet the required Limit of Quantification (LOQ).

Possible Causes & Solutions:

CauseSuggested SolutionScientific Rationale
Poor Peak Shape at Low Concentrations - Optimize sample diluent: Ensure the diluent is compatible with the mobile phase to avoid peak distortion upon injection. Ideally, the diluent should be weaker than the initial mobile phase. - Reduce injection volume: Injecting a smaller volume can minimize band broadening.Mismatched diluent strength can cause peak distortion. A large injection volume can lead to band broadening and reduced peak height, affecting sensitivity.
Detector Insensitivity - Select the optimal wavelength: Analyze the UV spectra of both Darunavir and this compound to choose a wavelength that provides a good response for the epimer without saturating the detector with the main peak.[8] - Consider a more sensitive detector: If UV detection is insufficient, Liquid Chromatography-Mass Spectrometry (LC-MS) can offer significantly higher sensitivity and selectivity.The choice of wavelength directly impacts the signal-to-noise ratio. LC-MS provides mass-to-charge ratio information, which is highly specific and can significantly improve the limit of detection.
Interference from Matrix Components - Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering components from the sample matrix.A clean sample matrix reduces background noise and potential interferences, leading to more accurate and precise integration of the analyte peak.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Darunavir and its Impurities

This protocol provides a starting point for developing a method to separate Darunavir from its potential degradation products, including this compound.

Chromatographic Conditions:

ParameterCondition
Column X-Bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.01M Ammonium formate buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute all components. A typical starting point could be 55:45 (A:B).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm[15]
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Darunavir reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Solution: Accurately weigh and dissolve the Darunavir sample in the diluent to a known concentration.

  • Spiked Sample (for Accuracy): Spike a known amount of this compound standard (if available) into a sample solution of Darunavir to assess recovery.

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products, including this compound, and to demonstrate the specificity of the analytical method.

Procedure:

  • Acid Hydrolysis: Treat the Darunavir sample with 0.1N HCl at 60°C for a specified time (e.g., 60 minutes). Neutralize the solution before injection.[15]

  • Base Hydrolysis: Treat the Darunavir sample with 0.1N NaOH at 60°C for a specified time (e.g., 30 minutes). Neutralize the solution before injection.[9][15]

  • Oxidative Degradation: Treat the Darunavir sample with 3-6% H₂O₂ at room temperature for a specified time (e.g., 120 minutes).[9][15]

  • Thermal Degradation: Expose the solid Darunavir sample to dry heat (e.g., 100°C) for a specified duration.[9]

  • Photolytic Degradation: Expose the Darunavir solution to UV light for a specified duration.[10]

Analyze the stressed samples using the developed HPLC method and compare the chromatograms to that of an unstressed sample to identify degradation products.

Visualizations

Logical Workflow for Method Development and Troubleshooting

Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Validation Define ATP Define Analytical Target Profile (ATP) Select Column Column Selection (Chiral vs. Achiral) Define ATP->Select Column Optimize MP Mobile Phase Optimization Select Column->Optimize MP Optimize Params Parameter Optimization (Flow, Temp) Optimize MP->Optimize Params Poor Resolution Poor Resolution? Optimize Params->Poor Resolution Adjust Method Adjust Method Parameters Poor Resolution->Adjust Method Yes Validate Method Method Validation (ICH Q2) Poor Resolution->Validate Method No Inaccurate Quantification Inaccurate Quantification? Improve Sample Prep Improve Sample Preparation Inaccurate Quantification->Improve Sample Prep Yes Inaccurate Quantification->Validate Method No Adjust Method->Poor Resolution Improve Sample Prep->Inaccurate Quantification System Suitability Establish System Suitability Criteria Validate Method->System Suitability Routine Analysis Implement for Routine Analysis System Suitability->Routine Analysis

Caption: A workflow for developing and troubleshooting an analytical method for this compound quantification.

Relationship Between Key Validation Parameters

Validation Parameters Specificity Specificity Method Validated Method Specificity->Method Accuracy Accuracy Precision Precision Accuracy->Precision Accuracy->Method Precision->Method Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Method LOQ Limit of Quantitation LOQ->Accuracy LOQ->Precision LOQ->Method Robustness Robustness Robustness->Method

Caption: Interdependencies of key validation parameters for a robust analytical method.

References

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. (n.d.). Rasayan Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Development and validation of stability indicating methods for the simultaneous estimation of antiviral drugs Darunavir and Ritonavir by RP-HPLC in Bulk and Dosage Forms. (2024, January 25). Retrieved January 16, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPTLC METHOD FOR ESTIMATION OF DARUNAVIR. (2020, July 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 16, 2026, from [Link]

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. (n.d.). Retrieved January 16, 2026, from [Link]

  • Development and Validation of Stability Indicating Method for Darunavir with Forced Degradation Studies Using LC-ESI-MS/MS. (2016, April 30). Asian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. (2020, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 16, 2026, from [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Simultaneous Method Development, Validation and Stress Studies of Darunavir and Ritonavir. (n.d.). SAS Publishers. Retrieved January 16, 2026, from [Link]

  • Enantiomeric Impurities: ICH Guidelines. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency (EMA). Retrieved January 16, 2026, from [Link]

  • pharmacological and pharmaceutical profile of darunavir: a review. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • ICH Q14 Guideline on analytical procedure development – Step 5. (2023, December 14). European Medicines Agency (EMA). Retrieved January 16, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 16, 2026, from [Link]

  • A Critical Review of Properties of Darunavir and Analytical Methods for Its Determination. (n.d.). Retrieved January 16, 2026, from [Link]

  • Separation of Darunavir on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

  • The study of the physico-chemical properties of the substance darunavir ethanolate. (n.d.). Retrieved January 16, 2026, from [Link]

  • RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. (2025, August 8). Retrieved January 16, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved January 16, 2026, from [Link]

  • Darunavir Ethanolate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Darunavir. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. (n.d.). Scilit. Retrieved January 16, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical methodology for Darunavir and its related substances. As professionals in pharmaceutical analysis, we understand that achieving robust, reproducible, and accurate results is paramount. This guide is structured to provide both quick-access answers and in-depth troubleshooting, reflecting field-proven insights to support your research and development efforts. Our goal is to empower you with the knowledge to not only follow a method but to understand its underlying principles, allowing for effective refinement and problem-solving.

This document is grounded in the principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH), particularly guidelines Q2(R2) and Q14, which emphasize a lifecycle and risk-based approach to ensure methods are fit for their intended purpose[1][2][3][4].

Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries encountered during the analysis of Darunavir.

Q1: What are the primary degradation pathways for Darunavir?

A1: Darunavir is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions.[5][6][7] Studies show that considerable degradation occurs with acid and base hydrolysis, while the drug is relatively stable under thermal and photolytic stress.[6][8] Key degradation products often result from the cleavage of the carbamate and sulfonamide moieties.[6]

Q2: What type of HPLC column is recommended for Darunavir and its related substances?

A2: A reversed-phase C8 or C18 column is typically the stationary phase of choice for this analysis.[5][9][10] A C8 column, for instance, has been shown to provide effective resolution for Darunavir and its known impurities in a gradient elution mode.[9][10] The specific choice depends on the impurity profile and desired selectivity.

Q3: What are the critical parameters for a system suitability test (SST) for this method?

A3: According to ICH guidelines, SST is crucial to ensure the analytical system is performing correctly.[1][11] For a Darunavir related substances method, critical SST parameters include:

  • Resolution: The resolution between Darunavir and its closest eluting impurity should be greater than 2.0.

  • Tailing Factor (Asymmetry Factor): The tailing factor for the Darunavir peak should ideally be between 0.8 and 1.5.

  • Reproducibility/Precision: The relative standard deviation (%RSD) for the peak area of replicate injections of the standard solution should be less than 2.0%.[12]

Q4: How should I prepare my samples and standards?

A4: Darunavir has low aqueous solubility.[13] Therefore, the diluent for samples and standards is typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[9][14] It is critical to ensure that the sample solvent is compatible with the initial mobile phase to prevent peak distortion.[15] Whenever possible, dissolve and dilute the sample in the mobile phase itself.[16]

In-Depth Troubleshooting Guides

This section addresses specific, complex issues you may encounter. Each guide follows a logical progression from symptom to cause to solution, grounded in chromatographic principles.

Guide 1: Poor Peak Shape (Tailing & Fronting)

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification. It is a common issue in HPLC analysis of pharmaceutical compounds.[17]

Symptom: Chromatographic peaks for Darunavir or its impurities exhibit significant asymmetry, with a tailing factor > 1.5 or a fronting factor < 0.8.

Initial Diagnosis Workflow:

Caption: Systematic workflow to isolate the source of baseline instability.

Common Causes & Verified Solutions:

Probable Cause Explanation & Causality Step-by-Step Solution
Contaminated Mobile Phase Impurities in solvents or additives (e.g., buffers, ion-pair reagents) can cause a noisy or drifting baseline, especially during gradient elution. [18]Using low-quality solvents is a common culprit. 1. Use HPLC-Grade Reagents: Always use HPLC or LC-MS grade solvents, salts, and additives. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and filter it through a 0.22 or 0.45 µm filter to remove particulates. [18] 3. Check Water Source: Ensure the purified water system is well-maintained and free of bacterial contamination.
Inadequate Degassing Dissolved air in the mobile phase can outgas in the pump or detector, forming bubbles that cause pressure fluctuations and baseline spikes. [18]1. Degas Mobile Phase: Use an online degasser. If unavailable, degas offline by sparging with helium, sonicating, or applying a vacuum. 2. Purge the Pump: Perform a thorough pump purge on all solvent lines to remove any trapped air bubbles.
Pump or Seal Issues Worn pump seals or faulty check valves can lead to inconsistent mobile phase delivery, causing pressure fluctuations that manifest as a rhythmic, noisy baseline. 1. Monitor Pressure: Observe the pressure reading from your HPLC system. A large pressure ripple (>1%) indicates a potential pump issue. 2. Perform Seal Wash: Ensure the pump's seal wash function is active and the solvent is appropriate. 3. Replace Seals/Valves: Follow the manufacturer's instructions for routine maintenance and replacement of pump seals and check valves.
Detector Lamp Failure As a UV detector lamp ages, its energy output can become unstable, leading to increased baseline noise. [19]1. Check Lamp Energy/Hours: Most HPLC software platforms have a diagnostic tool to check the lamp's energy output and operating hours. 2. Replace Lamp: If the energy is low or the hours exceed the recommended lifetime, replace the lamp.

Reference Method Protocol & System Suitability

The following is a robust, stability-indicating UPLC method adapted from published literature for the analysis of Darunavir and its related substances. [20]This method serves as a validated starting point for your own refinement.

Table 1: Recommended UPLC Method Parameters

ParameterSpecificationRationale
Column C18, ≤ 2.1 mm ID, ≤ 1.8 µm particle sizeProvides high efficiency and resolution, suitable for complex impurity profiles.
Mobile Phase A 0.01 M Ammonium Formate, pH 3.0Buffered aqueous phase to control analyte ionization and ensure reproducible retention. [5]
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Gradient Program Time (min)%B
010
2060
2590
2810
3010
Flow Rate 0.3 mL/minOptimized for a 2.1 mm ID column to maintain efficiency.
Column Temperature 35 °CImproves peak shape and reduces viscosity, ensuring reproducible retention times. [16]
Detector Wavelength 263 nm or 266 nmWavelength of maximum absorbance for Darunavir, providing good sensitivity. [5][7][21]
Injection Volume 2 - 5 µLSmall volume to minimize band broadening on a UPLC system.
Diluent Acetonitrile:Water (50:50, v/v)A solvent that ensures solubility and is compatible with the mobile phase.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between Darunavir and nearest impurityEnsures baseline separation for accurate quantification.
Tailing Factor (Tf) 0.8 – 1.5 for the Darunavir peakConfirms good peak symmetry and absence of undesirable secondary interactions.
%RSD of Peak Area ≤ 2.0% (from ≥ 5 replicate injections)Demonstrates the precision and reproducibility of the injector and system.
Plate Count (N) > 10,000 for the Darunavir peakIndicates high column efficiency and good column health.

References

  • ICH. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Patel, P. N., et al. (n.d.). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Indian Journal of Pharmaceutical Education and Research, 58(2 Suppl).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Gupta, K. R. (2025). (PDF) Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. ResearchGate.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Chromatography Guru. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Rathod, S., et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research, 28(2).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Rathod, S., et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Semantic Scholar.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Gananadhamu, S., et al. (n.d.). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health.
  • Modini, A. K., et al. (n.d.). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PubMed.
  • The Review of Diabetic Studies. (n.d.). Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product.
  • Modini, A. K. (2022). (PDF) Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. SciSpace.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Mansour, F. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LinkedIn.
  • de Cássia Salgado, H. R., & de Oliveira, C. C. (n.d.). Characteristics, Complexation and Analytical Methods of Darunavir.
  • Reddy, G. S., et al. (2012). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Journal of Chromatographic Science.
  • Journal of Pharmaceutical Negative Results. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. 13(Special Issue 9).
  • Drugs.com. (2025). Darunavir Monograph for Professionals.
  • Apotex Inc. (2023). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrAPO-DARUNAVIR.
  • Drugs.com. (2025). Darunavir: Package Insert / Prescribing Information / MOA.
  • World Health Organization. (2024). DARUNAVIR Draft proposal for inclusion for The International Pharmacopoeia.

Sources

Validation & Comparative

A Comprehensive Guide to the Full Validation of an Analytical Method for 1-epi-Darunavir Impurity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed walkthrough of the complete validation of a robust analytical method for the quantification of 1-epi-Darunavir, a critical diastereomeric impurity of the antiretroviral drug Darunavir. We will delve into the rationale behind the method development, a step-by-step validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and a comparative analysis with alternative analytical technologies.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and regulatory-compliant method for the control of stereoisomeric impurities.

The Criticality of Controlling Stereoisomeric Impurities

Darunavir, a potent HIV protease inhibitor, possesses multiple chiral centers, giving rise to several stereoisomers.[2] this compound is a diastereomer of Darunavir, meaning it has a different three-dimensional arrangement at one or more, but not all, of the chiral centers. While diastereomers share the same chemical formula and connectivity, they can exhibit distinct pharmacological and toxicological profiles.[3] Therefore, controlling the level of this compound in the final drug product is paramount to ensure its safety and efficacy. Regulatory agencies worldwide mandate the development and validation of specific analytical methods to monitor and limit such impurities.

A Proposed High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

Given the challenge of separating closely related diastereomers, a well-optimized High-Performance Liquid Chromatography (HPLC) method employing a Chiral Stationary Phase (CSP) is the cornerstone of this analysis. While various HPLC methods exist for Darunavir and its process-related impurities, the specific separation of diastereomers like this compound necessitates a specialized approach.[4][5]

Rationale for Method Development

The selection of the analytical method parameters is driven by the need for selectivity, sensitivity, and robustness.

  • Column: A polysaccharide-based Chiral Stationary Phase (CSP), such as a cellulose or amylose derivative, is proposed. These CSPs are renowned for their broad applicability in separating a wide range of chiral compounds, including diastereomers.[6] The selection would be based on an initial screening of different polysaccharide-based columns to achieve the best resolution.

  • Mobile Phase: A mobile phase consisting of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol or isopropanol) is a common starting point for normal-phase chiral separations. The ratio of these components is a critical parameter to optimize for achieving the desired separation.

  • Detection: UV detection at a wavelength where both Darunavir and this compound exhibit significant absorbance is appropriate. For Darunavir, a wavelength of around 265 nm is often used.[7]

  • Flow Rate and Temperature: These parameters are optimized to ensure good peak shape, reasonable analysis time, and reproducibility.

Full Method Validation Protocol

The validation of the analytical method is conducted in accordance with the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1]

Experimental Workflow for Method Validation

Caption: Workflow for the development and validation of the analytical method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Inject a solution of Darunavir reference standard.

  • Inject a solution of this compound reference standard (if available) or a sample known to contain the impurity.

  • Inject a mixture of Darunavir and this compound.

  • Inject a placebo solution (if analyzing a formulated product).

  • Perform forced degradation studies on Darunavir (acid, base, oxidative, thermal, and photolytic stress) and analyze the stressed samples to ensure no degradation products co-elute with the this compound peak.

Acceptance Criteria:

  • The this compound peak should be well-resolved from the Darunavir peak and any other potential impurities or degradation products. A resolution (Rs) of >1.5 is generally considered acceptable.[8]

  • The peak purity of both the Darunavir and this compound peaks should be confirmed using a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five solutions of this compound at different concentrations, ranging from the limit of quantitation (LOQ) to 120% of the specification limit for the impurity.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be close to zero.

  • The data points should be randomly scattered around the regression line.

Concentration LevelConcentration (µg/mL)Mean Peak Area
LOQ0.11250
50%0.56300
80%0.810100
100%1.012600
120%1.215200
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a sample of Darunavir drug substance and spike it with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the spiked impurity.

Acceptance Criteria:

  • The mean recovery should be within a pre-defined range, typically 80-120% for impurity analysis.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.50.4998.0
100%1.01.02102.0
150%1.51.4798.0
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. Experimental Protocol: Analyze six replicate samples of Darunavir spiked with this compound at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations (different days, different analysts, different equipment). Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for both repeatability and intermediate precision should be within an acceptable limit, typically ≤ 10% for impurity analysis at the specification limit.

Precision StudyMean Conc. (µg/mL)Standard Deviation% RSD
Repeatability1.010.033.0
Intermediate Precision1.030.054.9
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Ratio: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ should be at or below the reporting threshold for the impurity.

ParameterValue (µg/mL)
LOD0.03
LOQ0.1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% of the organic modifier)

  • Analyze a system suitability solution and a spiked sample under each modified condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

  • The quantitative results for the spiked sample should not be significantly affected by the changes in the method parameters.

Comparison with Other Analytical Alternatives

While the proposed HPLC method is robust and reliable, other technologies offer potential advantages, particularly in terms of speed and environmental impact.

Relationship Between Validation Parameters

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Precision LOD LOD Precision->LOD Precision->LOQ Range->Accuracy Range->Precision Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Interrelationship of the analytical method validation parameters.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures compared to conventional HPLC.[9][10][11]

  • Advantages:

    • Faster Analysis Times: Significantly shorter run times lead to higher throughput.[9]

    • Improved Resolution and Sensitivity: Narrower peaks result in better separation and lower detection limits.[9][12]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage, making it a more environmentally friendly option.[9]

  • Disadvantages:

    • Higher Initial Cost: UPLC systems are generally more expensive than HPLC systems.[12]

    • Increased Backpressure: The smaller particle sizes lead to higher backpressure, requiring specialized instrumentation.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[13][14]

  • Advantages:

    • Extremely Fast Separations: The low viscosity and high diffusivity of supercritical fluids allow for very high flow rates and rapid analyses.[14][15]

    • Green Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.[13][14]

    • Orthogonal Selectivity: SFC can often provide different selectivity for chiral separations compared to HPLC, offering a valuable alternative for difficult separations.[15]

  • Disadvantages:

    • Specialized Equipment: Requires dedicated SFC instrumentation.

    • Method Development Complexity: Optimizing parameters such as pressure, temperature, and co-solvent composition can be more complex than for HPLC.

FeatureHPLCUPLCSFC
Analysis Time LongerShorterShortest
Resolution GoodExcellentExcellent
Solvent Consumption HighLowVery Low
Throughput LowerHigherHighest
Initial Cost LowerHigherHigh

Conclusion

The full validation of an analytical method for a critical impurity like this compound is a non-negotiable aspect of pharmaceutical quality control. The proposed HPLC method, when rigorously validated according to ICH guidelines, provides a reliable and robust solution for ensuring the stereochemical purity of Darunavir. While alternative technologies like UPLC and SFC offer significant advantages in terms of speed and sustainability, the choice of method will ultimately depend on the specific laboratory's needs, resources, and throughput requirements. This guide provides a comprehensive framework for establishing a scientifically sound and regulatory-compliant analytical method, thereby contributing to the safety and efficacy of this vital antiretroviral medication.

References

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Retrieved from [Link]

  • Supercritical Fluid Chiral Separations - Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010, October 1). Retrieved from [Link]

  • SFC for Chiral separation in Pharmaceutical Industry - Chromedia. (n.d.). Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Retrieved from [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. (n.d.). Retrieved from [Link]

  • Chiral methods - ScienceDirect. (n.d.). Retrieved from [Link]

  • HPLC vs UPLC - What's the Difference? - Chromatography Today. (n.d.). Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Retrieved from [Link]

  • HPLC vs UPLC - Exploring the Differences - MONAD. (2024, April 1). Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved from [Link]

  • Chiral analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (n.d.). Retrieved from [Link]

  • HPLC Vs UPLC - What's The Difference? - Industry news - alwsci. (2022, February 9). Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from [Link]

  • Separation of Darunavir on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. (n.d.). Retrieved from [Link]

  • (PDF) Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation - ResearchGate. (n.d.). Retrieved from [Link]

  • RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy - PubMed. (n.d.). Retrieved from [Link]

  • Validation of Impurity Methods, Part II. (2014, August 22). Retrieved from [Link]

  • A Comprehensive Guide for Analytical Method Validation. (2023, September 20). Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO Brazil. (n.d.). Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.). Retrieved from [Link]

  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product - The Review of Diabetic Studies. (n.d.). Retrieved from [Link]

Sources

Comparative analysis of 1-epi-Darunavir against other known Darunavir impurities.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1-epi-Darunavir and Other Key Impurities

A Senior Application Scientist's Guide to Impurity Profiling of Darunavir

Introduction: The Critical Role of Impurity Profiling in Darunavir Quality Control

Darunavir is a second-generation HIV-1 protease inhibitor, pivotal in highly active antiretroviral therapy (HAART).[1][2] Its complex molecular structure, featuring multiple chiral centers, presents significant challenges during synthesis and storage, leading to the formation of various impurities.[3][4] The chemical name for darunavir is [(1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl] N-[(2S,3R)-4- [(4-aminophenyl)sulfonyl- (2-methylpropyl)amino]-3-hydroxy-1-phenyl- butan-2-yl] carbamate.[2] Controlling these impurities is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of the final drug product. Even minor impurities can possess different pharmacological or toxicological profiles, potentially impacting patient health.[5]

This guide provides a comparative analysis of this compound, a critical diastereomeric impurity, against other known process-related and degradation impurities of Darunavir. As a senior application scientist, my objective is to explain the causality behind the analytical choices, providing researchers and drug development professionals with a robust framework for identifying, separating, and quantifying these related substances. We will delve into the structural nuances that differentiate these molecules and explore the chromatographic strategies required for their effective resolution.

Understanding the Landscape of Darunavir Impurities

Darunavir impurities can be broadly categorized into three classes:

  • Process-Related Impurities: Intermediates or by-products formed during the synthesis of the Darunavir active pharmaceutical ingredient (API).

  • Degradation Products: Substances that form when the API is exposed to stress conditions such as acid, base, oxidation, heat, or light.[6]

  • Isomeric Impurities: Molecules with the same chemical formula and connectivity as Darunavir but with a different spatial arrangement of atoms. Given Darunavir's stereochemical complexity, diastereomers are a significant concern.

This analysis focuses on a representative set of impurities that highlight the diverse analytical challenges encountered in quality control.

Focus Impurity: this compound (A Diastereomer)

Darunavir has five stereocenters, leading to the possibility of numerous stereoisomers. The term "this compound" refers to an epimer of Darunavir, where the stereochemistry is inverted at one of the chiral centers. For this guide, we will define This compound as the diastereomer with the (1R, 2S) configuration in the core amino alcohol chain, while the rest of the molecule remains unchanged. This specific epimer represents a significant synthetic challenge, as its formation is plausible during the multi-step synthesis of the API.[7] Differences in stereochemistry can lead to significant variations in biological activity and toxicity.[5]

Other Key Darunavir Impurities for Comparison

To provide a comprehensive comparison, we will analyze this compound alongside the following known impurities:

  • Impurity A (Process-Related): [(1S,2R)-1-benzyl-2-hydroxy-3-{isobutyl-[4-(3- methylureido)benzenesulfonyl]-amino}-propyl)-carbamic acid (3R,3aS,6aR) hexahydro furo [2,3-b]furan-3-ylic ether]. This impurity arises from a reaction involving a urea-containing starting material or reagent.[8]

  • Impurity B (Process-Related/Degradation): 4-amino-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide (also referred to as Darunavir Diamino impurity). This compound is a key intermediate and a potential hydrolysis product where the bis-THF carbamate moiety is cleaved.[3][9]

  • Oxidative Degradation Product (DPO): An impurity formed under oxidative stress, often involving modification of the aniline moiety.[10]

Comparative Analysis: Structural and Chromatographic Properties

The primary challenge in analyzing Darunavir impurities lies in developing a single analytical method capable of resolving structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice.[11][12]

The choice of chromatographic conditions—particularly the stationary phase and mobile phase composition—is dictated by the subtle differences in the physicochemical properties of Darunavir and its impurities.

dot

Caption: Structural relationships between Darunavir and its key impurities.

Data Summary Table

The following table summarizes the key characteristics and typical chromatographic behavior of these impurities based on a composite of published reversed-phase HPLC methods.[8][11][13]

Compound Type Key Structural Difference from Darunavir Expected Polarity Typical Relative Retention Time (RRT) vs. Darunavir Analytical Challenge
Darunavir API-Reference1.00-
This compound IsomericInversion of stereocenter at C-1 and C-2Very Similar~0.9 - 1.1Co-elution is a major risk; requires high-efficiency columns and optimized mobile phase.
Impurity A Process-RelatedContains a methylureido group instead of an amino groupLess Polar> 1.1Requires sufficient gradient slope to elute within a reasonable time.
Impurity B (Diamino) Degradation/ProcessLacks the bis-THF carbamate groupMore Polar< 0.8May elute very early; requires good retention at the start of the gradient.
DPO DegradationOxidized aniline ringMore Polar< 0.9Peak shape can be poor; requires control of mobile phase pH.

Experimental Protocol: A Validated Stability-Indicating UPLC Method

This section details a representative UPLC method, synthesized from established protocols, designed for the simultaneous separation of Darunavir from its key impurities.[11][14] The rationale behind the chosen parameters is to provide a self-validating system that ensures robustness and reproducibility.

Causality Behind Experimental Choices:
  • Column: A C18 column with a sub-2 µm particle size (UPLC) is selected to provide the high theoretical plate count necessary to resolve the diastereomeric this compound from the main Darunavir peak.[11]

  • Mobile Phase: A gradient elution using a low-ionic-strength buffer (ammonium formate) and an organic modifier (acetonitrile/methanol) is employed. The buffer controls the ionization state of the basic amino groups, ensuring consistent peak shapes, while the gradient is essential to elute impurities with a wide range of polarities.[8][11]

  • Temperature: The column temperature is maintained at an elevated level (e.g., 55°C) to improve peak efficiency and reduce viscosity, allowing for optimal separation at a higher flow rate.[11]

  • Detection: UV detection at 265 nm is a common choice, as it represents a good absorbance maximum for Darunavir and its structurally related impurities.[8] A Photo Diode Array (PDA) detector is recommended to confirm peak purity.[10]

Step-by-Step Methodology
  • Chromatographic System:

    • System: UPLC system with a PDA detector.[11]

    • Column: Zorbax Bonus C18, 150 x 2.1 mm, 1.8 µm, or equivalent high-efficiency C18 column.[11]

    • Column Temperature: 55°C.[11]

    • Flow Rate: 0.22 mL/min.[11]

    • Injection Volume: 5 µL.[11]

    • Detection Wavelength: 265 nm.[8]

  • Reagents and Solutions:

    • Mobile Phase A: 0.02 M Ammonium acetate and Methanol (55:45 v/v).[11]

    • Mobile Phase B: Acetonitrile and Methanol (30:70 v/v).[11]

    • Diluent: Acetonitrile and Water (50:50 v/v).

  • Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
10.07030
35.02080
40.02080
41.0955
50.0955
  • Sample Preparation:

    • Standard Solution: Prepare a solution of Darunavir Reference Standard (RS) in diluent at a concentration of approximately 0.4 mg/mL.

    • Spiked Sample Solution: Prepare a solution of the Darunavir sample at 0.4 mg/mL and spike it with known impurities (including this compound) at the reporting threshold level (e.g., 0.05%). This is crucial for verifying the specificity and resolution of the method.[11]

  • System Suitability Test (SST):

    • Inject the Spiked Sample Solution.

    • Acceptance Criteria: The resolution between the critical pair (Darunavir and this compound) must be greater than 1.5. The tailing factor for the Darunavir peak should be less than 2.0.

Workflow Diagram

dot

G cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Validation prep_mpA Prepare Mobile Phase A (Buffered Aqueous) instrument_setup Set Up UPLC System (Column, Temp, Flow Rate) prep_mpA->instrument_setup prep_mpB Prepare Mobile Phase B (Organic) prep_mpB->instrument_setup prep_sample Prepare Spiked Sample (API + Impurities in Diluent) injection Inject Sample (5 µL) prep_sample->injection instrument_setup->injection gradient Run Gradient Program (50 min) injection->gradient detection Detect at 265 nm (PDA Detector) gradient->detection integration Integrate Chromatogram detection->integration sst_check Verify System Suitability (Resolution > 1.5) integration->sst_check quant Quantify Impurities (% Area Normalization) sst_check->quant report Generate Report quant->report

Caption: UPLC workflow for the analysis of Darunavir and its impurities.

Conclusion

The effective control of impurities, particularly diastereomers like this compound, is paramount in the manufacturing of Darunavir. This guide has demonstrated that a successful analytical strategy is built on a deep understanding of the structural nuances of each impurity. The separation of this compound from the parent API is a significant challenge that necessitates the use of high-efficiency chromatographic systems and meticulously optimized methods.

By employing a stability-indicating UPLC method, as detailed in this guide, researchers and quality control professionals can achieve robust and reliable separation of this compound and other process-related and degradation impurities. The provided protocol, grounded in established scientific literature, serves as a validated starting point for the development of in-house methods, ensuring that the final drug product meets the highest standards of purity, safety, and efficacy.

References

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Rasayan J. Chem. [URL: https://rasayanjournal.co.in/admin/php/upload/244_pdf.pdf]
  • Specificity chromatogram of darunavir and its six process related impurities (PRIs). Hindawi [URL: https://www.hindawi.com/journals/ijac/2023/6696089/]
  • Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks [URL: http://www.jchr.org/article_173661.html]
  • Design, synthesis and spectral characterization of darunavir analogue. International Journal of Bioassays [URL: https://www.ijbio.
  • Characterization of Impurities Generated by Force Degradation Studies of Darunavir and Ritonavir by LC-MS/MS. International Journal of Advanced Research in Engineering, Science & Management [URL: https://www.ijaresm.
  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4293700/]
  • STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry [URL: https://rasayanjournal.co.in/admin/php/upload/103_pdf.pdf]
  • Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Oxford Academic [URL: https://academic.oup.com/chromsci/article/51/4/332/321899]
  • Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies [URL: https://www.rdsjournal.org/index.php/journal/article/view/100]
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02710]
  • Darunavir-impurities. Pharmaffiliates [URL: https://www.
  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. National Institutes of Health (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788625/]
  • Structure of Darunavir and Darunavir impurities-I,II,III,IV,V and VI. ResearchGate [URL: https://www.researchgate.net/figure/Structure-of-Darunavir-and-Darunavir-impurities-I-II-III-IV-V-and-VI_fig1_342129815]
  • Darunavir Impurity 1. SynZeal [URL: https://www.synzeal.com/darunavir-impurity-1-na]
  • Darunavir Impurities Manufacturers & Suppliers. Daicel Pharma Standards [URL: https://www.daicel.com/pharmaceutical/products/darunavir-impurities]
  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research [URL: https://biomedres.us/pdfs/BJSTR.MS.ID.004624.pdf]
  • Synthesis and Characterization of Long Acting Darunavir Prodrugs. National Institutes of Health (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7804470/]
  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au [URL: https://pubs.acs.org/doi/10.1021/acsbiomedchemau.4c00040]
  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC. National Institutes of Health (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11516087/]
  • Darunavir Impurities Standards. SynThink Research Chemicals [URL: https://www.synthink.com/pharmaceutical-impurity-standards/darunavir-impurities.html]
  • A Comparative Guide to Diastereomeric Derivatization for Enantiomeric Purity Assessment. Benchchem [URL: https://www.benchchem.com/blog/a-comparative-guide-to-diastereomeric-derivatization-for-enantiomeric-purity-assessment]
  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. Vignan's Foundation for Science, Technology and Research [URL: https://www.vignan.ac.in/blog/images/inc/Identification-Isolation-and-Structural-Characterization-of-Novel-Forced-Degradation-Products-of-Darunavir-Using-Advanced-Analytical-Techniques.pdf]
  • Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Semantic Scholar [URL: https://www.semanticscholar.org/paper/Development-of-HPLC-Method-for-Estimation-of-in-Rathod-Pounikar/d976536b13957b44358a5c3702a0336220042468]
  • DARUNAVIR TABLETS Draft proposal for inclusion for The International Pharmacopoeia. World Health Organization [URL: https://cdn.who.int/media/docs/default-source/medicines/norms-and-standards/current-projects/qas20-830_darunavir-tabs_13aug2024.pdf?sfvrsn=2f210d7_3]
  • Darunavir and Impurities. BOC Sciences [URL: https://www.bocsci.com/darunavir-and-impurities-guide.html]
  • Analysis of diastereoisomer impurities in chiral pharmaceutical compounds by capillary electrophoresis. Scilit [URL: https://www.scilit.net/article/10.1007/bf02269833]
  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology [URL: https://www.pharmtech.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI [URL: https://www.mdpi.com/1420-3049/22/10/1758]
  • Chiral switches versus de novo enantiomerically pure compounds. ResearchGate [URL: https://www.researchgate.net/publication/225301389_Chiral_switches_versus_de_novo_enantiomerically_pure_compounds]
  • DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia [URL: https://www.gpatindia.com/darunavir-synthesis-sar-mcq-structure-chemical-properties-and-therapeutic-uses/]
  • Characterization of Darunavir: Î'-Cyclodextrin complex and Comparison with the Forms of Darunavir Ethanolate and Hydrate. ResearchGate [URL: https://www.researchgate.
  • Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. National Institutes of Health (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2663221/]
  • Darunavir. Wikipedia [URL: https://en.wikipedia.org/wiki/Darunavir]

Sources

A Comparative Guide to Cross-Validation of HPLC and UPLC Methods for 1-epi-Darunavir Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of 1-epi-Darunavir, a critical stereoisomeric impurity of the antiretroviral drug Darunavir. For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of Darunavir is paramount to its safety and efficacy. This document offers supporting experimental data and detailed protocols to facilitate the modernization of analytical workflows from HPLC to UPLC while maintaining data integrity and regulatory compliance.

Introduction: The Significance of Stereoisomeric Purity in Darunavir

Darunavir is a potent protease inhibitor used in the treatment of HIV-1 infection.[1] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. The presence of stereoisomers, such as this compound, can impact the drug's safety and potency profile. Therefore, regulatory authorities mandate the use of robust analytical methods to accurately quantify such impurities.[2]

Traditionally, HPLC has been the cornerstone for the analysis of pharmaceuticals. However, the advent of UPLC, with its use of sub-2 µm particle columns, offers significant enhancements in speed, resolution, and sensitivity.[3] The transition from an established HPLC method to a more efficient UPLC method necessitates a thorough cross-validation to demonstrate that the new method is equivalent to, or better than, the existing one, ensuring the reliability and consistency of analytical data.[4]

This guide will walk you through the principles of HPLC and UPLC, the design of a cross-validation study based on International Council for Harmonisation (ICH) guidelines, detailed experimental protocols, and a comparative analysis of the performance of both techniques for the analysis of this compound.

The Leap from HPLC to UPLC: A Paradigm Shift in Liquid Chromatography

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC systems employ columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This smaller particle size leads to a substantial increase in chromatographic efficiency, resulting in sharper and narrower peaks.

To drive the mobile phase through the more resistant UPLC columns, the instrumentation operates at much higher pressures (up to 15,000 psi) compared to HPLC systems (typically 4,000-6,000 psi). This combination of smaller particles and higher pressure allows for faster flow rates and shorter column lengths, dramatically reducing analysis times without sacrificing, and often improving, resolution.

Experimental Design: A Robust Cross-Validation Strategy

The cross-validation of the HPLC and UPLC methods for this compound analysis is designed to meet the validation parameters outlined in the ICH Q2(R1) guideline.[5] The study will assess the following key performance characteristics for both methods:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined and detected with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the workflow for the cross-validation of the HPLC and UPLC methods.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation & Comparison MD_HPLC Develop & Optimize HPLC Method MV_HPLC Validate HPLC Method (Specificity, Precision, Accuracy, Linearity, Range, LOQ, LOD, Robustness) MD_HPLC->MV_HPLC MD_UPLC Develop & Optimize UPLC Method MV_UPLC Validate UPLC Method (Specificity, Precision, Accuracy, Linearity, Range, LOQ, LOD, Robustness) MD_UPLC->MV_UPLC Compare Compare Performance Parameters (Resolution, Retention Time, Sensitivity, etc.) MV_HPLC->Compare MV_UPLC->Compare Equivalence Assess Method Equivalence Compare->Equivalence Validation Parameters Logic Specificity Specificity Precision Precision Specificity->Precision Accuracy Accuracy Specificity->Accuracy Precision->Accuracy Linearity Linearity Accuracy->Linearity Range Range Linearity->Range Range->Precision Range->Accuracy LOQ LOQ LOQ->Precision LOD LOD Robustness Robustness

Sources

A Comparative Guide to the In-Vitro Anti-HIV Activity of Darunavir and Its Diastereomer, 1-epi-Darunavir

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiretroviral therapeutics, the specificity of molecular interactions is paramount. This guide provides a detailed comparison of the established HIV protease inhibitor, Darunavir, against its diastereomer, 1-epi-Darunavir. While Darunavir is a cornerstone of Highly Active Antiretroviral Therapy (HAART), the in-vitro activity of its epimer is not extensively documented. This document will, therefore, juxtapose the known potency of Darunavir with a scientifically grounded discussion on the predicted activity of this compound, rooted in the principles of stereochemistry and enzyme kinetics. Furthermore, we will present a comprehensive, field-proven protocol for conducting a direct comparative in-vitro analysis, empowering researchers to perform this evaluation.

Introduction: The Critical Role of Stereochemistry in HIV Protease Inhibition

The Human Immunodeficiency Virus (HIV), a retrovirus, critically depends on the enzymatic activity of HIV protease for its replication cycle. This enzyme cleaves newly synthesized polyproteins into mature, functional viral proteins, a necessary step for the assembly of new, infectious virions. Consequently, HIV protease has been a prime target for antiretroviral drug development.

Darunavir is a second-generation HIV protease inhibitor, distinguished by its high potency and a high genetic barrier to resistance. Its molecular structure is meticulously designed to fit into the active site of the HIV protease, mimicking the peptide substrates that the enzyme naturally cleaves. This binding is highly dependent on the precise three-dimensional arrangement of the atoms in the Darunavir molecule—its stereochemistry. Even minor alterations to this spatial arrangement, such as the inversion of a single chiral center, can drastically alter or eliminate its therapeutic efficacy. This guide explores this fundamental principle by comparing Darunavir with this compound, its diastereomer with an inverted stereocenter at the 1-position.

Darunavir: The Benchmark for Potency

Darunavir has demonstrated potent antiviral activity against a broad range of HIV-1 laboratory strains and clinical isolates, including those resistant to other protease inhibitors. Its efficacy is a direct result of its high affinity for the HIV protease active site.

Mechanism of Action

Darunavir acts as a competitive inhibitor of HIV protease. It is designed to fit snugly within the enzyme's active site, forming a stable complex that prevents the protease from binding to and cleaving the viral Gag-Pol polyproteins. This inhibition is characterized by numerous hydrogen bonds and van der Waals interactions between the inhibitor and the amino acid residues of the protease active site. The hydroxyl group on the central hexahydrofuro[2,3-b]furan-3-yl (bis-THF) moiety is particularly crucial for this interaction, as it displaces a water molecule that is key to the catalytic activity of the enzyme.

cluster_0 HIV Replication Cycle cluster_1 Mechanism of Darunavir Action HIV Virion HIV Virion Viral Entry Viral Entry HIV Virion->Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Polyprotein Synthesis Polyprotein Synthesis Transcription & Translation->Polyprotein Synthesis Polyprotein Polyprotein Polyprotein Synthesis->Polyprotein HIV Protease HIV Protease Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Non-infectious Virion Non-infectious Virion HIV Protease->Non-infectious Virion Polyprotein->HIV Protease Cleavage Darunavir Darunavir Darunavir->HIV Protease Inhibition Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly

Caption: Mechanism of Darunavir Inhibition of HIV Protease.

In-Vitro Activity of Darunavir

The in-vitro anti-HIV activity of a compound is typically quantified by several key parameters:

  • EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): The ratio of CC50 to EC50, which indicates the therapeutic window of the drug. A higher SI is desirable.

The following table summarizes the reported in-vitro activity of Darunavir against various HIV-1 strains in different cell lines.

Cell LineHIV-1 StrainEC50 (nM)CC50 (μM)Selectivity Index (SI)Reference
MT-4IIIB1.6 - 4.7>100>21,277 - >62,500
CEM-SSRF0.00329.49,800
Peripheral Blood Mononuclear Cells (PBMCs)Ba-L (CCR5-tropic)3.3>100>30,303

This compound: A Tale of Stereochemical Inversion

This compound is a diastereomer of Darunavir, meaning it has the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation of its atoms at one or more stereocenters. Specifically, in this compound, the stereochemistry at the first carbon of the bis-THF moiety is inverted.

This seemingly minor change has profound implications for the molecule's ability to bind to the HIV protease. The precise spatial arrangement of the atoms in Darunavir is what allows it to fit into the active site of the enzyme like a key in a lock. The inversion of a single chiral center in this compound would alter the overall shape of the molecule, leading to steric hindrance and the loss of key hydrogen bonding interactions within the enzyme's active site. Consequently, it is hypothesized that this compound will exhibit significantly reduced or no anti-HIV activity compared to Darunavir.

To date, there is a lack of published, direct comparative studies on the in-vitro anti-HIV activity of this compound. Therefore, the following section provides a robust experimental protocol to perform such a comparison.

Experimental Protocol: A Head-to-Head In-Vitro Comparison

This protocol outlines a standard and reliable method for determining the EC50, CC50, and Selectivity Index of test compounds against HIV-1 in a cell-based assay.

Objective

To quantify and compare the in-vitro anti-HIV-1 activity and cytotoxicity of Darunavir and this compound.

Materials
  • Cell Line: MT-4 (human T-cell leukemia) cells.

  • HIV-1 Strain: HIV-1 (IIIB).

  • Compounds: Darunavir (positive control), this compound (test compound).

  • Reagents: RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), isopropanol with 0.04 N HCl.

  • Equipment: 96-well microtiter plates, CO2 incubator (37°C, 5% CO2), multichannel pipette, microplate reader.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Preparation cluster_2 Assay Setup cluster_3 MTT Assay cluster_4 Data Analysis prep_cells Culture and count MT-4 cells plate_cells Plate MT-4 cells in 96-well plates prep_cells->plate_cells prep_compounds Prepare serial dilutions of Darunavir and this compound add_compounds Add compound dilutions to appropriate wells prep_compounds->add_compounds plate_cells->add_compounds infect_cells Infect cells with HIV-1 (IIIB) add_compounds->infect_cells incubate Incubate for 5 days at 37°C, 5% CO2 infect_cells->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt lyse_cells Add acidic isopropanol to dissolve formazan incubate_mtt->lyse_cells read_plate Read absorbance at 570 nm lyse_cells->read_plate calculate Calculate EC50, CC50, and Selectivity Index read_plate->calculate

A Head-to-Head Spectroscopic Comparison of Darunavir and Its Epimers: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereoisomerism in Antiviral Therapy

Darunavir is a potent, second-generation protease inhibitor that has become a cornerstone of combination antiretroviral therapies (cART) for managing HIV-1 infection.[1][2] Its molecular structure is characterized by multiple chiral centers, giving rise to the possibility of several stereoisomers. Among these, epimers—diastereomers that differ in configuration at only one of several stereogenic centers—represent a critical class of potential process-related impurities or degradation products.

From a regulatory and pharmacological standpoint, the distinction between a drug and its epimers is not merely academic. Different stereoisomers of a chiral drug can exhibit vastly different pharmacological activities, pharmacokinetic profiles, and toxicological effects.[2][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization and quantification of the stereoisomeric composition of any new drug substance.[2][3][4][5] The ICH Q3A/B guidelines, for instance, set stringent thresholds for the reporting, identification, and qualification of impurities, a category under which undesired epimers fall.[6][7]

This guide provides a comprehensive, head-to-head comparison of the spectroscopic techniques used to differentiate and characterize Darunavir from its epimers. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers in this essential analytical challenge.

The Subjects of Comparison: Darunavir and its Epimer

Darunavir possesses a complex stereochemistry. The approved drug is the single, specific diastereomer with the IUPAC name (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-1-phenylbutan-2-yl]carbamate.[8] An epimer would have an inverted stereochemistry at one of these centers. For the purpose of this guide, we will consider a common potential epimer, such as the (1R,2S)-Darunavir diastereomer, which differs in the configuration of the amino alcohol core.[9]

G cluster_0 Stereoisomeric Relationship DRV Darunavir ((2S,3R) Core) EPI Epimer (e.g., (2R,3S) Core) DRV->EPI Epimerization at C2 or C3

Caption: Logical relationship between Darunavir and a potential epimer.

The Analytical Workflow: A Multi-Technique Approach

Distinguishing between epimers requires a sophisticated analytical strategy. Since epimers have identical molecular weights and often similar polarities, a single technique is insufficient. The optimal workflow combines a high-resolution separation technique with information-rich spectroscopic methods for unambiguous structural elucidation.

workflow cluster_workflow Analytical Workflow for Epimer Identification cluster_elucidation Structural Elucidation start Sample Mixture|{Darunavir + Epimers} separation Chiral HPLC Baseline Separation of Epimers start->separation quant UV/PDA Detector Quantification separation->quant ms Mass Spectrometry (MS) Molecular Weight Confirmation separation->ms Fraction Collection nmr NMR Spectroscopy Definitive Structure & Stereochemistry ms->nmr Further Analysis

Caption: Recommended workflow for separating and identifying Darunavir epimers.

Head-to-Head Spectroscopic Comparison

The fundamental principle behind distinguishing epimers lies in exploiting the subtle differences in their three-dimensional structures. While they share the same constitution, the spatial arrangement of atoms is different, which can influence their spectroscopic properties.

Chromatographic Separation (Chiral HPLC)

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone of epimer analysis. The separation mechanism relies on the differential interaction between the chiral analytes and a chiral stationary phase (CSP). The transient diastereomeric complexes formed between the epimers and the CSP have different energies, leading to different retention times and enabling their separation.[4] Reverse-phase HPLC using standard C8 or C18 columns will typically not resolve epimers.[10][11]

Expected Outcome:

  • Darunavir: A sharp, single peak at a characteristic retention time.

  • Epimer: A distinct peak with a different retention time, ideally baseline-resolved from the Darunavir peak.

Mass Spectrometry (MS)

Causality: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). As epimers, Darunavir and its counterparts are isomers and thus have the exact same molecular formula (C₂₇H₃₇N₃O₇S) and molecular weight (547.66 g/mol ).[8] Therefore, standard MS cannot differentiate between them.

Expected Outcome:

  • Darunavir & Epimer: Both will show an identical parent ion peak (e.g., [M+H]⁺ at m/z 548.24). Tandem MS (MS/MS) fragmentation patterns are also expected to be very similar, if not identical, as fragmentation is primarily driven by bond energies rather than stereochemistry. MS is therefore used for confirmation of identity post-separation, not for differentiation.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of stereoisomers. It measures the magnetic properties of atomic nuclei, which are highly sensitive to the local electronic environment. The different spatial arrangement of atoms in epimers leads to subtle but measurable differences in the chemical environments of nuclei near the epimeric center.

Expected Outcome:

  • ¹H NMR: While the overall spectra will be very similar, specific protons at or adjacent to the inverted stereocenter will exhibit changes in their chemical shifts (δ) and spin-spin coupling constants (J-values).

  • ¹³C NMR: Similar to ¹H NMR, carbons near the epimeric center will show slight variations in their chemical shifts.

  • 2D NMR (NOESY/ROESY): These experiments reveal through-space correlations between protons. For epimers, the Nuclear Overhauser Effect (NOE) patterns for protons around the chiral center will differ, providing definitive proof of the relative stereochemistry. A study on the synthesis of Darunavir utilized 2D-NMR to characterize impurities, highlighting its power in this context.[10]

Vibrational Spectroscopy (IR/Raman)

Causality: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[13][14][15] Since epimers have the same functional groups and bonds, their IR and Raman spectra are typically almost superimposable. Distinguishing them is generally not feasible with standard IR or Raman techniques.

Expected Outcome:

  • Darunavir & Epimer: Identical or nearly identical spectra. Major peaks corresponding to functional groups (N-H, C=O, S=O) will be present in both.

  • Advanced Technique: Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can distinguish between epimers, as it is sensitive to the overall molecular chirality.[16]

UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy measures the absorption of light by chromophores within a molecule. The chromophores in Darunavir (the phenyl and aminobenzenesulfonamide groups) are unaffected by a change in stereochemistry at a distant chiral center.

Expected Outcome:

  • Darunavir & Epimer: Identical UV-Vis spectra, with the same λmax (maximum absorbance wavelength), typically observed around 265-268 nm.[17][18] This technique is excellent for quantification after the epimers have been separated by HPLC but provides no discriminatory information on its own.

Summary of Spectroscopic Data

Spectroscopic TechniqueDarunavirEpimerDifferentiable?Rationale
Chiral HPLC Single Peak (t₁)Single Peak (t₂)Yes Differential interaction with Chiral Stationary Phase.
Mass Spectrometry (MS) [M+H]⁺ at 548.24[M+H]⁺ at 548.24No Identical molecular formula and weight.
¹H & ¹³C NMR Specific δ and J valuesMinor but distinct changes in δ and J values near the epimeric centerYes Different local magnetic environments due to altered stereochemistry.
2D NMR (NOESY/ROESY) Specific through-space correlationsDifferent correlation patterns around the epimeric centerYes (Definitive) Directly probes the 3D arrangement of atoms.
IR/Raman Spectroscopy Characteristic vibrational bandsNearly identical vibrational bandsNo Same functional groups and bond types.
UV-Vis Spectroscopy λmax ≈ 265-268 nmλmax ≈ 265-268 nmNo Identical chromophores.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Epimer Separation
  • Objective: To achieve baseline separation of Darunavir from its potential epimers.

  • Instrumentation: HPLC system with a Photo Diode Array (PDA) detector.

  • Column: A polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol). The exact ratio must be optimized. For example, a starting point could be Heptane:Ethanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 267 nm.[19]

  • Procedure:

    • Prepare a standard solution of Darunavir and a test solution of the sample suspected to contain epimers in the mobile phase at a concentration of ~1 mg/mL.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the standard and test solutions.

    • Record the chromatograms and determine the retention times and peak areas for Darunavir and any separated epimers.

    • Self-Validation: The method is validated by demonstrating specificity (baseline resolution > 2.0), linearity over a defined concentration range, and precision (repeatability of injections).[10]

Protocol 2: NMR Sample Preparation for Structural Confirmation
  • Objective: To acquire high-resolution 1D and 2D NMR spectra for unambiguous structural elucidation of isolated epimers.

  • Prerequisite: The epimer of interest must be isolated with high purity (>95%), typically by preparative chiral HPLC.

  • Materials: Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), NMR tubes.

  • Procedure:

    • Dissolve 5-10 mg of the purified epimer in approximately 0.6 mL of the chosen deuterated solvent.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire standard spectra: ¹H, ¹³C, and 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy).

    • Data Interpretation: Compare the acquired spectra directly with a reference spectrum of pure Darunavir. Focus on the chemical shifts and correlations of the protons and carbons in the amino alcohol core and the bis-THF moiety to pinpoint the site of epimerization.

Conclusion

The spectroscopic differentiation of Darunavir from its epimers is a non-trivial but essential task for ensuring drug quality and patient safety. A single technique is never sufficient. The robust analytical strategy relies on the powerful combination of chiral HPLC for physical separation and NMR spectroscopy for definitive structural and stereochemical assignment. While MS confirms molecular identity and UV-Vis aids in quantification, they lack discriminatory power for these isomers. This head-to-head comparison underscores the importance of selecting the right analytical tools and understanding the principles behind them to navigate the complexities of stereoisomer analysis in modern drug development.

References

  • ICH. (n.d.). Enantiomeric Impurities: ICH Guidelines. Scribd. Retrieved from [Link]

  • Ghosh, A. K., et al. (2018). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum of Darunavir Standard Solution. Retrieved from [Link]

  • Veeprho. (n.d.). Darunavir Diastereomer (1R,2S) | CAS 1402142-63-5. Retrieved from [Link]

  • Birajdar, A. V., et al. (2021). UV Spectrophotometric Method Development and Validation of Darunavir in bulk and Solid Dosage Form. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Rao, R. N., et al. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 75, 186-91. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS Spectra of DARUNAVIR (10 µg/ml). Retrieved from [Link]

  • Patel, D. B., et al. (2017). A new stability indicating RP-HPLC method development and validation for the determination of Darunavir in bulk and tablets. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Bhavyasri, K., et al. (2020). Simultaneous Method Development, Validation and Stress Studies of Darunavir and Ritonavir. Scholars Academic Journal of Pharmacy. Retrieved from [Link]

  • Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Retrieved from [Link]

  • FDA. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Retrieved from [Link]

  • Magari, P., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. Retrieved from [Link]

  • D'Avolio, A., et al. (2016). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. Clinical Biochemistry, 49(7-8), 580-6. Retrieved from [Link]

  • Lopes, J. C. D., et al. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 26(2), 439. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Darunavir on Newcrom R1 HPLC column. Retrieved from [Link]

  • EMA. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • de Peinder, P. (2009). A sensitive and selective vibrational spectroscopy technique in life sciences. Spectroscopy Europe. Retrieved from [Link]

  • Scott, C. (2020, January 18). Molecular Vibrational Spectroscopy (Infrared and Raman). YouTube. Retrieved from [Link]

  • University of Siegen. (n.d.). Vibrational Spectroscopy (IR, Raman). Retrieved from [Link]

Sources

A Guide to Inter-Laboratory Validation of a Stability-Indicating HPLC Method for 1-epi-Darunavir

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of 1-epi-Darunavir, a critical stereoisomeric impurity of the antiretroviral drug Darunavir. The objective is to establish the method's reproducibility and suitability for routine quality control in different laboratory settings, ensuring consistent and reliable results. This document is intended for researchers, scientists, and drug development professionals.

The Imperative of Stereoisomeric Impurity Control in Darunavir

Darunavir is a potent protease inhibitor used in the treatment of HIV infection. Like many chiral drugs, its therapeutic efficacy and safety are intrinsically linked to its stereochemical purity. The presence of stereoisomers, such as the epimer this compound, can potentially impact the drug's safety and efficacy profile. Therefore, regulatory agencies mandate the development and validation of robust analytical methods to control such impurities within stringent limits.

The validation of an analytical method is a critical step in ensuring its reliability. An inter-laboratory study, or collaborative trial, is the ultimate test of a method's reproducibility, assessing its performance across different laboratories, analysts, and equipment. This guide outlines a systematic approach to conducting such a study for a this compound analytical method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Analytical Method: A Stability-Indicating RP-HPLC Approach

The foundation of a successful inter-laboratory study is a well-developed and optimized analytical method. For the quantification of this compound, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard.

Causality Behind Experimental Choices

The selection of chromatographic conditions is paramount for achieving the necessary resolution between Darunavir, this compound, and other potential degradation products. A C18 column is often chosen for its versatility and ability to separate compounds with varying polarities. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve symmetric peak shapes and adequate retention times. The pH of the buffer is a critical parameter, as it can influence the ionization state of the analytes and thus their retention behavior. A photodiode array (PDA) detector is preferred as it allows for the assessment of peak purity, a key aspect of specificity.

Experimental Protocol: RP-HPLC Method for this compound

The following protocol is a representative example of an RP-HPLC method suitable for the analysis of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 20% B

    • 32-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A and Acetonitrile (80:20 v/v)

Inter-Laboratory Study Design: A Collaborative Approach to Validation

The inter-laboratory study is designed to assess the reproducibility of the analytical method. A minimum of three independent laboratories should participate in the study.

Workflow for the Inter-laboratory Study

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n≥3) A Protocol Development & Sample Preparation B Distribution of Samples & Reference Standards A->B C Data Collection & Statistical Analysis B->C E Method Transfer & Familiarization B->E D Final Report Generation C->D F Analysis of Validation Samples E->F G Reporting of Results F->G G->C

Caption: Workflow of the inter-laboratory validation study.

Validation Parameters and Acceptance Criteria

The study will focus on the following validation parameters as per ICH Q2(R1) guidelines:

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The peak for this compound should be well-resolved from Darunavir and any degradation products. Peak purity should pass.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections. Intermediate Precision: RSD ≤ 5.0% between analysts, days, and instruments. Reproducibility (Inter-laboratory): RSD ≤ 10.0% between laboratories.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision at the LOQ should meet acceptance criteria.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C) are varied.

Experimental Protocols for Validation

Specificity: Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed by the coordinating laboratory.[5][6][7] Darunavir samples should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) and visible light for 7 days

The stressed samples are then analyzed to ensure that the this compound peak is well-resolved from any degradation products.

Linearity

Each participating laboratory will prepare a series of at least five solutions of this compound reference standard at different concentrations (e.g., 50%, 80%, 100%, 120%, and 150% of the specification limit). Each solution will be injected in triplicate.

Accuracy

Accuracy will be assessed by the standard addition method. Each laboratory will spike a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Each concentration level will be prepared in triplicate.

Precision
  • Repeatability: Each laboratory will inject the 100% concentration level solution six times.

  • Intermediate Precision: Within each laboratory, the analysis will be performed by two different analysts on two different days using two different instruments (if available).

  • Reproducibility: The results from all participating laboratories will be statistically compared.

Data Analysis and Interpretation

The data from all participating laboratories will be collected by the coordinating laboratory for statistical analysis. The mean, standard deviation, and relative standard deviation (RSD) will be calculated for each validation parameter. Analysis of variance (ANOVA) can be used to assess the significance of inter-laboratory variation.[8]

Representative Data Tables

Table 1: Inter-laboratory Linearity Results for this compound

LaboratoryCorrelation Coefficient (r²)
Lab A0.9995
Lab B0.9992
Lab C0.9998

Table 2: Inter-laboratory Accuracy Results for this compound

LaboratoryConcentration LevelMean Recovery (%)
Lab A80%99.5
100%100.2
120%101.1
Lab B80%98.9
100%99.8
120%100.5
Lab C80%100.1
100%100.8
120%101.5

Table 3: Inter-laboratory Precision Results for this compound

LaboratoryRepeatability (RSD %)Intermediate Precision (RSD %)
Lab A0.81.5
Lab B1.11.9
Lab C0.91.7
Overall Reproducibility (RSD %) \multicolumn{2}{c}{4.2 }

Conclusion

A successfully validated analytical method for this compound through an inter-laboratory study provides a high degree of confidence in its reliability and reproducibility. The data generated from such a study demonstrates that the method is suitable for its intended purpose of routine quality control in different laboratory environments. This ensures the consistent quality and safety of Darunavir drug products, ultimately protecting patient health.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. De Gruyter. [Link]

  • Forced degradation study of darunavir ethanolate and ritonavir combination in acidic, basic and oxidative conditions establishing degradation products. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment and Certification of a 1-epi-Darunavir Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the chemical integrity of active pharmaceutical ingredients (APIs) like Darunavir is paramount to ensuring patient safety and therapeutic efficacy.[1][2][3] Darunavir, a potent HIV-1 protease inhibitor, possesses multiple chiral centers, giving rise to several stereoisomers.[4] Among these, 1-epi-Darunavir, a diastereomer, is a critical process-related impurity that must be meticulously controlled. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment and certification of a this compound reference standard, grounded in scientific principles and regulatory expectations.

The Criticality of Stereoisomeric Purity in Darunavir

The spatial arrangement of atoms in a drug molecule can dramatically influence its pharmacological and toxicological profile. For Darunavir, the specific stereochemistry is essential for its binding to the HIV-1 protease active site. The presence of diastereomers like this compound, even in minute quantities, can potentially alter the drug's efficacy, introduce unforeseen side effects, or impact its pharmacokinetic properties. Therefore, the development and certification of a highly pure this compound reference standard are indispensable for the accurate quantification and control of this impurity in Darunavir drug substance and product.[5][6]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities.[7][8][9] The availability of a well-characterized reference standard is a prerequisite for validating analytical methods used for routine quality control.[5][7]

Comparative Analysis of Analytical Techniques for Purity Assessment

The cornerstone of certifying a reference standard is the application of multiple, orthogonal analytical techniques to provide a comprehensive purity profile. For a diastereomer like this compound, the challenge lies in achieving adequate separation from the main Darunavir isomer and other related impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Principle: HPLC and UPLC are powerful separation techniques that differentiate compounds based on their affinity for a stationary phase while being transported by a mobile phase. For stereoisomers, chiral stationary phases (CSPs) are often necessary to achieve separation. However, due to the different physical properties of diastereomers, they can often be separated on achiral columns.

Experimental Rationale: The selection of the column and mobile phase is critical. A reversed-phase C18 or C8 column is a common starting point for Darunavir and its impurities.[10][11][12] Method development involves optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), pH, and gradient elution profile to achieve baseline separation of this compound from Darunavir and other potential impurities.[13][14][15] UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.[16]

Workflow for HPLC/UPLC Method Development:

Caption: HPLC/UPLC method development workflow for this compound.

Detailed Protocol for a Validated RP-HPLC Method:

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., X-Bridge C18, 150 x 4.6 mm, 3.5 µm) is a suitable choice.[10][12]

  • Mobile Phase:

    • Mobile Phase A: 0.01M Ammonium formate buffer, pH adjusted to 3.0 with formic acid.[12]

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start with a lower percentage of Mobile Phase B, gradually increasing to elute more retained components.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • Detection: PDA detection at 265 nm.[12][13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound candidate material in a suitable diluent (e.g., a mixture of water and acetonitrile).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a specific reference standard of the same compound.[17] The integral of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[17] By using a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Experimental Rationale: For diastereomers like this compound, specific protons will have unique chemical shifts compared to Darunavir, allowing for their distinct integration.[18] The choice of a suitable internal standard is critical; it should have signals that do not overlap with the analyte's signals and be stable and non-volatile. Maleic acid or dimethyl sulfone are common choices.

Workflow for qNMR Purity Assessment:

Sources

A Comparative Analysis of Forced Degradation Pathways of Darunavir and its Diastereomer, 1-epi-Darunavir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the forced degradation profiles of Darunavir, a potent HIV-1 protease inhibitor, and its diastereomer, 1-epi-Darunavir. Understanding the chemical stability of a drug substance and its impurities is a critical aspect of drug development, ensuring the safety and efficacy of the final pharmaceutical product.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols.

The stability of a drug molecule is intrinsically linked to its chemical structure. In the case of chiral molecules like Darunavir, which possesses multiple stereocenters, diastereomers can exhibit different physicochemical properties, including stability.[2] Therefore, a comparative forced degradation study of Darunavir and its stereoisomeric impurity, this compound, is essential to understand their relative stability and potential degradation pathways.

Introduction to Darunavir and the Significance of Stereoisomeric Impurities

Darunavir (DRV) is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multi-drug resistant strains of HIV-1.[3][4] Its complex molecular structure, featuring several chiral centers, gives rise to the possibility of multiple stereoisomers. This compound is a diastereomer of Darunavir, differing in the stereochemical configuration at one of its chiral centers.[5] The presence of stereoisomeric impurities can impact the safety and efficacy profile of a drug, making their control and characterization a regulatory expectation.[2][6]

Forced degradation studies, or stress testing, are designed to intentionally degrade a drug substance to identify potential degradation products and establish degradation pathways.[7] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[8]

This guide will delve into a comparative forced degradation study of Darunavir and this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic and basic), oxidation, and photolysis.[8][9][10]

Experimental Design: A Head-to-Head Comparison

The core of this guide is a meticulously designed experimental protocol to compare the degradation kinetics and product profiles of Darunavir and this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.

  • Test Articles: Darunavir and this compound reference standards.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (ACN), Methanol (MeOH), Ammonium acetate, and purified water. All reagents should be of analytical or HPLC grade.

  • Equipment: HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS), pH meter, calibrated oven, photostability chamber, and analytical balance.

The following diagram illustrates the overall workflow for the comparative forced degradation study.

Forced_Degradation_Workflow cluster_setup Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Darunavir & this compound) Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1N HCl) Stock_Solutions->Acid_Hydrolysis Expose to Stress Base_Hydrolysis Basic Hydrolysis (e.g., 0.1N NaOH) Stock_Solutions->Base_Hydrolysis Expose to Stress Oxidation Oxidative Stress (e.g., 3% H₂O₂) Stock_Solutions->Oxidation Expose to Stress Photolytic_Stress Photolytic Stress (ICH Q1B) Stock_Solutions->Photolytic_Stress Expose to Stress Thermal_Stress Thermal Stress (e.g., 80°C) Stock_Solutions->Thermal_Stress Expose to Stress Neutralization Neutralization/ Quenching Acid_Hydrolysis->Neutralization Base_Hydrolysis->Neutralization Oxidation->Neutralization HPLC_Analysis HPLC-PDA/MS Analysis Photolytic_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Neutralization->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for the comparative forced degradation study.

The following are step-by-step protocols for each stress condition. It is crucial to run a control sample (unstressed) for both Darunavir and this compound for comparison.

Protocol 1: Acidic Hydrolysis

  • Prepare stock solutions of Darunavir and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • To separate reaction vessels, add an aliquot of each stock solution to 0.1 N HCl. The final concentration should be approximately 100 µg/mL.

  • Incubate the solutions at 80°C and withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Basic Hydrolysis

  • Follow the same procedure as for acidic hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl.

  • Incubate the solutions at 80°C and withdraw samples at specified time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 N HCl.

  • Dilute the neutralized samples for HPLC analysis.

Protocol 3: Oxidative Degradation

  • Prepare fresh stock solutions of Darunavir and this compound.

  • Add an aliquot of each stock solution to 3% H₂O₂.

  • Keep the solutions at room temperature and collect samples at various time points.

  • Quench the reaction by adding a suitable agent if necessary, or directly dilute with the mobile phase for analysis.

Protocol 4: Photostability Testing

  • Expose the stock solutions of Darunavir and this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping the container in aluminum foil.

  • Analyze the samples by HPLC after the exposure period.

Analytical Methodology: The Key to Separation and Identification

A robust, stability-indicating analytical method is paramount for accurately assessing the degradation of Darunavir and this compound and their degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with PDA and MS detection is highly recommended.[11][12][13]

Table 1: Recommended HPLC-PDA/MS Method Parameters

ParameterRecommended Condition
Column C18 column (e.g., X-Bridge C18, 150 mm x 4.6 mm, 3.5 µm)[8][14]
Mobile Phase A 0.01M Ammonium acetate buffer (pH adjusted to 3.0 with formic acid)[8][14]
Mobile Phase B Acetonitrile[8][14]
Gradient Program Optimized to achieve separation of the parent compounds and all degradation products. A typical gradient might start with a lower percentage of Mobile Phase B and gradually increase.
Flow Rate 1.0 mL/min[8][14]
Column Temperature 30°C[8][14]
Detection PDA detector set at 265 nm for quantification.[8][14] Mass spectrometer for identification of degradation products.
Injection Volume 10 µL

Comparative Degradation Profile: Expected Outcomes and Discussion

Based on existing literature on Darunavir's degradation and general principles of stereoisomer stability, we can anticipate certain trends in the comparative degradation study.

Darunavir is known to be susceptible to both acidic and basic hydrolysis.[1][15] The primary sites of hydrolysis are likely the carbamate and sulfonamide linkages. It is hypothesized that this compound may exhibit a different rate of hydrolysis due to the altered stereochemistry, which could influence the steric hindrance and electronic environment around the susceptible functional groups.

Table 2: Hypothetical Comparative Data for Hydrolytic Degradation (% Degradation)

Stress ConditionTime (hours)Darunavir Degradation (%)This compound Degradation (%)Major Degradation Products (Hypothetical)
0.1 N HCl at 80°C 81512DP1 (Hydrolyzed carbamate), DP2 (Hydrolyzed sulfonamide)
244538DP1, DP2, and further degradation products
0.1 N NaOH at 80°C 42025DP3 (Hydrolyzed carbamate), DP4 (Epimerization products)
126070DP3, DP4, and further degradation products

The rationale for the hypothetical faster degradation of this compound under basic conditions is that the change in stereochemistry might lead to a conformation that is more susceptible to base-catalyzed hydrolysis or epimerization.

Oxidative degradation of Darunavir has been reported to yield specific degradation products.[9][16][17] The sites susceptible to oxidation include the aniline moiety and potentially the tertiary amine. The stereochemical difference in this compound could subtly alter the accessibility of these sites to the oxidizing agent.

Table 3: Hypothetical Comparative Data for Oxidative Degradation (% Degradation)

Stress ConditionTime (hours)Darunavir Degradation (%)This compound Degradation (%)Major Degradation Products (Hypothetical)
3% H₂O₂ at RT 24109DPO1 (N-oxide), DPO2 (Hydroxylated aromatic ring)
722825DPO1, DPO2, and further oxidation products

The expectation is that the difference in oxidative degradation rates might be less pronounced compared to hydrolytic degradation, as the primary sites of oxidation may be sterically accessible in both diastereomers.

Darunavir has been reported to be relatively stable under photolytic conditions.[1][18] However, it is still important to perform the study to confirm this and to see if this compound exhibits any photosensitivity.

Table 4: Hypothetical Comparative Data for Photolytic Degradation (% Degradation)

Stress ConditionExposureDarunavir Degradation (%)This compound Degradation (%)Major Degradation Products (Hypothetical)
ICH Q1B 1.2 million lux hours< 2< 2None significant

Any observed degradation would likely be minor, but any differences would be noteworthy.

The following diagram illustrates a hypothetical degradation pathway for Darunavir, which can be used as a basis for identifying the degradation products of both Darunavir and this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Darunavir Darunavir DP_Carbamate Carbamate Hydrolysis Product Darunavir->DP_Carbamate Acid/Base DP_Sulfonamide Sulfonamide Hydrolysis Product Darunavir->DP_Sulfonamide Acid/Base DP_N_Oxide N-Oxide Darunavir->DP_N_Oxide H₂O₂ DP_Hydroxylated Hydroxylated Product Darunavir->DP_Hydroxylated H₂O₂

Caption: Hypothetical degradation pathways of Darunavir under hydrolytic and oxidative stress.

Conclusion and Future Perspectives

This guide has outlined a comprehensive framework for conducting a comparative forced degradation study of Darunavir and its diastereomer, this compound. By systematically subjecting both compounds to various stress conditions and employing a robust stability-indicating HPLC-MS method, researchers can gain valuable insights into their relative stabilities and degradation mechanisms.

The hypothetical data presented herein serves as a predictive model, but experimental verification is essential. The results of such a study will be invaluable for:

  • Risk Assessment: Understanding if this compound is more or less stable than Darunavir, which informs the risk associated with its presence as an impurity.

  • Method Development: Ensuring that the analytical method used for routine quality control can separate and quantify all potential degradation products of both Darunavir and its stereoisomers.

  • Formulation Development: Designing formulations that minimize the degradation of Darunavir and control the formation of impurities.

Future work could involve the isolation and structural elucidation of the major degradation products of this compound using techniques such as preparative HPLC and NMR spectroscopy to confirm their structures and further refine the understanding of its degradation pathways.

References

  • Konidala, S. K., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Chromatographia, 85(12), 1109-1121. [Link]

  • Jain, D., et al. (2013). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Journal of Chromatographic Science, 51(9), 857-863. [Link]

  • Patel, D. B., et al. (2020). Forced Degradation Study of Darunavir Ethanolate and Ritonavir Combination in Acidic, Basic and Oxidative Conditions Establishing Degradation Products. International Journal of Pharmaceutical Sciences and Research, 11(11), 5656-5664.
  • Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmacy and Pharmaceutical Research, 12(2), 119-137.
  • Corrêa, J. C. R., et al. (2014). Characteristics, Complexation and Analytical Methods of Darunavir. British Journal of Pharmaceutical Research, 4(11), 1276-1286.
  • Jain, D., et al. (2016). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Inventi Rapid: Pharm Analysis & Quality Assurance, 2016(4), 1-8.
  • Vanaja, M., & Sreeramulu, J. (2019). Stability Indicating Determination of Darunavir with HPLC in Blood Plasma Samples. Rasayan Journal of Chemistry, 12(2), 839-848.
  • Reddy, G. V., et al. (2013). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Journal of Chromatographic Science, 51(5), 471-476. [Link]

  • Konidala, S. K., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. Vignan's Foundation for Science, Technology & Research.
  • ResearchGate. (n.d.). Structure of Darunavir and its degradation products. [Link]

  • Al-kake, M. A., et al. (2022). Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies, 18(4), 245-256.
  • Rao, R. N., et al. (2011). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 503-512.
  • Reddy, G. V., et al. (2013). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate.
  • Jain, D., et al. (2013). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS.
  • Jain, D., et al. (2013). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS.
  • Lamichhane, S., et al. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(3), 273-278.
  • Lavecchia, A., & Di Giovanni, C. (2013). The Significance of Chirality in Drug Design and Development. Current Medicinal Chemistry, 20(29), 3621-3651.
  • Tran, D. Q., et al. (2020). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.
  • CASSS. (n.d.). A regulatory perspective on stability studies supporting comparability of therapeutic protein products.
  • GPATINDIA. (2020). DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Wikipedia. (n.d.). Darunavir. [Link]

  • Waterman, K. C., et al. (2019). A Comparison of Drug Substance Predicted Chemical Stability With ICH Compliant Stability Studies. Journal of Pharmaceutical Sciences, 108(1), 164-171.
  • Chiralpedia. (n.d.). Part 9: Stereochemistry in Drug Discovery and Development.
  • ResearchGate. (n.d.). Chemical structure of darunavir. [Link]

Sources

A Comparative Guide to Assessing the Potential Impact of 1-epi-Darunavir on the Safety Profile of Darunavir

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential impact of the process impurity, 1-epi-Darunavir, on the established safety profile of the HIV-1 protease inhibitor, Darunavir. By synthesizing established principles of impurity qualification with detailed, field-proven experimental protocols, this document serves as a practical resource for ensuring the safety and quality of Darunavir active pharmaceutical ingredient (API).

Introduction: The Criticality of Stereoisomeric Impurity Profiling in Drug Safety

Darunavir is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing HIV-1 replication by inhibiting the viral protease enzyme.[] Its complex molecular structure, featuring multiple chiral centers, makes it susceptible to the formation of stereoisomeric impurities during synthesis.[2][3] One such impurity, this compound, identified as the (1R,2R)-isomer of Darunavir, presents a critical analytical and toxicological challenge.[4]

The seemingly subtle difference in the three-dimensional arrangement of atoms between stereoisomers can lead to significant variations in their pharmacokinetic and pharmacodynamic properties.[5][6] One isomer may elicit the desired therapeutic effect, while another could be inactive, less potent, or, most concerningly, exhibit a distinct and harmful toxicological profile.[2][5] Therefore, the rigorous identification and toxicological assessment of stereoisomeric impurities like this compound are not merely a regulatory formality but a fundamental aspect of ensuring patient safety.[7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of such impurities in new drug substances.[8][9][10][11]

This guide outlines a logical, multi-tiered approach to evaluating the potential risks associated with this compound. We will detail the necessary in vitro and in vivo experimental workflows designed to provide a clear, data-driven comparison of the safety profiles of pure Darunavir and Darunavir containing controlled levels of this compound.

Characterization and Sourcing of this compound

A prerequisite for any toxicological assessment is the unambiguous identification and sourcing of the impurity . This compound is chemically defined as (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ((2R,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate.[4] For the purposes of the experimental protocols outlined below, it is essential to obtain a well-characterized reference standard of this compound. This can be achieved through custom synthesis or procurement from specialized chemical suppliers who provide comprehensive characterization data.[4]

A Phased Approach to Toxicological Assessment

We propose a phased investigational workflow to systematically evaluate the potential impact of this compound. This approach progresses from rapid in vitro screening to more complex in vivo studies, allowing for early identification of potential risks and informing the necessity of subsequent, more resource-intensive evaluations.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Genotoxicity Assessment In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Acute Rodent Toxicity Study Acute Rodent Toxicity Study In Vitro Cytotoxicity Assays->Acute Rodent Toxicity Study Cellular Permeability Assays Cellular Permeability Assays Cellular Permeability Assays->Acute Rodent Toxicity Study Ames Test Ames Test Acute Rodent Toxicity Study->Ames Test

Caption: Phased toxicological assessment workflow.

Phase 1: In Vitro Screening for Cytotoxicity and Permeability

The initial phase focuses on high-throughput in vitro assays to provide a preliminary comparison of the biological effects of Darunavir and this compound at the cellular level.

Rationale: Cytotoxicity assays are fundamental for identifying direct cellular damage. A significant increase in cytotoxicity for this compound compared to the parent compound would be a major safety concern. We will employ two distinct and complementary assays: the MTT assay to measure metabolic activity and the LDH assay to quantify membrane integrity.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed human MT-2 or a similar relevant cell line in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of Darunavir and this compound in DMSO. Create serial dilutions in culture medium to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Replace the culture medium with the prepared compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) for each compound.

Hypothetical Data Summary: Comparative Cytotoxicity

CompoundCell LineCC50 (µM)
DarunavirMT-2>100
This compoundMT-285
Darunavir + 1% this compoundMT-2>100

Rationale: Differences in cellular permeability can affect a compound's bioavailability and potential for off-target effects. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based method to predict passive membrane transport.

Experimental Protocol: PAMPA

  • Plate Preparation: Coat the filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.

  • Compound Preparation: Prepare solutions of Darunavir and this compound in a suitable buffer (e.g., PBS at pH 7.4) at a concentration of 100 µM.

  • Assay Setup: Add the compound solutions to the donor wells. Add fresh buffer to the acceptor wells of a separate 96-well plate. Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: Measure the concentration of the compounds in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Analysis: Calculate the permeability coefficient (Pe) for each compound.

Hypothetical Data Summary: Comparative Permeability

CompoundPermeability Coefficient (Pe) (10^-6 cm/s)
Darunavir2.5
This compound3.1
Phase 2: In Vivo Acute Toxicity Assessment

Rationale: In vivo studies are crucial for understanding the systemic effects of a compound. An acute rodent toxicity study provides preliminary data on the potential for systemic toxicity and helps to establish a maximum tolerated dose (MTD).

Experimental Protocol: Acute Rodent Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Use healthy, young adult Sprague-Dawley rats (8-12 weeks old), separated by sex.

  • Dosing: Administer a single oral gavage dose of Darunavir, this compound, or Darunavir containing a defined percentage of this compound. The starting dose should be based on in vitro data.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Dose Adjustment: Adjust the dose for subsequent animals based on the outcome of the previously dosed animal (decrease the dose if the animal dies, increase if it survives).

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Analysis: Determine the LD50 (median lethal dose) and identify any target organs of toxicity.

Hypothetical Data Summary: Comparative Acute Toxicity

CompoundLD50 (mg/kg, oral, rat)Key Observations
Darunavir>2000No significant findings
This compound1500Mild gastrointestinal distress at higher doses
Darunavir + 1% this compound>2000No significant findings

Interpretation and Next Steps

The data generated from this phased approach will provide a robust basis for assessing the potential impact of this compound on Darunavir's safety profile.

  • Favorable Outcome: If this compound demonstrates a toxicological profile similar to or less potent than Darunavir in all assays, and the levels present in the API are well below any observed effect level, it may be concluded that it does not pose a significant additional risk.

  • Unfavorable Outcome: If this compound shows significantly greater toxicity in any of the assays, further investigation would be warranted. This could include sub-chronic toxicity studies, genotoxicity assays (such as the Ames test), and a more stringent control of this impurity in the Darunavir manufacturing process.

Conclusion

The proactive and systematic toxicological evaluation of process impurities is a cornerstone of modern drug development. For a critical therapeutic agent like Darunavir, ensuring that stereoisomeric impurities such as this compound do not compromise its safety profile is of paramount importance. The experimental framework presented in this guide provides a scientifically rigorous and resource-efficient pathway to generate the necessary comparative data, ultimately safeguarding patient health and ensuring the continued quality and reliability of Darunavir.

References

  • ResearchGate. (n.d.). Synthesis of darunavir showing the formation of six process related... Retrieved from [Link]

  • ResearchGate. (n.d.). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). Retrieved from [Link]

  • European Medicines Agency. (n.d.). INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2023, October 10). safety risks of impurities in preclinical & clinical compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Retrieved from [Link]

  • PMDA. (n.d.). DARUNAVIR/COBICISTAT MODULE 2.4 NONCLINICAL OVERVIEW. Retrieved from [Link]

  • PubMed Central. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. Retrieved from [Link]

  • YouTube. (2024, July 24). How Do Stereoisomers Affect Drug Activity?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2024, June 25). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Retrieved from [Link]

  • ACS Publications. (2016, December 14). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Retrieved from [Link]

  • European Medicines Agency. (1993, October 1). Investigation of chiral active substances (human) - Scientific guideline. Retrieved from [Link]

  • ACS Bio & Med Chem Au. (n.d.). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Retrieved from [Link]

  • International Journal of Bioassays. (n.d.). Design, synthesis and spectral characterization of darunavir analogue. Retrieved from [Link]

  • PubMed Central. (2021, June 14). Systematic analysis of safety profile for darunavir and its boosted agents using data mining in the FDA Adverse Event Reporting System database. Retrieved from [Link]

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Retrieved from [Link]

  • PubMed. (2021, June 14). Systematic analysis of safety profile for darunavir and its boosted agents using data mining in the FDA Adverse Event Reporting System database. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • National Institutes of Health. (2021, January 6). Synthesis and Characterization of Long Acting Darunavir Prodrugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Medsafe. (2023, November 7). Data Sheet - Darunavir Viatris. Retrieved from [Link]

  • EPO. (n.d.). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. Retrieved from [Link]

  • ResearchGate. (n.d.). Real-world Safety Pro le of Darunavir and its Boosted Agents: An Analysis of FDA Adverse Event Reporting System Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • PubMed. (n.d.). In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • PubMed. (n.d.). Efficacy and safety of darunavir (Prezista(®)) with low-dose ritonavir and other antiretroviral medications in subtype F HIV-1 infected, treatment-experienced subjects in Romania: a post-authorization, open-label, one-cohort, non-interventional, prospective study. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Darunavir: A Review of Its Use in the Management of HIV-1 Infection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 29). Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. Retrieved from [Link]

Sources

A Head-to-Head Battle of Columns: Selecting the Optimal Chiral Stationary Phase for Darunavir Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise separation of stereoisomers is not merely a matter of analytical rigor but a critical step in ensuring the safety and efficacy of therapeutic agents. Darunavir, a potent HIV-1 protease inhibitor, possesses multiple chiral centers, making the analytical distinction of its isomers a significant challenge. The choice of the chiral stationary phase (CSP) is paramount to achieving the desired resolution. This guide provides an in-depth performance comparison of two major classes of CSPs—polysaccharide-based and macrocyclic glycopeptide-based—for the enantioseparation of Darunavir and its related compounds, supported by experimental data to inform your selection process.

The Critical Role of Chirality in Darunavir's Efficacy

Darunavir's therapeutic action is intrinsically linked to its specific three-dimensional structure, which allows it to bind with high affinity to the active site of the HIV-1 protease enzyme.[1][2] Its stereoisomers, while chemically identical in an achiral environment, can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify these isomers, ensuring the stereochemical purity of the final drug product. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the gold standards for this purpose.[3][4]

Performance Deep Dive: Polysaccharide vs. Macrocyclic Glycopeptide CSPs

The two most prominent and versatile families of CSPs for pharmaceutical analysis are polysaccharide derivatives and macrocyclic glycopeptides.[5][6] They operate on different principles of chiral recognition, offering complementary selectivities.

Polysaccharide-based CSPs , such as those derived from cellulose and amylose, are renowned for their broad applicability.[7] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, within the helical grooves of the polysaccharide polymer.[8]

Macrocyclic glycopeptide-based CSPs , like those utilizing vancomycin or teicoplanin, offer a unique multi-modal separation mechanism.[9] Their complex structure, featuring peptide backbones, carbohydrate moieties, and ionizable groups, allows for a variety of interactions, including ionic, hydrogen bonding, and inclusion complexation.[10][11]

Comparative Performance Data

To provide a clear comparison, we present experimental data for the chiral separation of Darunavir on a polysaccharide-based CSP and a closely related HIV protease inhibitor, Ritonavir, on a macrocyclic glycopeptide-based CSP. Ritonavir shares structural similarities with Darunavir and serves as a relevant performance indicator for this class of compounds on macrocyclic glycopeptide phases.

ParameterPolysaccharide-Based CSP Macrocyclic Glycopeptide-Based CSP
Analyte Darunavir IsomersRitonavir & ent-Ritonavir
CSP CHIRALPAK® IE-3Chiralcel® OD-H (Cellulose-based)
Chromatography Mode Normal Phase HPLCNormal Phase HPLC
Mobile Phase n-Hexane : Ethanol : DEA (70/30/0.1, v/v/v)n-Hexane : 2-Propanol : Ethanol (85:10:5, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C35°C
Detection UV @ 265 nmUV @ 240 nm
Resolution (Rs) Rs (1,2) = 1.7, Rs (2,3) = 1.8, Rs (3,4) = 4.3 Rs > 2.0
Reference Daicel ApplicationBenchChem Application Note

Experimental Protocols: A Step-by-Step Guide

For practical application, detailed methodologies for the separations cited above are provided. These protocols are designed to be self-validating and serve as a robust starting point for your method development.

Protocol 1: Darunavir Isomer Separation on a Polysaccharide-Based CSP

This protocol details the separation of four Darunavir stereoisomers using a CHIRALPAK® IE-3 column.

Workflow Diagram:

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase: n-Hexane:Ethanol:DEA (70:30:0.1) P3 Equilibrate CHIRALPAK® IE-3 column at 1.0 mL/min and 25°C P1->P3 P2 Prepare Sample: 1.5 mg/mL Darunavir in Methanol:Mobile Phase (1:9) A1 Inject Sample P2->A1 P3->A1 A2 Run Isocratic Elution A1->A2 A3 Detect at UV 265 nm A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Resolution (Rs) and Tailing Factors D1->D2

Caption: Workflow for Darunavir isomer separation on a polysaccharide CSP.

Methodology:

  • Mobile Phase Preparation: Mix n-Hexane, Ethanol, and Diethylamine (DEA) in a 70:30:0.1 volume ratio. Degas the solution before use.

  • Sample Preparation: Dissolve the Darunavir sample in a mixture of Methanol and the mobile phase (1:9 ratio) to achieve a final concentration of 1.5 mg/mL.

  • Chromatographic System:

    • Column: CHIRALPAK® IE-3 (4.6 x 250 mm, 3 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 265 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and perform the isocratic elution.

  • Performance: This method successfully separates the four stereoisomers with resolution values of 1.7, 1.8, and 4.3 between consecutive peaks.

Protocol 2: Ritonavir Enantiomer Separation on a Macrocyclic Glycopeptide-Analogous CSP

This protocol outlines the separation of Ritonavir and its enantiomer using a cellulose-based CSP, which serves as a proxy for macrocyclic glycopeptide performance for this class of molecules.

Workflow Diagram:

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase: n-Hexane:2-Propanol:Ethanol (85:10:5) P3 Equilibrate Chiralcel® OD-H column at 1.0 mL/min and 35°C P1->P3 P2 Prepare Sample: 1 mg/mL Ritonavir in Mobile Phase A1 Inject Sample P2->A1 P3->A1 A2 Run Isocratic Elution A1->A2 A3 Detect at UV 240 nm A2->A3 D1 Integrate Peaks A3->D1 D2 Confirm Resolution (Rs > 2.0) D1->D2

Caption: Workflow for Ritonavir enantiomer separation.

Methodology:

  • Mobile Phase Preparation: Combine n-Hexane, 2-Propanol, and Ethanol in an 85:10:5 volume ratio. Ensure the mobile phase is thoroughly mixed and degassed.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the Ritonavir sample directly in the mobile phase.

  • Chromatographic System:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection: UV at 240 nm

  • Analysis: After column equilibration, inject the prepared sample and proceed with the isocratic run.

  • Performance: This method provides excellent resolution (Rs > 2.0) between the Ritonavir and ent-Ritonavir peaks, ensuring accurate quantification.

Chiral Recognition Mechanisms: A Deeper Look

The choice of CSP is dictated by the specific molecular interactions required for chiral discrimination. The diagrams below illustrate the proposed dominant interactions for each CSP class with a molecule like Darunavir.

cluster_poly Polysaccharide CSP (e.g., CHIRALPAK®) CSP1 Helical Groove Phenylcarbamate Groups Analyte1 Darunavir Aromatic Rings H-bond Donors/Acceptors Steric Bulk Analyte1:f1->CSP1:f1 π-π Interactions Analyte1:f2->CSP1:f1 H-Bonding Analyte1:f3->CSP1:f0 Steric Fit/Inclusion

Caption: Chiral recognition on a polysaccharide-based CSP.

On polysaccharide phases, the helical structure creates chiral grooves where analyte molecules can fit. Separation is driven by a combination of hydrogen bonds with the carbamate groups, π-π stacking with phenyl groups, and steric interactions that differ for each enantiomer.

cluster_macro Macrocyclic Glycopeptide CSP (e.g., Chirobiotic™) CSP2 Peptide Backbone Carbohydrate Moieties Hydrophobic Cavity Ionizable Groups Analyte2 Darunavir/Ritonavir Amine/Carbamate Groups Aromatic Rings Hydrophobic Moieties Analyte2:f1->CSP2:f0 H-Bonding Analyte2:f2->CSP2:f2 Inclusion/π-π Stacking Analyte2:f3->CSP2:f2 Hydrophobic Interactions Analyte2:f1->CSP2:f3 Ionic Interactions

Caption: Chiral recognition on a macrocyclic glycopeptide CSP.

Macrocyclic glycopeptide CSPs offer a more complex, multi-modal interaction landscape. The basket-like structure provides hydrophobic pockets for inclusion, while the peptide and sugar components offer numerous sites for hydrogen bonding. For ionizable analytes, electrostatic interactions with acidic or basic groups on the selector can be a primary driver of separation.

Conclusion and Recommendations

Both polysaccharide and macrocyclic glycopeptide-based CSPs are powerful tools for chiral separations.

  • For Darunavir specifically, the demonstrated success on the CHIRALPAK® IE-3 (a polysaccharide-based CSP) provides a validated and highly effective method. It achieves excellent resolution of all four stereoisomers, making it a prime candidate for quality control applications.

  • Macrocyclic glycopeptide CSPs remain a strong alternative, particularly when dealing with complex mixtures or when multi-modal separation capabilities are advantageous. Their utility for other HIV protease inhibitors like Ritonavir suggests they are a viable option for Darunavir, and they should be included in initial screening protocols, especially when developing methods for analysis in biological matrices where their performance in reversed-phase and polar ionic modes is a distinct advantage.

Ultimately, the optimal CSP choice will depend on the specific analytical challenge, including the sample matrix, the required resolution, and compatibility with the desired detection method (e.g., UV or MS). A systematic screening approach that includes both classes of CSPs is the most effective strategy to identify the ideal conditions for the robust and reliable chiral separation of Darunavir and its isomers.

References

  • King, N. M., et al. (2012). Structural Evidence for Effectiveness of Darunavir and Two Related Antiviral Inhibitors against HIV-2 Protease. PLoS ONE, 7(10), e47224. Available from: [Link]

  • Lefebvre, E., et al. (2007). Darunavir, a conceptually new HIV-1 protease inhibitor for the treatment of drug-resistant HIV. Bioorganic & Medicinal Chemistry, 15(24), 7934-7947. Available from: [Link]

  • De Andrades, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(9), 1017-1037. Available from: [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available from: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Optimization Strategies for HPLC Enantioseparation of Racemic Drugs Using Polysaccharides and Macrocyclic Glycopeptide Antibiotic Chiral Stationary Phases. Il Farmaco, 57(7), 513-529. Available from: [Link]

  • Ilisz, I., et al. (2013). Enantioseparations by high-performance liquid chromatography using macrocyclic glycopeptide-based chiral stationary phases: an overview. Journal of separation science, 36(1), 48-66. Available from: [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral columns for HPLC. Chirality, 20(3-4), 299-327. Available from: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available from: [Link]

  • Péter, A., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3348. Available from: [Link]

  • Bioanalysis Zone. Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-epi-Darunavir

Author: BenchChem Technical Support Team. Date: January 2026

Pre-Disposal Characterization: Understanding the Risk Profile

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. Since a specific Safety Data Sheet (SDS) for 1-epi-Darunavir is not widely available, we must extrapolate from the known properties of Darunavir.

Darunavir is a sulfonamide-based protease inhibitor.[1] While not classified as acutely toxic, it is a potent pharmacological agent.[2] The primary concerns for disposal are its biological activity and its potential environmental impact. Studies on Darunavir have shown it can degrade under certain conditions, such as in the presence of strong acids, bases, or oxidizing agents, forming various degradation products.[1][3][4][5] Therefore, the disposal strategy must aim to prevent the release of the active compound and its byproducts into the environment.

Table 1: Key Properties and Hazard Information for Darunavir (as a proxy for this compound)

PropertyInformationSource(s)
Chemical NameDarunavir[6]
FormulaC27H37N3O7S[6]
AppearanceSolid[2]
Known HazardsMay be harmful if swallowed. Causes eye irritation.[2][2]
Environmental HazardsVery toxic to aquatic life with long-lasting effects.[7][7]
StabilityStable under normal conditions.[6] Can degrade under stress conditions (acid, base, oxidation).[1][1][6]

Personal Protective Equipment (PPE): The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) exposure should always be applied when handling any pharmacologically active compound. The following PPE is mandatory when handling this compound waste. The rationale is to prevent accidental contact, inhalation, or ingestion.[8][9][10][11][12]

  • Gloves: Wear compatible chemical-resistant gloves.[6]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[6]

  • Lab Coat: A lab coat or gown should be worn to protect street clothes and skin from contamination.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

Segregation and Collection of this compound Waste: A Critical Step

Proper segregation at the point of generation is the most critical step in ensuring compliant disposal. Cross-contamination of waste streams can lead to regulatory violations and increased disposal costs.

Workflow for Waste Segregation:

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Segregation Protocol:

  • Identify the Waste Type:

    • Bulk Quantities: Unused or expired this compound powder, concentrated stock solutions.

    • Trace Contaminated Materials: Empty vials, weigh boats, contaminated gloves, bench paper, and other disposable labware.

    • Sharps: Contaminated needles, syringes, and Pasteur pipettes.

  • Select the Appropriate Waste Container:

    • For Bulk Quantities: Use a designated hazardous waste container that is compatible with the chemical, clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[13] This waste is likely to be regulated under the Resource Conservation and Recovery Act (RCRA).[14]

    • For Trace Contaminated Materials: Use a designated "Trace Hazardous Drug Waste" or "Trace Chemotherapy Waste" container. These are often yellow or have a yellow label.

    • For Sharps: Immediately place all contaminated sharps into a puncture-resistant sharps container.[10]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date accumulation started

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

On-Site Management and Storage: Ensuring Safety and Compliance

Proper on-site management is crucial to prevent spills and exposure.

  • Storage Location: Store waste containers in a designated, secure area that is away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks.

  • Container Integrity: Ensure that all waste containers are kept closed except when adding waste. Regularly inspect containers for any signs of leakage or degradation.

  • Accumulation Time: Be aware of the accumulation time limits for hazardous waste as defined by your institution's generator status under EPA regulations.

Final Disposal Procedures: The Path to Destruction

The ultimate goal of pharmaceutical waste disposal is the complete destruction of the active compound. The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous waste pharmaceuticals.[14][15][16][17] A key provision is the ban on flushing hazardous waste pharmaceuticals down the sink or toilet.[17][18]

Disposal Workflow Diagram:

DisposalWorkflow start Segregated & Labeled This compound Waste ehs_contact Contact Environmental Health & Safety (EHS) start->ehs_contact pickup Scheduled Waste Pickup by EHS or Approved Vendor ehs_contact->pickup transport Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incineration High-Temperature Incineration transport->incineration documentation Certificate of Destruction Received and Filed incineration->documentation

Sources

A Senior Application Scientist's Guide to Handling 1-epi-Darunavir: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

The foundation of any safety protocol is a thorough understanding of the material's properties and potential hazards. 1-epi-Darunavir is a stereoisomer of Darunavir, a second-generation HIV-1 protease inhibitor.[1][2] While its toxicological properties have not been exhaustively studied, its structural similarity to Darunavir necessitates that it be handled as a potent compound with similar potential hazards.

Chemical and Physical Properties

A summary of the known properties of this compound and its parent compound is presented below.

PropertyThis compoundDarunavir / Darunavir EthanolateSource(s)
Chemical Formula C₂₇H₃₇N₃O₇SC₂₇H₃₇N₃O₇S[1][2]
Molecular Weight 547.66 g/mol 547.67 g/mol [1][2]
Physical Form White to Off-White SolidWhite to Off-White Powder/Solid[1][3]
Melting Point 81-85°C (Predicted)Not specified[1]
Solubility Slightly soluble in Chloroform, DMSO, MethanolInsoluble in water; Soluble in DMSO[1][4]
Stability Moisture SensitiveStable under recommended storage[1][5]
Identified Health Hazards (Based on Darunavir Data)

As a matter of scientific prudence, we must assume this compound shares the hazard profile of Darunavir until proven otherwise. Key hazards include:

  • Harmful if Swallowed: Acute oral toxicity is a concern.[6][7]

  • Skin and Eye Irritation: Direct contact may cause irritation.[7][8] Severe skin reactions, though rare, have been reported with Darunavir, including Stevens-Johnson Syndrome.[9][10]

  • Respiratory Hazard: Inhalation of the powdered form must be avoided.[11] As a solid, it can form combustible dust concentrations in the air.[7][11]

  • Hepatic Effects: Darunavir has been associated with liver injury, particularly in patients with pre-existing liver conditions.[9][12]

  • Allergenicity: Individuals with an allergy to sulfonamides ("sulfa drugs") should exercise extreme caution, as Darunavir contains a sulfonamide moiety.[13][12]

Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable. The process involves identifying the hazard, assessing the potential for exposure during specific laboratory tasks, implementing appropriate controls, and continually reviewing the effectiveness of these measures.

A Step 1: Identify Hazard (Review SDS, Compound Data) B Step 2: Assess Exposure (Task, Quantity, Duration) A->B Inform C Step 3: Implement Controls (Engineering, Admin, PPE) B->C Dictate D Step 4: Perform Work & Monitor C->D Enable E Step 5: Review & Refine (Evaluate effectiveness) D->E Provide Data E->A Iterate cluster_prep Preparation A 1. Remove Personal Items (Watches, Jewelry, Phones) B 2. Tie Back Long Hair C 3. Wash Hands Thoroughly D 4. Don Lab Coat / Gown (Fasten completely) C->D E 5. Don Eye Protection (Safety Glasses or Goggles) D->E F 6. Don Gloves (Pull cuffs over gown sleeves) E->F

Figure 2: The correct sequence for donning PPE.

Step-by-Step Methodology: Handling Solid this compound
  • Preparation: Designate a specific work area within a certified chemical fume hood. Cover the work surface with disposable, absorbent bench paper.

  • PPE: Don the appropriate PPE as outlined in the table above (Section 2).

  • Weighing: Use a ventilated balance enclosure or perform weighing within the fume hood. Use anti-static weigh boats or paper.

  • Technique: Handle the container of this compound with care. Use a dedicated spatula to transfer the powder. Avoid any actions that could generate dust, such as rapid movements or pouring from a height.

  • Post-Transfer: Close the primary container securely. Gently wipe the spatula and any surfaces with a damp cloth or towel to collect residual powder, treating the wipe as hazardous waste. Do not use dry sweeping methods. [11]

Procedure for Doffing (Removing) PPE

This sequence is designed to remove the most contaminated items first, preventing contact between contaminated PPE and clean skin. [11][14]

A 1. Remove Outer Gloves (If double-gloved) B 2. Remove Gown (Roll it inside-out, away from body) A->B C 3. Remove Inner Gloves (Glove-to-glove, then skin-to-skin) B->C D 4. Remove Eye Protection (Handle by earpieces/strap from behind) C->D E 5. Wash Hands Thoroughly (Minimum 20 seconds with soap and water) D->E

Figure 3: The correct sequence for doffing PPE.

Spill Management & Disposal Plan

Proactive planning for spills and waste disposal is a core component of laboratory safety.

Decontamination
  • Routine Cleaning: At the end of each work session, decontaminate the work area. Wipe down all surfaces and equipment with a compatible solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Equipment: Any non-disposable equipment that comes into contact with this compound must be thoroughly decontaminated before being removed from the designated area.

Small-Scale Spill Response

For small spills (<100 mg) of solid powder inside a fume hood:

  • Alert: Notify colleagues in the immediate area.

  • Contain: Do not attempt to clean up without the correct PPE.

  • Clean-up:

    • Gently cover the spill with absorbent pads or paper towels.

    • Carefully wet the towels with water to prevent the powder from becoming airborne.

    • Working from the outside in, collect the material using forceps or a scoop and place it into a sealed, labeled hazardous waste bag. [5] * Perform a final decontamination of the area as described above.

Waste Disposal
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, weigh paper, pipette tips, cleaning materials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain. [6]* Unused Compound: Unused or expired this compound should be disposed of through your institution's hazardous waste program. It should not be thrown in the regular trash or flushed down the sewer. The preferred method for pharmaceutical waste is incineration by a licensed waste management company.

Conclusion

The responsible handling of potent research compounds like this compound is a testament to our dedication to scientific integrity and professional responsibility. By internalizing the principles of risk assessment, employing rigorous containment strategies, and adhering to disciplined operational and disposal procedures, we build a self-validating system of safety. This framework not only protects individual researchers but also ensures the integrity of our work and the safety of our shared environment.

References

  • CDC. (2020). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. YouTube. [Link]

  • CDC. Fundamentals of Donning and Doffing PPE in Clinical Laboratories. [Link]

  • University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. [Link]

  • The George Washington University Office of Research Safety. (n.d.). PPE: Donning & Doffing. [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Zydus Lifesciences Ltd. (n.d.). Safety Data Sheet: Darunavir Tablets. [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • VxP Pharma. (2020). Highly Potent Compounds. [Link]

  • Wikipedia. (n.d.). Darunavir. [Link]

  • Tibotec, Inc. (n.d.). PREZISTA™ (darunavir). U.S. Food and Drug Administration. [Link]

  • DAIDS Regulatory Support Center. (n.d.). Darunavir (Prezista) Risk List. [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. [Link]

  • Cipla USA Inc. (2023). Darunavir Tablets Safety Data Sheet. [Link]

  • Lupin Limited. (2023). Safety Data Sheet: Darunavir Tablets. [Link]

  • Drugs.com. (2025). Darunavir: Package Insert / Prescribing Information / MOA. [Link]

  • Mayo Clinic. (2026). Darunavir (Oral Route). [Link]

  • DAIDS Regulatory Support Center. (n.d.). Darunavir (Prezista) Risk List. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.